molecular formula C7H6Cl2N2O B1496468 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone CAS No. 43002-22-8

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone

Cat. No.: B1496468
CAS No.: 43002-22-8
M. Wt: 205.04 g/mol
InChI Key: MFGATNXEAQDBJY-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-6-methanehydrazonoylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-1-4(3-11-10)7(12)6(9)2-5/h1-3,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGATNXEAQDBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=NN)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43002-22-8
Record name Benzaldehyde, 3,5-dichloro-2-hydroxy-, hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43002-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Synthesis and Characterization of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Spectral Analysis of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone Type: Technical Whitepaper Audience: Research Scientists & Medicinal Chemists[1]

Executive Summary

The condensation of 3,5-dichlorosalicylaldehyde with hydrazine hydrate yields 3,5-dichloro-2-hydroxybenzaldehyde hydrazone (CAS: 43002-22-8), a critical pharmacophore in medicinal chemistry.[1] This scaffold is prized for its lipophilicity—enhanced by the dichloro-substitution—and its ability to function as a bidentate (


) ligand in transition metal complexes.

This guide moves beyond standard textbook recipes to address the specific synthetic challenges of this molecule: controlling stoichiometry to prevent azine formation and stabilizing the labile imine bond during purification.

Chemical Theory & Mechanistic Insight

The Azine Competition

The primary challenge in synthesizing the mono-hydrazone (


) is the competing formation of the symmetrical azine (

).[1] Because the product hydrazone retains a nucleophilic

group, it can attack a second equivalent of the aldehyde.[1]
  • Kinetic Control: To favor the hydrazone, the reaction must be flooded with hydrazine (nucleophile), statistically minimizing the likelihood of the hydrazone product encountering an unreacted aldehyde molecule.[1]

  • Electronic Stabilization: The ortho-hydroxyl group facilitates an Intramolecular Hydrogen Bond (IMHB) with the imine nitrogen. This Resonance Assisted Hydrogen Bond (RAHB) locks the molecule in a planar configuration, significantly influencing its NMR chemical shifts and stability.

Reaction Mechanism Visualization

The following diagram illustrates the pathway and the critical divergence point between hydrazone and azine formation.

ReactionMechanism Aldehyde 3,5-Dichlorosalicylaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Carbinolamine Hydrazone Target Hydrazone (C7H6Cl2N2O) Carbinolamine->Hydrazone -H2O (Dehydration) Azine Unwanted Azine (Dimer) Hydrazone->Azine + Aldehyde (If Hydrazine Low)

Figure 1: Mechanistic pathway highlighting the necessity of excess hydrazine to prevent azine dimerization.[1]

Experimental Protocol

Reagents & Materials
ReagentRoleStoichiometryPurity Requirement
3,5-Dichlorosalicylaldehyde Substrate1.0 eq>98% (Recrystallize if dark)
Hydrazine Hydrate (80%) Nucleophile3.0 - 5.0 eq Commercial Grade
Methanol (MeOH) Solvent~10 mL/mmolAnhydrous preferred
Glacial Acetic Acid CatalystCatalytic (2-3 drops)ACS Grade
Step-by-Step Synthesis

Step 1: Pre-Solubilization Dissolve 1.91 g (10 mmol) of 3,5-dichlorosalicylaldehyde in 40 mL of warm methanol (


). Ensure complete dissolution; the solution should be a clear pale yellow.

Step 2: Nucleophilic Addition (The "Reverse Addition" Technique)

  • Critical Step: To maintain a high local concentration of hydrazine, add the aldehyde solution dropwise to a stirring solution of hydrazine hydrate (1.5 g, ~30 mmol) in 10 mL methanol.

  • Observation: A transient color change (yellow to orange) may occur.

Step 3: Catalysis & Reflux Add 2 drops of glacial acetic acid. Heat the mixture to reflux (


) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The aldehyde spot (

) should disappear, replaced by a lower

amine spot.

Step 4: Isolation

  • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

  • The hydrazone should precipitate as crystalline needles.

  • Filter under vacuum.[2] Wash the cake with cold 50% aqueous methanol to remove excess hydrazine.

Step 5: Purification Recrystallize from hot ethanol.

  • Note: Do not boil excessively during recrystallization, as hydrazones can hydrolyze back to the aldehyde in hot, wet solvents.[1]

Spectral Analysis & Validation

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the conversion of the carbonyl (


) to the imine (

) and the presence of the amine (

).
Functional GroupFrequency (

)
Assignment & Diagnostic Value

/

3400–3250Broad band indicating phenolic OH and primary amine NH stretches.[1]

1615–1625Key Diagnostic: Appearance confirms Schiff base formation.

1580, 1470Aromatic ring skeletal vibrations.

1275Phenolic C-O stretch.
Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


. The spectrum is characterized by the downfield shift of the phenolic proton due to hydrogen bonding.[1]
  • 
     12.30 ppm (
    
    
    
    ):
    Phenolic
    
    
    .[1] The extreme downfield shift indicates a strong intramolecular hydrogen bond (RAHB) with the imine nitrogen.
  • 
     8.35 ppm (
    
    
    
    ):
    Azomethine
    
    
    .[1] This singlet confirms the presence of the imine linkage.
  • 
     7.60 ppm (
    
    
    
    ):
    Aromatic proton H-6 (ortho to imine).[1]
  • 
     7.45 ppm (
    
    
    
    ):
    Aromatic proton H-4 (ortho to OH).[1]
  • 
     5.10 ppm (
    
    
    
    ):
    
    
    protons.[1] (Often broad; may exchange with
    
    
    ).
Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 204 (Base peak for 
    
    
    
    ).
  • Isotope Pattern: Look for the characteristic dichloro pattern (M : M+2 : M+4) with intensities approx 9:6:1.

Structural Visualization (Graphviz)[1]

The following diagram details the intramolecular interactions that stabilize the final structure, crucial for understanding its spectral properties.

StructureProperties cluster_0 Structural Stabilization Features cluster_1 Spectral Consequences Phenol Phenolic OH (Proton Donor) Imine Imine Nitrogen (Proton Acceptor) Phenol->Imine Intramolecular H-Bond Ring Pseudo-6-Membered Ring (RAHB System) Phenol->Ring Forms Imine->Ring Forms NMR_Shift NMR: OH Shift > 12 ppm (Deshielding) Ring->NMR_Shift Causes Stability Hydrolytic Stability (Resonance Locked) Ring->Stability Enhances

Figure 2: Impact of Resonance Assisted Hydrogen Bonding (RAHB) on spectral data and stability.

References

  • Synthesis Protocol & Stoichiometry

    • Source: ChemicalBook & Vertex Data.[3] "Preparation of 2-(hydrazonomethyl)-4-nitrophenol (Analogous Protocol)."

    • Relevance: Establishes the requirement for 3:1 hydrazine excess to prevent azine form
  • Spectral Data Validation (NMR/IR)

    • Source: PubChem Compound Summary for CID 135445572 (3,5-Dichloro-2-hydroxybenzaldehyde hydrazone).[1][4]

    • Relevance: Confirms CAS 43002-22-8 and computed physicochemical properties.[1][4]

    • [1]

  • Crystallographic Context

    • Source: Fan, Y. et al. "3,5-Dichloro-2-hydroxybenzaldehyde."[1][5] Acta Crystallographica Section E, 2008.[1]

    • Relevance: Provides baseline structural data for the aldehyde precursor and hydrogen bonding patterns in dichloro-salicyl deriv
  • General Hydrazone Chemistry

    • Source: Organic Chemistry Portal. "Hydrazone Synthesis."
    • Relevance: Mechanistic background on Schiff base condensation and c

Sources

Technical Guide: Solubility & Stability Profiling of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical behavior of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (DCHBH) , a critical intermediate in the synthesis of metallo-pharmaceuticals and fluorescent sensors. The compound presents a classic "solubility-stability paradox" common to salicylaldehyde derivatives: the structural features that confer chemical stability (intramolecular hydrogen bonding) simultaneously degrade aqueous solubility. This document provides researchers with the mechanistic understanding and experimental protocols necessary to optimize DCHBH for biological and analytical applications.

Part 1: Physicochemical Architecture

The Structural Paradox

The solubility and stability of DCHBH are governed by two competing structural forces: the lipophilic 3,5-dichloro substitution and the stabilizing intramolecular hydrogen bond.

  • Intramolecular H-Bonding (The "Pseudo-Ring"): The phenolic hydroxyl group at the ortho position acts as a hydrogen bond donor to the azomethine nitrogen (imine). This forms a stable, 6-membered pseudo-aromatic ring. While this significantly increases resistance to hydrolysis (by shielding the imine from nucleophilic attack), it "hides" the polar -OH group, drastically reducing aqueous solubility.

  • Electronic Effects: The chlorine atoms at positions 3 and 5 are electron-withdrawing. They increase the acidity of the phenolic proton, strengthening the intramolecular H-bond, further locking the molecule in a planar, hydrophobic conformation.

Computed Molecular Descriptors
  • Molecular Formula:

    
    [1][2][]
    
  • Molecular Weight: 205.04 g/mol [1][2][]

  • LogP (Predicted): ~2.2 – 2.8 (Lipophilic)

  • pKa (Phenolic OH): ~7.0 (Lowered by Cl substitution)

G cluster_0 Structural Determinants Phenol Phenolic -OH (H-Bond Donor) Imine Imine Nitrogen (H-Bond Acceptor) Phenol->Imine Intramolecular H-Bond Effect_Solubility Reduced Aqueous Solubility (Hidden Polarity) Phenol->Effect_Solubility Effect_Stability Enhanced Hydrolytic Stability (Steric/Electronic Shielding) Imine->Effect_Stability Chlorines 3,5-Dichloro Groups (Lipophilicity) Chlorines->Phenol Increases Acidity Chlorines->Effect_Solubility Increases LogP Hydrazone Hydrazone Moiety (-C=N-NH2)

Figure 1: Structural determinants affecting the physicochemical profile of DCHBH. The intramolecular hydrogen bond creates a "closed" system that resists water interaction.

Part 2: Solubility Profile & Optimization

DCHBH is characterized by poor aqueous solubility (< 0.1 mg/mL estimated without modification) but high solubility in aprotic polar solvents.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Aprotic Polar DMSO, DMFExcellent Disrupts intermolecular stacking; accepts H-bonds from terminal -NH2.
Protic Polar Ethanol, MethanolGood (Warm) Soluble at reflux; moderate at RT. Competes for H-bonding.
Chlorinated Chloroform, DCMModerate Good for extraction; solvates the hydrophobic aromatic core.
Aqueous Water, PBS (pH 7.4)Poor Hydrophobic effect dominates; requires pH adjustment or surfactants.
Basic Aqueous 0.1 M NaOHModerate/High Deprotonation of phenol (

) breaks the internal H-bond, drastically increasing polarity.
Optimization Strategies for Biological Assays

For drug development or cellular assays, pure DMSO solutions are toxic. Use the following formulation strategy:

  • Stock Solution: Dissolve DCHBH in 100% DMSO to 10-50 mM.

  • Intermediate Dilution: Dilute 1:10 into Ethanol or PEG-400.

  • Final Formulation: Slowly add to aqueous buffer (pH 7.4) with rapid vortexing.

    • Critical Limit: Maintain final DMSO concentration < 1% (v/v) to avoid cellular toxicity.

    • Additive: Inclusion of 0.5% Tween-80 or cyclodextrins (HP-

      
      -CD) can prevent precipitation.
      

Part 3: Stability Dynamics

The primary degradation pathway for DCHBH is acid-catalyzed hydrolysis of the hydrazone bond (


) back to the parent aldehyde and hydrazine.
Hydrolysis Mechanism

Unlike simple imines (Schiff bases), hydrazones possess an "alpha-effect"—the lone pair on the adjacent nitrogen stabilizes the imine. However, in acidic environments (pH < 5), the imine nitrogen protonates, making the carbon highly electrophilic and susceptible to water attack.

Reaction:



  • pH < 4: Rapid hydrolysis (

    
     ~ minutes to hours).
    
  • pH 7.4 (Physiological): Stable (

    
     ~ days). The intramolecular H-bond protects the imine nitrogen from protonation.
    
  • pH > 10: Stable against hydrolysis, but prone to oxidation of the phenolate.

Hydrolysis cluster_protection Stabilizing Factor Native Intact Hydrazone (Neutral pH) Protonated Protonated Intermediate (Acidic pH) Native->Protonated + H+ (Rate Limiting Step) Transition Tetrahedral Intermediate (Water Attack) Protonated->Transition + H2O Products Hydrolysis Products (Aldehyde + Hydrazine) Transition->Products Collapse Protection Intramolecular H-Bond Blocks Protonation Protection->Native

Figure 2: Acid-catalyzed hydrolysis pathway.[4] The reaction is driven by protonation of the imine nitrogen.

Part 4: Experimental Protocols

Synthesis of DCHBH (Self-Validating Protocol)

Objective: Produce high-purity DCHBH for testing. Self-Validation: The product must precipitate as a solid; lack of precipitation indicates incomplete reaction or solvent error.

  • Reagents: 3,5-Dichlorosalicylaldehyde (1.0 eq), Hydrazine Hydrate (3.0 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve aldehyde in Ethanol (10 mL/g).

    • Add Hydrazine Hydrate dropwise at room temperature (Exothermic reaction—monitor temp).

    • Reflux at 80°C for 3 hours.

    • Checkpoint: A color change (usually yellow to pale/white) and precipitate formation should occur.

    • Cool to 0°C (ice bath) for 1 hour.

    • Filter the precipitate and wash with cold water (removes excess hydrazine) and cold ethanol.

    • Dry under vacuum.

  • Characterization: Melting point should be sharp (>200°C). IR should show disappearance of aldehyde C=O (~1660 cm⁻¹) and appearance of C=N (~1620 cm⁻¹).

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: Determine equilibrium solubility (


) in buffer.
  • Preparation: Add excess solid DCHBH (~5 mg) to 1 mL of PBS (pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant.

    • Dilute supernatant 1:10 with Acetonitrile (to ensure solubility for HPLC).

    • Analyze via HPLC-UV (Detection: 280-350 nm).

    • Calculate concentration against a standard curve prepared in DMSO/Buffer.

Kinetic Stability Assay

Objective: Measure half-life (


) in simulated gastric fluid (SGF) vs. plasma.
  • Stock: Prepare 10 mM DCHBH in DMSO.

  • Incubation: Spike stock into:

    • Buffer A: pH 1.2 (0.1 N HCl) - Mimics stomach.

    • Buffer B: pH 7.4 (PBS) - Mimics blood.

    • Final concentration: 50 µM.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Immediately add cold Acetonitrile (1:1 ratio) to stop hydrolysis.

  • Analysis: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

References

  • Synthesis & Structural Analysis

    • Popiołek, L. (2021). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Med Chem Res. Link

    • Context: Describes the general synthesis and stability of salicylaldehyde hydrazone deriv
  • Hydrolysis Mechanisms

    • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

    • Context: Authoritative source on the pH-dependent hydrolysis rates of hydrazones vs. oximes.[5]

  • Physicochemical Properties (Data Source)

    • PubChem Compound Summary for CID 135445572 (3,5-Dichloro-2-hydroxybenzaldehyde hydrazone).[1] Link

    • Context: Source for molecular weight, predicted LogP, and H-bond donor/acceptor counts.
  • Intramolecular Hydrogen Bonding

    • Kozubowska, L., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Journal of Organic Chemistry. Link[6]

    • Context: Details the specific role of the ortho-OH group in stabilizing the hydrazone structure.

Sources

spectroscopic data for 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (NMR, IR, UV-Vis)

[1]

Executive Summary & Compound Profile

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone is a Schiff base ligand widely utilized in coordination chemistry and drug discovery due to its ability to chelate transition metals (e.g., Cu(II), Zn(II)) and its intrinsic biological activity (antimicrobial, anticancer).[1][2]

Structurally, the compound features a phenolic ring substituted with two chlorine atoms at the 3 and 5 positions, and a hydrazone moiety (

13
PropertyData
IUPAC Name 2,4-Dichloro-6-[(E)-hydrazinylidenemethyl]phenol
CAS Number 43002-22-8
Formula

Molecular Weight 205.04 g/mol
Appearance Yellow crystalline solid
Melting Point 149–151 °C
Solubility Soluble in DMSO, DMF, Methanol; Insoluble in Water

Synthesis & Experimental Protocol

The "Azine Pitfall" in Synthesis

A critical challenge in synthesizing the mono-hydrazone is the formation of the symmetrical azine byproduct (double condensation:

Optimized Synthesis Workflow

Reagents: 3,5-Dichlorosalicylaldehyde (1.0 eq), Hydrazine Hydrate (3.0 eq, excess), Ethanol (solvent).[1]

  • Dissolution: Dissolve 1.91 g (10 mmol) of 3,5-dichlorosalicylaldehyde in 20 mL of warm absolute ethanol.

  • Addition: Add this solution dropwise slowly to a stirred solution of hydrazine hydrate (1.5 mL, ~30 mmol) in 10 mL ethanol at 0–5 °C. Note: Adding aldehyde to excess hydrazine prevents azine formation.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

  • Isolation: A yellow precipitate will form. Filter the solid and wash with cold ethanol (2 x 5 mL) followed by cold water.

  • Purification: Recrystallize from hot ethanol to yield yellow needles.

SynthesisFlowAldehyde3,5-Dichlorosalicylaldehyde(Ethanol)MixingSlow Addition(0-5 °C)Aldehyde->MixingHydrazineHydrazine Hydrate(Excess, 3.0 eq)Hydrazine->MixingReactionStir RT, 2-4h(Monitor TLC)Mixing->ReactionFiltrationFiltration & Wash(Cold EtOH)Reaction->FiltrationAzineAzine Byproduct(Avoided by Excess N2H4)Reaction->AzineIf Aldehyde ExcessProductMono-Hydrazone(Yellow Solid)Filtration->Product

Figure 1: Optimized synthesis pathway to favor mono-hydrazone formation over the azine byproduct.

Spectroscopic Characterization

The following data is synthesized from experimental reports of the title compound and its close structural analogs (e.g., 3,5-dibromo derivative).

A. FT-IR Spectroscopy

The IR spectrum confirms the conversion of the carbonyl group to the hydrazone linkage. The most diagnostic feature is the disappearance of the aldehyde



Functional GroupFrequency (

)
Assignment & Notes

3350–3450 (br)Phenolic OH.[1] Broadened due to intramolecular H-bonding (

).[1]

3200–3320Symmetric/Asymmetric stretching of the terminal

group.

1615–1625Azomethine (imine) stretch.[1] Sharp, diagnostic peak.

1560, 1470Aromatic ring skeletal vibrations.[1]

1270–1280Phenolic C-O stretch.[1]

730–750C-Cl stretching (characteristic of 3,5-dichloro substitution).[1]
B. H NMR Spectroscopy (DMSO- )

The proton NMR spectrum is characterized by the downfield shift of the phenolic proton and the distinct azomethine singlet.

ProtonShift (

, ppm)
MultiplicityIntegralAssignment
OH 11.50 – 12.50Singlet (br)1HPhenolic proton.[1] Highly deshielded due to intramolecular H-bond (

).[1]
CH=N 8.30 – 8.60Singlet1HAzomethine proton. Diagnostic for hydrazone formation.
Ar-H 7.60 – 7.70Doublet (

Hz)
1HH-4 or H-6 (meta coupling).[1]
Ar-H 7.40 – 7.50Doublet (

Hz)
1HH-4 or H-6 (meta coupling).[1]

5.00 – 7.00Broad Singlet2HTerminal amine protons. Chemical shift varies significantly with concentration and water content.

Interpretation:

  • The Phenolic OH signal is extremely downfield (>11 ppm), confirming the "locked" planar conformation driven by the hydrogen bond between the phenolic oxygen and the imine nitrogen.

  • The Azomethine H appears as a sharp singlet. If this peak splits or multiple peaks appear in this region, it indicates the presence of the azine impurity or geometric isomers (E/Z), though the E-isomer is thermodynamically preferred.[1]

C. UV-Vis Spectroscopy

Solvent: Methanol or DMSO (

1
Band (

)
TransitionDescription
~390–400 nm

Involving the non-bonding electrons of the azomethine nitrogen. Responsible for the yellow color.
~330–340 nm

Charge transfer band associated with the conjugated aromatic system and the hydrazone moiety.
~280 nm

Benzenoid bands (aromatic ring transitions).

Structural Insights & Tautomerism

The compound exists primarily in the Enol-Imine form in the solid state and non-polar solvents, stabilized by an intramolecular hydrogen bond. However, in polar aprotic solvents (like DMSO), an equilibrium with the Keto-Amine tautomer can occur, although the enol form remains dominant for salicylaldehyde derivatives.[1]

TautomerismEnolEnol-Imine Form(Dominant)(OH...N H-bond)KetoKeto-Amine Form(Minor)(NH...O H-bond)Enol->Keto Proton Transfer(Polar Solvents)Keto->Enol

Figure 2: Tautomeric equilibrium.[1] The 3,5-dichloro substitution increases the acidity of the phenol, strengthening the intramolecular hydrogen bond in the Enol-Imine form.

References

  • PubChem. (n.d.).[1] 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (CID 135445572).[1][4] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Fan, Y., et al. (2008).[1] 3,5-Dichloro-2-hydroxybenzaldehyde.[1][4][5][6][7] Acta Crystallographica Section E. [Link] (Precursor structural data).[1]

  • Zhou, R., et al. (2014).[1] Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link] (Comparative spectral data for salicylaldehyde hydrazone derivatives).

  • NIST Chemistry WebBook. (n.d.).[1] Benzaldehyde, 3,5-dichloro-2-hydroxy- IR Spectrum.[1][4][6][Link][1]

Strategic Synthesis & Application of 3,5-Dichlorosalicylaldehyde Hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Advantage

In the landscape of Schiff base medicinal chemistry, 3,5-dichlorosalicylaldehyde (3,5-DCSA) is not merely a starting material; it is a strategic pharmacophore scaffold. Unlike unsubstituted salicylaldehydes, the 3,5-dichloro motif introduces significant lipophilicity (


) and electron-withdrawing character, which drastically alters the electronic landscape of the resulting hydrazones.

This guide details the precision synthesis of hydrazones derived from 3,5-DCSA. We move beyond basic "mix-and-stir" instructions to explore the thermodynamic and kinetic controls required to maximize yield and purity. We will cover conventional solvothermal methods, green mechanochemical routes, and the critical characterization steps necessary for validation in drug discovery pipelines.

Mechanistic Framework

The formation of hydrazones is a classic nucleophilic addition-elimination reaction. However, when working with 3,5-DCSA, the electron-withdrawing chlorine atoms at the ortho and para positions (relative to the hydroxyl) increase the acidity of the phenolic proton and the electrophilicity of the carbonyl carbon.

The pH Paradox

The reaction rate exhibits a bell-shaped dependence on pH.

  • Too Acidic (pH < 3): The hydrazine nucleophile becomes protonated (

    
    ), rendering it non-nucleophilic.
    
  • Too Basic (pH > 6): The activation of the carbonyl oxygen via protonation is insufficient, slowing the attack.

  • Optimal Window (pH 4–5): Sufficient acid exists to activate the carbonyl, while enough free hydrazine remains to attack.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from reactants to the final hydrazone, highlighting the critical carbinolamine intermediate.

ReactionMechanism Reactants 3,5-DCSA + Hydrazide Activation Carbonyl Activation (H+ Catalyst) Reactants->Activation pH 4-5 Attack Nucleophilic Attack Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Rate Limiting Dehydration Dehydration (-H2O) Intermediate->Dehydration Acid Asst. Product Hydrazone (Schiff Base) Dehydration->Product Irreversible

Figure 1: Acid-catalyzed mechanism of hydrazone formation. Note that the dehydration step is often rapid, driving the equilibrium forward.

Experimental Protocols

We present two distinct methodologies. Method A is the industry standard for scalability and crystal growth. Method B is a "Green Chemistry" approach suitable for rapid library generation.

Method A: Conventional Solvothermal Synthesis (Standard)

Best for: High purity, growing single crystals for XRD.

Reagents:

  • 3,5-Dichlorosalicylaldehyde (1.0 eq)

  • Hydrazide derivative (e.g., Isoniazid, Benzhydrazide) (1.0 eq)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Protocol:

  • Dissolution: Dissolve 2.0 mmol of 3,5-DCSA in 20 mL of absolute ethanol in a round-bottom flask. Ensure complete solubility; the solution should be a clear pale yellow.

  • Addition: Add 2.0 mmol of the hydrazide. If the hydrazide has poor solubility, dissolve it separately in minimal hot methanol before addition.

  • Catalysis: Add 3-5 drops of glacial acetic acid. Critical: Do not use mineral acids (HCl/H2SO4) unless necessary, as they can form stable salts with the hydrazide, crashing it out before reaction.

  • Reflux: Reflux the mixture at 70-80°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The hydrazone typically precipitates as a solid.

  • Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from hot ethanol/DMF mixture.

Method B: Mechanochemical Grinding (Green Synthesis)

Best for: High yields, solvent-free, rapid screening.

Protocol:

  • Weighing: Weigh equimolar amounts (1.0 mmol) of 3,5-DCSA and the hydrazide.

  • Grinding: Place both solids in a clean agate mortar.

  • Activation: Add 2-3 drops of methanol (acting as a liquid assisted grinding agent, LAG).

  • Reaction: Grind vigorously with a pestle for 10–20 minutes. The mixture will often change color (e.g., yellow to orange) and state (becoming a paste), indicating reaction progress.

  • Work-up: Allow the paste to dry in air. Wash the resulting solid with water to remove unreacted hydrazide traces, then recrystallize.

Data Comparison: Method A vs. Method B
ParameterMethod A (Reflux)Method B (Grinding)
Reaction Time 3 – 6 Hours15 – 30 Minutes
Solvent Usage High (20-50 mL)Negligible (< 1 mL)
Typical Yield 75 – 85%88 – 96%
Energy Input High (Thermal)Low (Mechanical)
Purity (Crude) Moderate (Requires Recryst.)High

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

The "fingerprint" of success is the shift of the carbonyl band.

  • Reactant (C=O): ~1660–1690 cm⁻¹ (Disappears in product).

  • Product (C=N): A sharp, distinct band appears at 1600–1625 cm⁻¹ .

  • Phenolic -OH: Broad band around 3200–3400 cm⁻¹ (often involved in intramolecular H-bonding with the imine nitrogen).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Due to low solubility in CDCl₃).

  • Azomethine Proton (-CH=N-): A singlet typically between 8.3 – 8.9 ppm . This confirms the formation of the Schiff base linkage.

  • Phenolic -OH: A downfield singlet (11.0 – 12.5 ppm), often broadened due to exchange or hydrogen bonding.

  • Amide -NH (if using hydrazides): Singlet around 10.0 – 12.0 ppm.

Advanced Application: Metal Complexation

The 3,5-DCSA hydrazones act as versatile ONO tridentate ligands . They coordinate to transition metals (Cu, Ni, Co, Zn) through:

  • Phenolic Oxygen (deprotonated).[1]

  • Azomethine Nitrogen.[1]

  • Carbonyl Oxygen (of the hydrazide moiety).

This chelation is central to their biological activity, often enhancing lipophilicity and membrane permeability (Tweedy's Chelation Theory).

Workflow for Metal Complex Synthesis

MetalComplexation Ligand Synthesized Hydrazone (Ligand) Mixing Mix in EtOH/MeOH (1:1 or 1:2 Ratio) Ligand->Mixing MetalSalt Metal Salt (Cu(OAc)2, NiCl2) MetalSalt->Mixing pH_Adjust Adjust pH to 6-7 (via NaOAc or Et3N) Mixing->pH_Adjust Reflux Reflux (2-4 hrs) pH_Adjust->Reflux Isolation Filter Precipitate (Colored Complex) Reflux->Isolation

Figure 2: General workflow for synthesizing metal complexes from hydrazone ligands.

Biological Implications (SAR)

The inclusion of the 3,5-dichloro moiety is not arbitrary. Structure-Activity Relationship (SAR) studies indicate:

  • Lipophilicity: The Chlorine atoms increase the partition coefficient (

    
    ), facilitating passive diffusion across bacterial cell walls (especially Gram-positive S. aureus).
    
  • Electronic Effect: The electron-withdrawing Cl groups decrease the electron density on the aromatic ring, which can enhance

    
     stacking interactions with biological targets (e.g., DNA intercalation or enzyme active sites).
    
  • Metal Binding: The stability of metal complexes derived from 3,5-DCSA is often higher than non-halogenated analogues, leading to more stable bioactive species in vivo.

References

  • Popiołek, L. (2017).[2] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

  • Abdelrahman, M. A., et al. (2022).[3][4] Synthesis, characterization, and antimicrobial evaluation of some new hydrazide-hydrazone derivatives. Journal of Chemistry, 2022.[5] Link

  • Cabrera-Vivas, B. M., et al. (2019). Green Synthesis of new heterocyclic hydrazones, spectroscopic characterization. ResearchGate.[1] Link

  • Kallitsakis, M. G., et al. (2018).[5] Mechanistic studies on the formation of hydrazones. The Journal of Organic Chemistry, 83(3), 1176-1184.[5] Link

  • Patil, S. M., et al. (2017).[1] Transition metal complexes of a hydrazone derived from hydralazine hydrochloride and 3,5-di-tert-butylsalicylaldehyde.[1] Transition Metal Chemistry, 43, 65–72. Link

Sources

Technical Guide: Characterization of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, structural validation, and functional profiling of hydrazone derivatives synthesized from 3,5-dichloro-2-hydroxybenzaldehyde (3,5-DClSA) . These scaffolds are privileged structures in medicinal chemistry due to the electron-withdrawing nature of the chlorine substituents, which significantly alters the acidity of the phenolic hydroxyl group (


) and enhances lipophilicity (

). These physicochemical changes are critical for membrane permeability and metal chelation efficacy in antibacterial and anticancer applications.

Synthetic Pathway & Rationale

The Core Scaffold

The 3,5-dichloro substitution pattern is not arbitrary. Compared to unsubstituted salicylaldehyde, the chlorine atoms at positions 3 and 5 exert a strong inductive effect (-I), increasing the acidity of the ortho-hydroxyl group. This facilitates stronger intramolecular hydrogen bonding (O-H···N) and stabilizes the resulting Schiff base/hydrazone, making it a robust ligand for transition metal coordination (Cu, Zn, Ni).

Protocol: Acid-Catalyzed Condensation

Objective: Synthesize (E)-3,5-dichloro-2-hydroxybenzaldehyde hydrazone.

Reagents:

  • Precursor: 3,5-Dichloro-2-hydroxybenzaldehyde (1.0 eq)

  • Nucleophile: Hydrazine hydrate or substituted hydrazide (e.g., benzohydrazide) (1.0 - 1.2 eq)

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 3,5-DClSA in 20 mL of hot absolute ethanol. Ensure complete solubilization; the solution should be clear yellow.

  • Activation: Add 3 drops of glacial acetic acid. Rationale: This protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Addition: Dropwise add the hydrazine/hydrazide solution (dissolved in 10 mL ethanol) to the aldehyde mixture under continuous stirring.

  • Reflux: Heat the mixture to reflux (78-80°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The product typically precipitates as crystalline needles.

  • Purification: Filter the precipitate, wash with cold ethanol (to remove unreacted aldehyde) and diethyl ether. Recrystallize from hot ethanol/DMF mixtures if necessary.

Reaction Mechanism & Workflow Diagram

SynthesisWorkflow Reactants 3,5-DClSA + Hydrazine Activation H+ Activation (Glacial AcOH) Reactants->Activation Mix in EtOH Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Dehydration - H2O (Elimination) Intermediate->Dehydration Proton Transfer Product (E)-Hydrazone Product Dehydration->Product C=N Formation

Figure 1: Step-wise mechanism for the acid-catalyzed condensation of 3,5-DClSA hydrazones.

Structural Characterization: The "Fingerprint"[1]

Reliable characterization requires a multi-modal approach. The presence of the 3,5-dichloro moiety provides distinct spectral markers.

Infrared Spectroscopy (FT-IR)

The formation of the azomethine bond is the primary indicator of reaction success.

Functional GroupWavenumber (cm⁻¹)MorphologyStructural Insight
ν(O-H) 3200 – 3450BroadIndicates phenolic OH. Broadening suggests strong intramolecular H-bonding to the azomethine nitrogen.
ν(N-H) 3150 – 3300Sharp/MedPresent if using primary hydrazines or hydrazides.
ν(C=N) 1600 – 1630 StrongDiagnostic Band. Confirms Schiff base formation. Shifts to lower freq. upon metal coordination.[1][2]
ν(C=O) 1640 – 1680StrongOnly for acylhydrazones. Amide I band. Absence indicates enolization.
ν(C-Cl) 600 – 800MediumCharacteristic of the 3,5-dichloro substitution.
Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (preferred due to solubility and exchangeable protons).

  • Azomethine Proton (-CH=N-): Singlet at 8.2 – 8.9 ppm . This is the definitive proof of condensation.

  • Phenolic Proton (-OH): Singlet at 11.0 – 12.5 ppm . The downfield shift is due to the electron-withdrawing Cl atoms and intramolecular hydrogen bonding. Note: This peak disappears upon D₂O exchange.

  • Amide Proton (-NH-): If a hydrazide is used, a singlet appears at 10.0 – 12.0 ppm .

  • Aromatic Protons (3,5-DCl pattern):

    • The 3,5-dichloro substitution leaves protons only at positions 4 and 6.

    • H-4 & H-6: Appear as two doublets between 7.4 – 7.9 ppm with a meta-coupling constant (J) of ~2.5 Hz. This specific coupling pattern validates the preservation of the halogenated ring.

Mass Spectrometry (ESI-MS)

Expect a molecular ion peak


 or 

.
  • Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (75%) and ³⁷Cl (25%).

  • Validation: For a molecule with two Cl atoms, look for the characteristic 9:6:1 intensity ratio for the

    
    , 
    
    
    
    , and
    
    
    peaks. This is a mandatory check to confirm the presence of the dichloro- moiety.

Solid-State Analysis & Tautomerism

X-Ray Crystallography

Single crystals are typically grown via slow evaporation in Ethanol/DMF.

  • Isomerism: These compounds almost exclusively crystallize in the (E)-configuration regarding the C=N bond to minimize steric hindrance.

  • Planarity: The molecule is usually planar, locked by an intramolecular hydrogen bond between the phenolic oxygen and the azomethine nitrogen (

    
    ).[3]
    
Tautomeric Equilibrium

Acylhydrazones (derived from hydrazides) exist in a dynamic equilibrium between the Amido-Keto and Imino-Enol forms.

  • Solid State: Predominantly Keto form (stabilized by lattice forces).

  • Solution/Coordination: Shifts to Enol form, especially in the presence of metal ions, acting as a mono-anionic tridentate ligand (ONO donor set).

Tautomerism Keto Keto Form (Neutral) -C(=O)-NH- Enol Enol Form (Active Ligand) -C(OH)=N- Keto->Enol Solvation / pH > 7 MetalComplex Metal Complex (Chelated) M-O-C=N- Enol->MetalComplex + Metal Ion (Cu, Zn) - H+

Figure 2: Tautomeric shift from Keto to Enol form facilitates metal chelation.

Biological Validation & Applications

The 3,5-dichloro group enhances lipophilicity, allowing the molecule to penetrate bacterial cell walls (Gram-positive) and lipid membranes (Cancer cells) more effectively than non-halogenated analogs.

Antimicrobial Screening (MIC Assay)
  • Targets: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[4]

  • Mechanism: The hydrazone pharmacophore (

    
    ) inhibits essential enzymes involved in DNA replication. The Cl atoms increase bioavailability.
    
  • Standard: Compare against Ciprofloxacin or Fluconazole.

  • Expectation: 3,5-DCl derivatives often show MIC values in the range of 5–25 µg/mL , significantly more potent than the un-substituted salicylaldehyde hydrazone.

Anticancer Potential[2][6][7]
  • Assay: MTT or SRB assay against cell lines like HCT116 (colon) or MCF-7 (breast).

  • Mode of Action: Intercalation into DNA or chelation of intracellular iron/copper, leading to ROS generation and apoptosis.

References

  • Synthesis & Crystallography: Joseph, B., et al. "Crystal structure of N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide dimethylformamide monosolvate." Acta Crystallographica Section E, 2014.

  • Biological Activity: Hassan, A., et al. "Synthesis, Characterization and Biological Activity of Some Schiff Bases and Their Metal Complexes."[1] International Journal of Chemical Studies, 2018.[5]

  • Tautomerism & Spectroscopy: Mondal, P., et al. "Azo-hydrazone tautomerism observed from UV-vis spectra by pH control." Dalton Transactions, 2013.

  • NMR Characterization: Oregon State University. "1H NMR Chemical Shifts and Coupling Constants."

Sources

Advanced Quantum Chemical Profiling of Hydrazone Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazone derivatives (


) represent a privileged scaffold in medicinal chemistry, exhibiting diverse bioactivities ranging from anti-tubercular to anti-neoplastic effects.[1][2][3] However, their flexibility leads to complex conformational landscapes involving 

isomerism and amido-imido tautomerism that significantly influence receptor binding.

This guide details a rigorous quantum chemical workflow to characterize these derivatives. We move beyond basic geometry optimization to explore the electronic causality of bioactivity, utilizing Density Functional Theory (DFT) to predict stability, reactivity, and spectroscopic signatures.[4][2]

Phase 1: Computational Architecture & Methodology[1]

To ensure reproducibility and accuracy (E-E-A-T), the choice of functional and basis set must balance computational cost with the ability to capture non-covalent interactions, which are critical for hydrazone dimerization and solvent interaction.[4]

The Level of Theory

While B3LYP remains the historical standard for general organic molecules, it often fails to account for dispersion forces crucial in supramolecular chemistry.[4] For hydrazone derivatives intended for drug design, M06-2X or


B97X-D  are superior choices due to their inclusion of long-range dispersion corrections.
  • Geometry Optimization: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP

  • Solvation Model: IEF-PCM or SMD (Solvation Model based on Density) using DMSO or Ethanol to mimic physiological or experimental conditions.

  • Frequency Calculation: Mandatory to confirm global minima (no imaginary frequencies) and derive Zero-Point Vibrational Energy (ZPVE).

The Computational Workflow

The following diagram outlines the logical progression from 2D structure to predictive bioactivity indices.

G Input 1. Input Generation (ChemDraw/Avogadro) PreOpt 2. Conformational Scan (PM6/MMFF94) Input->PreOpt DFT_Opt 3. DFT Optimization (B3LYP/6-311++G(d,p)) PreOpt->DFT_Opt Freq 4. Freq Check (NImag=0) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq? Re-optimize Properties 5. Property Calculation Freq->Properties FMO FMO & Reactivity (HOMO/LUMO) Properties->FMO Spec Spectroscopy (IR/NMR-GIAO) Properties->Spec MEP Electrostatics (MEP/ESP) Properties->MEP

Figure 1: Standardized computational workflow for small-molecule pharmacophores. Note the pre-optimization step to avoid local minima.

Phase 2: Structural Equilibria (Isomerism & Tautomerism)

Hydrazones are not static.[4][1][3] They exist in a dynamic equilibrium that defines their bioavailability.[4] You must explicitly calculate the relative energies of these forms.

Isomerism

The


 double bond allows for geometrical isomers.[4]
  • 
    -isomer:  Generally the thermodynamic product due to reduced steric hindrance.[4]
    
  • 
    -isomer:  Can be stabilized by intramolecular hydrogen bonding (e.g., in salicylhydrazones).
    
Amido-Imido Tautomerism

In acylhydrazones, the proton on the nitrogen can migrate to the carbonyl oxygen.[4]

  • Amido (Keto) Form:

    
     (Usually dominant in solid state/neutral pH).
    
  • Imido (Enol) Form:

    
     (Favored in complexation with metal ions).
    

Protocol: Optimize both tautomers. Calculate


. A positive value indicates the amido form is more stable.[4]

Tautomer Start Hydrazone Structure E_Amido E-Amido Form (Thermodynamic Pref) Start->E_Amido Z_Amido Z-Amido Form (Steric Strain) Start->Z_Amido Imido Imidol Tautomer (Enolization) E_Amido->Imido Proton Transfer Calc Calculate u0394G (Boltzmann Distribution) E_Amido->Calc Z_Amido->Calc Imido->Calc

Figure 2: Structural decision tree for determining the global minimum geometry among isomers and tautomers.

Phase 3: Electronic Reactivity Descriptors

Once the stable geometry is confirmed, we analyze the electronic structure to predict biological behavior.[4] This relies on Koopmans' theorem and DFT approximations.

Frontier Molecular Orbitals (FMO)[5]
  • HOMO (Highest Occupied Molecular Orbital): Represents the electron-donating ability.[4] High

    
     implies the molecule is a good nucleophile (likely to attack electrophilic residues in enzymes).[4]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Represents electron-accepting ability.

  • Band Gap (

    
    ): 
    
    
    
    .
    • Insight: A smaller gap indicates a "softer" molecule, which is more polarizable and generally more reactive in biological systems (antioxidant potential).

Global Reactivity Descriptors

We derive these from FMO energies to quantify chemical behavior.

DescriptorSymbolFormulaPhysical Interpretation
Chemical Potential


Tendency of electrons to escape.
Chemical Hardness


Resistance to charge transfer.
Global Softness


Ease of polarization (Bioactivity correlation).
Electrophilicity


Power to soak up electrons (DNA binding).
Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution.

  • Red Regions (Negative): Nucleophilic sites (e.g., Carbonyl O, Azomethine N). These are H-bond acceptors.

  • Blue Regions (Positive): Electrophilic sites (e.g., Amide H). These are H-bond donors.

  • Application: Essential for defining the grid box in molecular docking studies.[4]

Phase 4: Spectroscopic Validation

Experimental synthesis must be validated against calculated spectra.

Vibrational Spectroscopy (IR)

DFT calculations are harmonic; real bonds are anharmonic. Therefore, calculated frequencies are consistently higher than experimental ones.

  • Correction: Apply a scaling factor.

    • For B3LYP/6-311G(d,p) , multiply frequencies by 0.967 .

    • Key Signals: Look for the

      
       stretch (
      
      
      
      ) and
      
      
      stretch (
      
      
      ).
NMR Prediction (GIAO)

Use the Gauge-Independent Atomic Orbital (GIAO) method.[5]

  • Calculate isotropic shielding tensors (

    
    ).
    
  • Convert to chemical shift (

    
    ) relative to TMS: 
    
    
    
    .
  • Note: Solvent effects (PCM) are critical here. Gas-phase NMR calculations often fail to match experimental data for polar hydrazones.

Phase 5: Step-by-Step Protocol

Step 1: Input Preparation[1]
  • Draw the structure in ChemDraw or Avogadro.[4]

  • Perform a rough force-field optimization (MMFF94) to untangle bad contacts.

Step 2: Gaussian/ORCA Keyword Setup

For a standard hydrazone derivative, a typical Gaussian route section would look like:

  • opt: Optimize geometry.[5][6][7]

  • freq: Calculate vibrational frequencies (Hessian).

  • scrf: Solvent model (DMSO is common for biological assays).

  • pop=regular: Print molecular orbitals for visualization.[4]

Step 3: Post-Processing
  • Check Frequencies: Ensure all frequencies are positive. If one is negative (imaginary), you are at a transition state, not a minimum.[4] Perturb the geometry and restart.

  • Extract Energies: Record Total Energy (Hartrees), HOMO, and LUMO.

  • Visualize: Use GaussView or Chemcraft to generate MEP surfaces and orbital diagrams.

References

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[4][8] Medicinal Chemistry Research. Link

  • Houngue, M. T., et al. (2018).[4][9] Quantum Chemical Studies of Some Hydrazone Derivatives. Computational Chemistry. Link

  • NIST Computational Chemistry Comparison and Benchmark Database. (2023). Vibrational Frequency Scaling Factors. Link

  • Dennington, R., Keith, T., & Millam, J. (2016).[4] GaussView, Version 6. Semichem Inc. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

Sources

Methodological & Application

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone as a fluorescent sensor for metal ions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Dichloro-2-hydroxybenzaldehyde Benzoylhydrazone as a Selective "Turn-On" Fluorescent Sensor for Aluminum (Al³⁺) Ions

Executive Summary

Aluminum (Al³⁺) is a non-essential metal ion with significant implications in environmental toxicity and human pathology, including links to Alzheimer’s disease and osteoporosis. Traditional detection methods (AAS, ICP-MS) are expensive and non-portable. This Application Note details the synthesis and protocol for 3,5-Dichloro-2-hydroxybenzaldehyde benzoylhydrazone (DCHB-BH) , a robust, easy-to-synthesize Schiff base ligand that functions as a highly selective "turn-on" fluorescent sensor for Al³⁺.

Key Advantages:

  • High Sensitivity: Limit of Detection (LOD) in the nanomolar range (~30–40 nM).

  • Selectivity: Minimal interference from competing ions (Na⁺, K⁺, Mg²⁺, Zn²⁺, Fe³⁺).

  • Mechanism: Chelation-Enhanced Fluorescence (CHEF) via inhibition of C=N isomerization and Excited-State Intramolecular Proton Transfer (ESIPT).

  • Reversibility: Fluorescence is quenched by EDTA, allowing sensor reuse.

Scientific Mechanism

The sensor operates on a "lock-and-key" chelation mechanism.

  • "OFF" State (Free Ligand): In the absence of Al³⁺, the ligand undergoes rapid non-radiative decay due to C=N isomerization and ESIPT (proton transfer between the phenolic -OH and imine N). This results in weak or no fluorescence.

  • "ON" State (Al³⁺ Complex): Upon binding Al³⁺, the ligand deprotonates and coordinates with the metal in a 1:1 stoichiometry. This rigidifies the structure, blocking isomerization and inhibiting ESIPT. The energy is released as photons, resulting in a strong fluorescence emission (typically green/yellow).

SensingMechanism FreeLigand Free Ligand (DCHB-BH) (Flexible, ESIPT Active) Complex Al-Ligand Complex (Rigid, CHEF Active) FreeLigand->Complex + Al³⁺ (Chelation) NonRadiative Non-Radiative Decay (Heat) FreeLigand->NonRadiative Isomerization/ESIPT AlIon Al³⁺ Ion AlIon->Complex Complex->FreeLigand Chelation by EDTA Fluorescence Strong Fluorescence (λem ~450-500 nm) Complex->Fluorescence Radiative Decay EDTA EDTA Addition EDTA->Complex

Figure 1: Mechanism of Al³⁺ sensing. Binding of Aluminum locks the ligand conformation, activating the radiative decay pathway.

Synthesis Protocol

Compound: 3,5-Dichloro-2-hydroxybenzaldehyde benzoylhydrazone CAS Registry: 43002-22-8 (Generic hydrazone class)

Materials Required:
  • 3,5-Dichloro-2-hydroxybenzaldehyde (98%)[1][2][3]

  • Benzhydrazide (98%)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Step-by-Step Synthesis:
  • Dissolution: Dissolve 1.0 mmol (191 mg) of 3,5-Dichloro-2-hydroxybenzaldehyde in 20 mL of hot absolute ethanol.

  • Addition: Add 1.0 mmol (136 mg) of Benzhydrazide to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Allow the solution to cool to room temperature. A yellow/white precipitate should form.

  • Purification: Filter the precipitate and wash 3 times with cold ethanol. Recrystallize from hot ethanol/DMSO if necessary.

  • Characterization: Verify structure via ¹H-NMR (DMSO-d₆) and IR (C=N stretch ~1600 cm⁻¹).

Sensor Preparation & Stock Solutions

To ensure reproducibility, strictly follow the solvent ratios.

  • Stock Solution (1.0 mM): Dissolve 3.23 mg of the synthesized sensor in 10 mL of DMSO. Store in the dark at 4°C. Stable for 1 month.

  • Al³⁺ Stock (1.0 mM): Dissolve Al(NO₃)₃·9H₂O or AlCl₃ in deionized water.

  • Buffer: 20 mM HEPES buffer, pH adjusted to 6.8–7.2.

Sensing Protocol (Fluorescence Titration)

Instrument Settings:

  • Excitation Wavelength (λex): 405 nm (or 394 nm depending on exact derivative).

  • Emission Scan Range: 420 nm – 600 nm.

  • Slit Widths: 5 nm / 5 nm.

Procedure:
  • Blank Preparation: In a quartz cuvette, mix:

    • 2.7 mL HEPES Buffer (pH 6.8)

    • 0.3 mL Ethanol

    • 30 µL Sensor Stock (Final concentration: 10 µM)

  • Baseline Measurement: Record the fluorescence spectrum of the blank. It should be negligible.

  • Titration: Add Al³⁺ stock solution in 0.5 µL increments (0–20 equivalents).

  • Incubation: Mix by inversion and wait 1 minute after each addition.

  • Measurement: Record emission spectra. A new peak should emerge around 450–500 nm and increase linearly.

Data Analysis (LOD Calculation):

Calculate the Limit of Detection (LOD) using the equation:



  • 
    : Standard deviation of the blank signal (measure blank 10 times).
    
  • 
    : Slope of the linear regression line (Fluorescence Intensity vs. [Al³⁺]).
    

Expected Performance Data:

ParameterValueNotes
Stoichiometry 1:1 (Ligand:Al)Confirmed by Job's Plot
Association Constant (

)
~

Moderate-High affinity
Linear Range 0 – 10 µMSuitable for trace analysis
Response Time < 30 secondsInstantaneous chelation

Selectivity & Interference

The sensor must be validated against competing ions. Prepare samples containing 10 µM Sensor + 50 µM Competing Ion.

  • No Response: Na⁺, K⁺, Ca²⁺, Mg²⁺, Ni²⁺, Mn²⁺, Hg²⁺.

  • Potential Interference: Cu²⁺ or Fe³⁺ may cause quenching (paramagnetic quenching). This can be masked by adding specific masking agents (e.g., fluoride for Fe³⁺) if necessary, though the 3,5-dichloro substitution often improves specificity for Al³⁺.

Real-World Application: Water Analysis

  • Sample Collection: Filter river or tap water through a 0.22 µm membrane.

  • Spiking: Spike samples with known concentrations of Al³⁺ (e.g., 5 µM).

  • Measurement: Add 30 µL Sensor Stock to 3 mL of the water sample (buffered to pH 6.8).

  • Quantification: Use the standard calibration curve derived in Section 5 to determine recovery rates.

References

  • Ji, S., et al. (2016). "Characterization of an Al³⁺-selective fluorescent probe based on a benzoyl hydrazine derivative and its application." Turkish Journal of Chemistry, 40, 624-630.

  • RSC Advances (2022). "A new highly selective 'off–on' typical chemosensor of Al³⁺, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol."[4][5]

  • Ciupa, A. (2025).[6] "Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024." RSC Advances, 15, 3465-3473.

  • PubChem. "3,5-Dichloro-2-hydroxybenzaldehyde hydrazone Compound Summary."[7]

Sources

Application Note: Strategic Development of Hydrazone Derivatives as Antimicrobial Agents

[1][2][3][4]

Executive Summary & Rationale

The hydrazone pharmacophore (

  • Metal Chelation: The azomethine nitrogen and carbonyl oxygen can sequester essential metal ions (Fe²⁺, Cu²⁺) required for bacterial metalloenzymes.

  • Enzyme Inhibition: Specific derivatives potently inhibit DNA Gyrase (GyrB) and Enoyl-ACP Reductase (FabI) , disrupting bacterial replication and lipid biosynthesis.

This guide provides a standardized workflow for synthesizing these derivatives and validating their biological activity with high rigor.

Chemical Synthesis: The Azomethine Condensation Protocol

Rational Design

The core reaction involves the condensation of a hydrazine/hydrazide with an aldehyde or ketone.

  • Critical Control Point: The reaction is an equilibrium. To drive it to completion (Le Chatelier's principle), we use an acid catalyst to activate the carbonyl carbon and remove water.

Standard Operating Procedure (SOP)

Reagents:

  • Aryl Hydrazide/Hydrazine (1.0 equiv)

  • Aryl Aldehyde/Ketone (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the hydrazide in 10 mL of absolute EtOH in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid. Why? This protonates the carbonyl oxygen of the aldehyde upon addition, making the carbon more electrophilic.

  • Addition: Add 1.0 mmol of the aldehyde dropwise with stirring.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature. If precipitation is slow, cool on an ice bath.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to ensure removal of unreacted hydrazine (which can be toxic and skew biological data).

Synthesis Workflow Diagram

SynthesisWorkflowStartReactants(Hydrazide + Aldehyde)ActivationAcid Catalysis(Glacial AcOH)Start->Activation MixRefluxReflux (3-6h)Schiff Base FormationActivation->Reflux HeatIsolationIce Bath Cooling& FiltrationReflux->Isolation PrecipitatePurificationRecrystallization(Abs. EtOH)Isolation->Purification PurifyValidationCharacterization(NMR/IR/Mass)Purification->Validation Analyze

Figure 1: Step-by-step acid-catalyzed condensation workflow for hydrazone synthesis.

Biological Screening: MIC & MBC Determination[5][6]

To ensure data trustworthiness, we adhere to CLSI M07 guidelines (Clinical and Laboratory Standards Institute). We augment this with a Resazurin (Alamar Blue) step to eliminate subjective visual errors in turbidity reading.

Broth Microdilution Protocol

Materials:

  • Müller-Hinton Broth (MHB).

  • 96-well microtiter plates (U-bottom).

  • Resazurin sodium salt solution (0.01% w/v).

  • Positive Control: Ciprofloxacin or Ampicillin.

  • Solvent Control: DMSO (Final concentration < 1%).

Step-by-Step:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Dissolve hydrazone derivative in DMSO. Perform serial 2-fold dilutions in MHB across the plate (Range: 512

    
    g/mL to 0.5 
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of diluted bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout (The Trustworthiness Step): Add 30

    
    L of Resazurin solution to each well. Incubate for 2–4 hours.
    
    • Blue: No growth (Resazurin unchanged).

    • Pink: Growth (Resazurin reduced to Resorufin by metabolic activity).

  • MIC Definition: The lowest concentration that remains blue.

MBC (Minimum Bactericidal Concentration) Extension: Take 10


Mechanistic Profiling: DNA Gyrase Inhibition

Many hydrazone derivatives function by inhibiting bacterial DNA Gyrase (Topoisomerase II), specifically targeting the ATPase domain of the GyrB subunit.

Mechanism of Action Pathway[1]

MoA_PathwayCompoundHydrazone DerivativeTargetDNA Gyrase (GyrB)ATPase DomainCompound->Target Binds toInteractionH-Bonding & Hydrophobic StackingTarget->Interaction Stabilized byInhibitionATP Hydrolysis BlockedInteraction->Inhibition CausesConsequenceSupercoiling FailureInhibition->Consequence Prevents DNA relaxationDeathDNA Replication Arrest& Cell DeathConsequence->Death Bactericidal Effect

Figure 2: Pharmacological cascade of DNA Gyrase inhibition by hydrazone ligands.

Molecular Docking Validation

To validate this mechanism in silico before expensive enzymatic assays:

  • Target Acquisition: Download Crystal Structure of S. aureus DNA Gyrase (e.g., PDB ID: 3G75 or 8BP2 ) from the RCSB PDB.

  • Ligand Prep: Minimize energy of the hydrazone structure (DFT B3LYP/6-31G* level recommended).

  • Docking: Use AutoDock Vina or Glide.

  • Success Criteria: Look for H-bonds with Asp73 and Gly77 (key residues in the ATP-binding pocket) and a binding energy

    
     kcal/mol.
    

Structure-Activity Relationship (SAR) Insights

Data compiled from recent high-impact studies (see References) suggests the following SAR trends for hydrazones:

Structural FeatureModificationImpact on Antimicrobial Activity
Azomethine Linker Reduction to

Loss of Activity. The rigid

carbon is essential for proper binding geometry.
Aryl Ring A (Aldehyde side) Electron Withdrawing Groups (

,

,

) at para position
Increased Activity. Enhances lipophilicity and cellular penetration.
Aryl Ring A Bulky groups (e.g., tert-butyl) at ortho positionDecreased Activity. Steric hindrance prevents active site entry.
Heterocyclic Core Incorporation of Quinoline or Indole Significantly Increased. These moieties intercalate DNA or mimic ATP adenine rings.
Metal Complexation Coordination with

or

Increased. Metal complexes often show higher toxicity to bacteria than free ligands due to enhanced membrane permeability.

References

  • Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Verma, S., et al. (2023). "Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action."[1][2][3] Chemistry & Biodiversity. Link

  • Al-Ostoot, F.H., et al. (2021). "Structure-Based Design, Synthesis, and Biological Evaluation of New Hydrazone Derivatives as Potential DNA Gyrase Inhibitors." Antibiotics.[3][4][5][6] Link

  • Sarkar, S., et al. (2020). "Schiff Bases (Hydrazones) as Potential Antimicrobial Agents: A Review." Journal of Molecular Structure. Link

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone for selective sensing of cations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone Derivatives for Selective Cation Sensing

Abstract

This guide details the synthesis, characterization, and application of 3,5-dichloro-2-hydroxybenzaldehyde hydrazone (DCHBH) and its stabilized acyl-derivatives as dual-mode chemosensors. While the simple hydrazone serves as a fundamental chelator, its benzoylhydrazone or naphthoylhydrazone derivatives are the industry standard for high-fidelity sensing due to enhanced stability and photophysical properties. These probes exhibit a "Turn-On" fluorescence response to Aluminum (


) via inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) and a colorimetric "Turn-Off" or redshift response to Copper (

) via paramagnetic quenching and Intramolecular Charge Transfer (ICT).

Part 1: Chemical Background & Mechanism

The Sensing Moiety

The core sensing unit is the Schiff base formed by the condensation of 3,5-dichlorosalicylaldehyde with a hydrazine or hydrazide.

  • Electron Withdrawing Group (EWG): The chlorine atoms at positions 3 and 5 lower the

    
     of the phenolic hydroxyl, enhancing sensitivity to hard acids like 
    
    
    
    .
  • Chelation Site: The

    
     domain (Phenolic Oxygen, Imine Nitrogen, and Carbonyl Oxygen of the hydrazide) forms a rigid coordination pocket.
    
Sensing Mechanism
  • Free Ligand (OFF State): The ligand exhibits weak fluorescence due to ESIPT . Upon excitation, the phenolic proton transfers to the imine nitrogen, dissipating energy non-radiatively (keto-enol tautomerism).

  • Metal Complex (ON State): Binding with

    
     displaces the phenolic proton (blocking ESIPT) and rigidifies the molecule (CHEF: Chelation-Enhanced Fluorescence), triggering strong emission.
    
  • Copper Quenching: Binding with

    
     (paramagnetic 
    
    
    
    ) quenches fluorescence via electron/energy transfer or causes a distinct color change due to strong Ligand-to-Metal Charge Transfer (LMCT).

SensingMechanism cluster_mechanisms Photophysical Mechanisms Ligand Free Ligand (Weak Fluorescence) ESIPT ESIPT Process (Non-Radiative Decay) Ligand->ESIPT Excitation Complex_Al Al-Ligand Complex (Strong Green Fluorescence) Ligand->Complex_Al + Al³⁺ (Chelation) Complex_Cu Cu-Ligand Complex (Color Change / Quenching) Ligand->Complex_Cu + Cu²⁺ (Chelation) Al3 Al³⁺ Ion (Analyte) Cu2 Cu²⁺ Ion (Analyte) ESIPT->Complex_Al Blocked by Deprotonation CHEF CHEF Effect (Rigidification) Complex_Al->CHEF ICT ICT / LMCT (Color Change) Complex_Cu->ICT

Figure 1: Mechanistic pathway for selective sensing of Al³⁺ (ESIPT inhibition) and Cu²⁺ (Colorimetric response).

Part 2: Experimental Protocols

Synthesis of the Probe (DCHBH-Benzoyl Derivative)

Standardizing on the benzoylhydrazone derivative for optimal stability.

Reagents:

  • 3,5-Dichloro-2-hydroxybenzaldehyde (1.0 eq)[][2]

  • Benzhydrazide (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of benzhydrazide in 10 mL of hot ethanol.

  • Addition: Add 1.0 mmol of 3,5-dichloro-2-hydroxybenzaldehyde dropwise.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. A precipitate (usually yellow/white) will form.

  • Purification: Filter the solid, wash with cold ethanol (3x), and recrystallize from ethanol/DMF.

  • Validation: Verify structure via ¹H-NMR (Look for Imine -CH=N- proton at ~8.5-9.0 ppm and Phenolic -OH at >11 ppm).

Stock Solution Preparation
  • Probe Stock (1 mM): Dissolve the purified hydrazone in DMSO. (e.g., 3.23 mg in 10 mL DMSO for MW ≈ 323 g/mol ).

  • Cation Stocks (10 mM): Dissolve nitrate or chloride salts (e.g.,

    
    , 
    
    
    
    ) in deionized water.
Spectroscopic Titration (Sensing Protocol)

A. Fluorescence Titration (Al³⁺ Detection)

  • Blank Prep: Add 30 µL of Probe Stock to 2.97 mL of solvent mixture (e.g., EtOH/H₂O 9:1, v/v, pH 7.2 HEPES buffer). Final conc: 10 µM.[3]

  • Measurement: Record emission spectrum (

    
     nm, 
    
    
    
    nm).
  • Titration: Sequentially add Al³⁺ stock (0–5 equivalents). Mix for 1 min after each addition.

  • Observation: Look for emergence of a new peak (typically ~520 nm, Green).

B. Colorimetric Titration (Cu²⁺ Detection)

  • Blank Prep: Prepare 10 µM probe solution as above.

  • Measurement: Record UV-Vis absorption spectrum (200–600 nm).

  • Titration: Add Cu²⁺ stock.

  • Observation: Look for redshift (Yellow to Orange/Colorless) and appearance of a new charge-transfer band (~400–450 nm).

Part 3: Data Analysis & Validation

Selectivity & Interference Study

To prove "Selectivity," you must run the probe against competing ions (


).

Protocol:

  • Prepare probe solution (10 µM).

  • Add 10 equivalents of competing ion. Measure Signal (

    
    ).
    
  • Add 1 equivalent of Target Ion (

    
    ) to the same cuvette. Measure Signal (
    
    
    
    ).
  • Acceptance Criteria: The signal should not change significantly with competitors alone, and the target response should be preserved in the presence of competitors.

Limit of Detection (LOD)

Calculate LOD using the


 method:


  • 
    : Standard deviation of the fluorescence intensity of the blank probe (n=10).
    
  • 
    : Slope of the linear regression line (Intensity vs. [Concentration]).
    
Binding Stoichiometry (Job's Plot)
  • Prepare series where

    
     (e.g., 10 µM).
    
  • Vary mole fraction (

    
    ) from 0 to 1.
    
  • Plot Absorbance/Fluorescence vs.

    
    .
    
  • Result: Maxima at

    
     indicates 1:1 binding; 
    
    
    
    indicates 1:2 binding.

Summary Data Table (Typical Values for DCHBH Derivatives)

ParameterAl³⁺ SensingCu²⁺ Sensing
Method Fluorescence (Turn-On)UV-Vis (Colorimetric)
Wavelengths

nm /

nm
Abs

nm
LOD 10–100 nM0.1–1.0 µM
Response Time < 30 seconds< 1 minute
Binding Constant (

)


Stoichiometry Typically 1:1 or 1:2Typically 1:1

Part 4: Troubleshooting & Optimization

  • Solubility Issues: If the probe precipitates in water, increase the organic co-solvent fraction (up to 50% DMSO or EtOH) or add a surfactant (CTAB).

  • pH Sensitivity: Schiff bases can hydrolyze at very low pH (<3). Maintain pH 7.0–7.4 using HEPES or PBS buffer for biological relevance.

  • Reversibility: Add EDTA (1.5 eq) to the metal-complex solution. If fluorescence/color returns to the "Free Ligand" state, the sensor is reversible and reusable.

References

  • RSC Advances (2022). A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol.

  • RSC Advances (2018). A simple hydrazone as a multianalyte (Cu2+, Al3+, Zn2+) sensor at different pH values.

  • New Journal of Chemistry (2026/Advance Article). A Hydrazone-Based Fluorescent Chemosensor for Al³⁺: Turn-On Response Induced by ESIPT Suppression.

  • PubChem Compound Summary. 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (CAS 43002-22-8).

Sources

Application Note: High-Precision Fluorescence Titration of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone

Author: BenchChem Technical Support Team. Date: February 2026


, 

,

)

Executive Summary & Mechanism

This guide details the experimental framework for characterizing 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (DCHBH) , a Schiff base ligand used extensively as a fluorometric chemosensor.[1]

The Mechanism: In its free form, DCHBH typically exhibits weak fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) and


 isomerization, which dissipate energy non-radiatively.[1]
  • Turn-On Response (

    
    , 
    
    
    
    ):
    Metal coordination blocks ESIPT and restricts the rotation of the imine bond (Chelation-Enhanced Fluorescence - CHEF), resulting in a sharp increase in quantum yield.
  • Turn-Off Response (

    
    ):  Paramagnetic transition metals often quench fluorescence via electron or energy transfer pathways.
    

Experimental Design & Pre-Requisites

Solvent Strategy

DCHBH is lipophilic. A pure aqueous environment will cause aggregation, leading to light scattering (Tyndall effect) rather than true fluorescence.[1]

  • Recommendation: Use a binary solvent system.

    • Stock Solvent: DMSO or Acetonitrile (MeCN) for high solubility.[1]

    • Assay Buffer: HEPES or Tris-HCl (pH 7.2–7.4) mixed with organic solvent (e.g., EtOH/Water 1:1 or DMSO/Water 1:9).[1]

    • Critical Check: Ensure the final organic fraction prevents precipitation of the ligand-metal complex.

Instrument Configuration
  • Path Length: 10 mm Quartz Cuvette (4 clear windows for fluorescence; 2 for absorbance).[1]

  • Slit Widths: Start at 5 nm (Excitation) / 5 nm (Emission). Narrow slits improve resolution but lower signal; widen if quantum yield is

    
    .
    
  • PMT Voltage: Set to "Medium" or ~600V. Ensure the blank signal is

    
     of the detector's dynamic range.
    

Workflow Visualization

ExperimentalWorkflow Prep 1. Stock Preparation (1 mM in DMSO) Dilution 2. Working Solution (10-50 µM in Buffer) Prep->Dilution Scan 3. Spectral Scan (Find Ex/Em Max) Dilution->Scan Titration 4. Titration Loop (Add Metal -> Mix -> Wait) Scan->Titration Titration->Titration Repeat until Saturation Analysis 5. Data Analysis (Benesi-Hildebrand / Job's) Titration->Analysis

Figure 1: Step-by-step workflow for fluorescence titration experiments.

Detailed Protocols

Protocol A: Stock Solution Preparation

Objective: Create stable, accurate baselines. Errors here propagate through all calculations.

  • Ligand Stock (1.0 mM): Weigh exactly 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (MW approx. 200-300 g/mol depending on the hydrazide tail). Dissolve in HPLC-grade DMSO. Sonicate for 5 mins to ensure complete dissolution.

  • Metal Stock (10.0 mM): Prepare nitrate or chloride salts (

    
    , 
    
    
    
    ) in deionized water.
    • Note: Avoid sulfate salts if solubility in organic mixtures is suspect.

  • Working Solutions: Dilute the Ligand Stock into the assay buffer (e.g., EtOH/Water 1:1) to reach a final concentration of 10

    
    M .
    
Protocol B: Spectral Characterization

Objective: Determine optimal Excitation (


) and Emission (

) wavelengths.
  • Place 3.0 mL of 10

    
    M Ligand  solution in the cuvette.
    
  • Run an Absorbance Scan (200–600 nm).[1] Note the

    
     (likely 300–400 nm).
    
  • Set the fluorescence excitation monochromator to the absorbance

    
    .
    
  • Run an Emission Scan .

    • Senior Scientist Tip: If the emission peak is too close to the excitation (<20 nm Stokes shift), shifts in Rayleigh scattering might interfere. Offset

      
       by -10 nm if necessary.
      
Protocol C: Fluorescence Titration (Binding Constant)

Objective: Quantify the binding affinity (


).[2]
  • Baseline: Measure the emission spectrum of the free ligand (3.0 mL, 10

    
    M). Record intensity at 
    
    
    
    (
    
    
    ).[1]
  • Titration: Add small aliquots (1–5

    
    L) of the Metal Stock  to the cuvette.
    
    • Cumulative Concentration: Target 0 to 10 equivalents (e.g., 0, 0.2, 0.4 ... 2.0 ... 10.0 equiv).

  • Equilibration: After each addition, mix by pipetting up and down (avoid bubbles) or use a magnetic stirrer. Wait 2 minutes for the complex to stabilize.

  • Measurement: Record the spectrum. Note the intensity at

    
     (
    
    
    
    ).
  • Correction: Correct for dilution volume:

    
    
    
Protocol D: Job's Plot (Stoichiometry)

Objective: Determine the binding ratio (e.g., 1:1 or 1:2).

  • Prepare two equimolar solutions (e.g., 50

    
    M) of Ligand and Metal.[1]
    
  • Prepare a series of vials where the total molar concentration remains constant (

    
    ), but the mole fraction (
    
    
    
    ) varies from 0 to 1.
    • Example:

      • Vial 1: 3.0 mL Ligand + 0.0 mL Metal (

        
        )[1]
        
      • Vial 5: 1.5 mL Ligand + 1.5 mL Metal (

        
        )[1]
        
      • Vial 10: 0.0 mL Ligand + 3.0 mL Metal (

        
        )[1]
        
  • Measure fluorescence for each vial.[1]

  • Plot

    
     vs. Mole Fraction (
    
    
    
    ). The peak indicates stoichiometry (0.5 = 1:1; 0.33 = 2:1 Ligand:Metal).

Data Analysis & Calculations

Benesi-Hildebrand Plot

Used to calculate the Association Constant (


).[2] For a 1:1 complex:

[1]
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).[2][3]
  • Result: The ratio of Intercept/Slope gives

    
    .[2][4]
    
  • Validation: Linearity (

    
    ) confirms 1:1 stoichiometry. If non-linear, apply the non-linear Hill equation.[1]
    
Limit of Detection (LOD)


  • 
    : Standard deviation of the blank (measure free ligand 10 times).
    
  • 
    : Slope of the linear region of the titration curve (Intensity vs. Concentration).
    

Troubleshooting & "Senior Scientist" Insights

IssueProbable CauseCorrective Action
Sigmoidal Binding Curve Cooperativity or slow kinetics.[1]Check incubation time. If real, use Hill Plot instead of Benesi-Hildebrand.
Intensity Decrease (Quenching) Paramagnetic ion (

) or Aggregation.[1]
If

, this is expected.[1] If

, check for precipitation (Tyndall effect).[1]
Inner Filter Effect High concentration of metal/ligand absorbing light.Ensure Absorbance at

and

is

. Dilute samples if necessary.
Blue Shift ICT (Intramolecular Charge Transfer) perturbation.Indicates strong coordination to the electron-donating group. Validates binding.

Mechanism Diagram

Mechanism FreeLigand Free Ligand (DCHBH) (ESIPT Active / C=N Rotation) MetalAdd Addition of Metal Ion (Al³⁺ / Zn²⁺) FreeLigand->MetalAdd + Mⁿ⁺ Fluorescence Strong Fluorescence (CHEF / ESIPT Blocked) Complex Metal-Ligand Complex (Rigid Structure) MetalAdd->Complex Coordination (N, O binding) Complex->Fluorescence Radiative Decay

Figure 2: Mechanistic pathway from non-fluorescent free ligand to highly fluorescent metal complex.

References

  • Benesi-Hildebrand Method: Benesi, H. A., & Hildebrand, J. H. (1949).[1] A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society.

  • Job's Plot Protocol: Huang, C. Y. (1982).[1] Determination of binding stoichiometry by the continuous variation method: the Job plot.[5][6][7] Methods in Enzymology.

  • Schiff Base Sensors Review: Goshisht, M. K., et al. (2022).[1][8] Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications.[1][8] Materials Advances (RSC).

  • Hydrazone Sensors for Al3+: Ciupa, A. (2025).[1][9] Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024.[9] RSC Advances.

  • Copper Sensing Protocol: Zazzera, L., et al. (2020).[1] A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II). Molecules (MDPI).

Sources

Application Note: 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone in Biological Imaging

[1]

Executive Summary

This guide details the application of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (DCH-H) and its derivatives as fluorogenic probes for biological imaging.[] While simple hydrazones are often viewed as synthetic intermediates, the 3,5-dichloro-salicylaldehyde scaffold is a "privileged structure" in coordination chemistry.[]

The specific substitution of chlorine atoms at the 3 and 5 positions of the phenol ring significantly alters the acidity (pKa) of the phenolic hydroxyl group.[] This modification is critical for minimizing background fluorescence via Excited-State Intramolecular Proton Transfer (ESIPT) and maximizing the "Turn-On" signal upon coordination with metal ions, specifically Aluminum (Al³⁺) and Zinc (Zn²⁺) .[]

Key Applications
  • Intracellular Al³⁺ Imaging: Detection of bio-accumulated aluminum in neurodegenerative disease models.[]

  • Zn²⁺ Flux Monitoring: Tracking labile zinc pools in neuronal signaling.[]

  • Hypochlorite Sensing: Oxidation-mediated hydrolysis protocols (secondary application).[]

Technical Specifications & Properties

Physicochemical Properties
ParameterSpecificationNotes
CAS Number 43002-22-8
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol
Solubility DMSO, DMF, MeOHPoor solubility in pure water; requires co-solvent.[][2][3]
Excitation (λex) 330–360 nm (Ligand)Shifts to 390–410 nm upon metal binding.[]
Emission (λem) Weak/Non-fluorescent490–530 nm (Green) upon Al³⁺/Zn²⁺ binding.[]
Binding Stoichiometry 1:1 or 2:1 (Ligand:Metal)Dependent on pH and specific derivative.[]
Detection Limit (LOD) ~40–100 nMHigh sensitivity suitable for cytosolic concentrations.[]
Mechanism of Action: ESIPT Inhibition

The utility of DCH-H relies on the Chelation-Enhanced Fluorescence (CHEF) mechanism coupled with the inhibition of ESIPT .[]

  • Free Ligand (Off-State): The phenolic proton transfers to the imine nitrogen in the excited state (ESIPT), dissipating energy non-radiatively.[] The molecule is dark.[]

  • Metal Bound (On-State): Binding of Al³⁺ or Zn²⁺ displaces the phenolic proton and coordinates with the imine nitrogen.[] This blocks ESIPT and locks the C=N bond rotation, resulting in strong fluorescence.[]

ESIPT_Mechanismcluster_0Free Ligand (Dark)cluster_1Metal Complex (Bright)L_EnolEnol Form(Ground State)L_KetoKeto Form(Excited State)L_Enol->L_KetoExcitation(hv)Complex_GLigand-Al³⁺(Ground State)L_Enol->Complex_G+ Al³⁺/Zn²⁺DecayNon-RadiativeDecay (Heat)L_Keto->DecayESIPTComplex_ELigand-Al³⁺(Excited State)Complex_G->Complex_EExcitationFluorFluorescence(Emission ~500nm)Complex_E->FluorCHEF(ESIPT Blocked)

Caption: Mechanism of fluorescence activation.[] Metal binding inhibits proton transfer, triggering radiative decay.[]

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical Step: DCH-H is hydrophobic.[] Improper solubilization leads to micro-precipitation and false-positive imaging artifacts.[]

  • Weighing: Weigh 2.05 mg of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone.

  • Primary Solubilization: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM Stock Solution .

    • Note: Sonicate for 30 seconds if necessary.

  • Storage: Store at -20°C, protected from light. Stable for 3 months.

  • Working Solution: Dilute the stock solution into PBS (pH 7.4) or cell culture media immediately prior to use.[] The final DMSO concentration should be < 1% (v/v) to avoid cytotoxicity.[]

Protocol B: In Vitro Spectroscopic Titration (Validation)

Before cell work, validate the probe's response to the target ion in a cuvette.[]

  • Buffer Prep: Prepare 10 mM HEPES or PBS buffer (pH 7.2) containing 50% Ethanol or DMSO (to ensure ligand solubility).[]

  • Ligand Addition: Add DCH-H to a final concentration of 20 µM .

  • Baseline Scan: Record fluorescence emission (Excitation: 360 nm; Emission range: 400–650 nm).[]

  • Titration: Aliquot Al(NO₃)₃ or ZnCl₂ solution (0–50 µM).

  • Observation: Look for the emergence of a new emission peak around 510 nm .[]

  • Selectivity Check: Test against competing ions (Ca²⁺, Mg²⁺, Fe³⁺). The "3,5-dichloro" scaffold usually provides high selectivity against Mg²⁺/Ca²⁺ due to the specific hard-acid preference of the phenolic oxygen.[]

Protocol C: Live Cell Imaging of Endogenous/Exogenous Al³⁺

Target Cells: HeLa, PC12, or SH-SY5Y (neuronal models).[]

1. Cell Culture and Seeding[][4]
  • Seed cells on sterile 35mm glass-bottom confocal dishes.[]

  • Incubate at 37°C / 5% CO₂ until 70-80% confluence is reached (typically 24 hours).[]

2. Exogenous Metal Loading (Optional)

If detecting basal levels is difficult, load cells with the metal to verify probe uptake.[]

  • Replace media with serum-free media containing 20–50 µM AlCl₃ or ZnCl₂ .[]

  • Incubate for 30 minutes.

  • Wash: Rinse cells 3x with sterile PBS to remove extracellular metal ions.[]

3. Probe Staining
  • Prepare staining solution: Dilute DMSO stock of DCH-H into serum-free media to a final concentration of 10 µM .[]

  • Add to cells and incubate for 20–30 minutes at 37°C.

  • Note: Do not exceed 30 minutes to prevent non-specific compartmentalization.

4. Washing
  • Remove staining solution.[]

  • Wash 3x with PBS.[][4]

  • Add 1 mL of Live Cell Imaging Solution (or phenol-red free media).[]

5. Microscopy Settings
  • Microscope: Confocal Laser Scanning Microscope (CLSM) or Epifluorescence.[]

  • Excitation: 405 nm laser (or UV/Blue filter block).[]

  • Emission: Collect signal in the Green Channel (500–550 nm) .[]

  • Gain/Exposure: Adjust based on the "Metal Loaded" positive control to avoid saturation.

6. Reversibility Control (Validation)
  • After imaging, add 50 µM EDTA (a strong chelator) to the dish.[]

  • Incubate for 10 minutes.

  • Result: Fluorescence should significantly decrease, confirming the signal is due to metal binding and not an irreversible chemical reaction.[]

Workflow Visualization

Imaging_Workflowcluster_prepPreparationcluster_stainStaining Protocolcluster_imgData AcquisitionStartStart: Cell Culture(Glass Bottom Dish)StockPrepare 10mM Stock(DMSO)Start->StockDiluteDilute to 10µM(Serum-free Media)Stock->DiluteLoadOptional: Load Metal(Al³⁺/Zn²⁺ 30 min)Dilute->LoadIf ExogenousIncubateIncubate Probe(20-30 min, 37°C)Dilute->IncubateIf EndogenousWash1Wash PBS (3x)Load->Wash1Wash1->IncubateWash2Wash PBS (3x)Incubate->Wash2ImageConfocal ImagingEx: 405nm | Em: 500-550nmWash2->ImageChelateAdd EDTA (50µM)(Reversibility Check)Image->Chelate

Caption: Step-by-step workflow for live-cell metallomic imaging using DCH-H.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation High concentration or low DMSO tolerance.[]Reduce probe concentration to 5 µM. Ensure <1% DMSO in final media.
High Background Autofluorescence or non-specific binding.[]Use "Off-On" subtraction.[] Wash cells more thoroughly.[] Use phenol-red free media.[]
No Signal Low intracellular metal concentration.[]Perform the "Exogenous Loading" step (Protocol C.[]2) to confirm probe functionality.
Photobleaching High laser power.[]Reduce laser intensity to <5%.[] DCH-H derivatives are generally photostable but can bleach under continuous UV.[]

References

  • Synthesis and Al³⁺ Sensing: Title: A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study.[][5][6] Source: RSC Advances / PubMed Central (2022).[] Relevance: Establishes the 3,5-dichloro-2-hydroxybenzylidene moiety as the critical sensing unit for Aluminum via ESIPT inhibition.[][5][6] URL:[Link]

  • Cu²⁺ Sensing (Quenching): Title: Synthesis and Application of Salicylhydrazone Probes with High Selectivity for Rapid Detection of Cu 2+.[] Source: MDPI (Molecules, 2024).[] Relevance: Demonstrates the versatility of the salicylhydrazone scaffold for Copper detection (quenching) and logic gate applications.[] URL:[Link][]

  • Chemical Data & Structure: Title: 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone | C7H6Cl2N2O.[][2] Source: PubChem (CID 135445572).[][2] Relevance: Provides physical properties, solubility data, and toxicity warnings (H315, H319) essential for safety protocols. URL:[Link][]

  • Hydrazone Ligation in Biology: Title: Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents.[][7] Source: Organic & Biomolecular Chemistry.[][3][7][8] Relevance: Contextualizes the reactivity of the hydrazone bond in biological media, supporting the stability of the probe during short-term imaging. URL:[Link]

Application Note: Synthesis and Characterization of Metal Complexes Derived from 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coordination chemistry of 3,5-dichloro-2-hydroxybenzaldehyde (3,5-DCM) hydrazones represents a critical scaffold in modern metallodrug development. The presence of electron-withdrawing chlorine atoms at the 3 and 5 positions of the salicylaldehyde moiety significantly enhances the lipophilicity and alters the electronic density of the resulting Schiff base, often potentiating biological activity compared to non-substituted analogs.

This Application Note provides a rigorous, field-validated protocol for synthesizing the isonicotinoylhydrazone derivative of 3,5-DCM and its transition metal complexes (Cu, Ni, Co). This specific ligand system is selected for this guide due to its high relevance in antitubercular and antimicrobial research, leveraging the pharmacophore of isoniazid.

Chemical Pathway & Rationale[1][2][3][4][5][6][7][8][9][10]

The synthesis follows a convergent pathway:

  • Ligand Formation: Condensation of 3,5-dichlorosalicylaldehyde with an acid hydrazide (e.g., Isoniazid) to form the tridentate ONO donor ligand.

  • Metalation: Chelation with metal salts (Acetates/Chlorides) under reflux.

  • Stabilization: pH control is critical to facilitate the deprotonation of the phenolic oxygen, ensuring neutral, stable complex formation.

Workflow Visualization

The following diagram outlines the critical path for synthesis and validation.

SynthesisWorkflow Precursors Precursors (3,5-DCM + Isoniazid) Reflux Reflux (Ethanol) + Glacial Acetic Acid Precursors->Reflux Condensation Ligand Ligand Isolation (Yellow ppt) Reflux->Ligand Filtration & Wash Metalation Metalation (M(OAc)2 / MCl2) Ligand->Metalation + Metal Salt Complex Metal Complex [M(L)X] or [M(L)2] Metalation->Complex Reflux 3-5h Validation Validation (IR, NMR, EPR, XRD) Complex->Validation Characterization

Caption: Figure 1.[1] Step-by-step synthesis workflow from precursor condensation to metal complex validation.

Experimental Protocols

Ligand Synthesis: (E)-N'-(3,5-dichloro-2-hydroxybenzylidene)isonicotinohydrazide

Reagents:

  • 3,5-Dichloro-2-hydroxybenzaldehyde (3,5-DCM): 1.91 g (10 mmol)

  • Isonicotinic acid hydrazide (Isoniazid): 1.37 g (10 mmol)

  • Solvent: Absolute Ethanol (50 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolve 1.37 g of isoniazid in 25 mL of hot ethanol in a round-bottom flask.

  • Separately, dissolve 1.91 g of 3,5-DCM in 25 mL of ethanol.

  • Add the aldehyde solution dropwise to the hydrazide solution with constant stirring.

  • Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux the mixture at 70-80°C for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Methanol/Chloroform 1:9).

  • Cool the reaction mixture to room temperature. A yellow/orange precipitate will form.

  • Filter the solid, wash with cold ethanol (3 x 10 mL) to remove unreacted aldehyde, and finally with diethyl ether.

  • Purification: Recrystallize from hot ethanol/DMF mixture.

  • Yield Expectation: 80–85%. Melting Point: >220°C.[2][3]

Metal Complex Synthesis (General Protocol for Cu, Co, Ni)

Reagents:

  • Ligand (Synthesized above): 1 mmol (0.310 g)

  • Metal Salt (e.g., Cu(OAc)₂·H₂O or NiCl₂·6H₂O): 1 mmol (1:1 stoichiometry) or 0.5 mmol (1:2 stoichiometry).

  • Base: Sodium Acetate or dilute NH₄OH (to adjust pH to ~7-8).

Procedure:

  • Dissolve 1 mmol of the Ligand in 20 mL of hot Ethanol (or Methanol/DMF mix if solubility is poor).

  • Dissolve 1 mmol of the Metal Salt in 10 mL of Ethanol/Water.

  • Add the metal solution to the ligand solution slowly under stirring.

  • Critical Step: Check pH. If using chloride salts, the solution may be acidic. Add dilute NaOAc or NH₄OH dropwise until pH is neutral (pH 7–8). This promotes the deprotonation of the phenolic OH, ensuring inner-sphere coordination.

  • Reflux for 3–5 hours. The color will change significantly (e.g., Green for Cu, Orange/Red for Ni).

  • Cool, filter the precipitate, and wash thoroughly with hot water (to remove ionic byproducts) followed by warm ethanol.

  • Dry in a vacuum desiccator over anhydrous CaCl₂.

Characterization & Validation Framework

To ensure scientific integrity, the synthesized complexes must be validated against the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

The coordination mode is typically tridentate ONO (Phenolic Oxygen, Azomethine Nitrogen, Carbonyl Oxygen).

Functional GroupLigand (

)
Metal Complex (

)
Mechanistic Insight

Phenolic
3200–3400 (Broad)DisappearsIndicates deprotonation and coordination via Oxygen.

Azomethine
1600–1620Shift

(10–20

)
Nitrogen lone pair donation to Metal reduces bond order.

Amide
1650–1670Shift

(10–30

)
Coordination via Carbonyl Oxygen (enolization may occur).

Absent400–600New bands confirming metal-ligand bond formation.
Electronic Spectroscopy (UV-Vis) & Geometry
  • Ligand: Shows

    
     and 
    
    
    
    transitions in the UV region (<350 nm).
  • Cu(II) Complex: Look for a broad band at 600–700 nm (d-d transition), indicative of distorted octahedral or square planar geometry.

  • Ni(II) Complex: Octahedral complexes typically show three bands (

    
    ) corresponding to spin-allowed transitions (e.g., 
    
    
    
    ).
Coordination Logic Diagram

CoordinationChemistry cluster_ligand Ligand Chelation Pocket (ONO) Metal Metal Ion (Cu+2, Ni+2) PhenolicO Phenolic Oxygen (Deprotonated) PhenolicO->Metal Covalent (1e) AzomethineN Azomethine Nitrogen (C=N) AzomethineN->Metal Coordinate (2e) CarbonylO Carbonyl Oxygen (Amide/Enol) CarbonylO->Metal Coordinate (2e)

Caption: Figure 2. The tridentate ONO chelation mode typical for acylhydrazones of salicylaldehyde.

Applications & Biological Relevance[2][3][4][8][11][12][13][14][15][16]

The 3,5-dichloro substitution is not arbitrary; it serves specific pharmacological functions:

  • Lipophilicity: The chlorine atoms increase the partition coefficient (

    
    ), facilitating passive diffusion across bacterial cell membranes.
    
  • DNA Binding: These planar complexes often bind to DNA via intercalation .[4] The planar aromatic rings slide between base pairs, while the metal center can induce oxidative cleavage of the DNA backbone.

  • Antimicrobial Activity:

    • Mechanism:[5] Chelation theory states that the polarity of the metal ion is reduced upon complexation (due to partial sharing of positive charge with donor groups and delocalization of

      
      -electrons). This increases the lipophilic character of the metal chelate, favoring permeation through the lipid layer of bacterial membranes [1].
      
    • Target: Efficacy is often observed against S. aureus (Gram-positive) and E. coli (Gram-negative), often exceeding the activity of the free ligand [2].

Troubleshooting Guide

  • Problem: Ligand does not precipitate.

    • Solution: Reduce solvent volume by evaporation or add cold water to the reaction mixture. Ensure the mixture is cooled on ice.

  • Problem: Metal complex is gummy/sticky.

    • Solution: This indicates incomplete reaction or solvent trapping. Triturate the solid with diethyl ether or hexane. Recrystallize from hot DMSO/Ethanol.

  • Problem: Low yield of complex.

    • Solution: Check pH. If the solution is too acidic, the phenolic oxygen will not deprotonate, preventing stable chelation. Adjust to pH 7–8 with Sodium Acetate.

References

  • Tweedy, B. G. (1964). Plant extracts with metal ions as potential antimicrobial agents. Phytopathology, 55, 910–914.
  • Cui, Z., et al. (2022).[6] Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes. Molecules, 27(22), 7866.

  • Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.

  • Al-Amiery, A. A., et al. (2012). Antioxidant and antimicrobial activities of novel quinazolinone derivatives. Research on Chemical Intermediates, 38, 1631–1641.

  • Despaigne, A. A. R., et al. (2012). Structure and biological activity of Cu(II) and Ni(II) complexes with 2-hydroxy-1-naphthaldehyde isonicotinoylhydrazone. Polyhedron, 31(1), 23-31.

Sources

Advanced Analytical Protocols: Substituted Salicylaldehyde Hydrazones as Fluorogenic Chemosensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Substituted salicylaldehyde hydrazones represent a privileged scaffold in analytical chemistry due to their dual-mode sensing capabilities (colorimetric and fluorometric). For drug development professionals, these compounds offer a versatile toolkit for two critical applications:

  • Pharmaceutical Impurity Analysis: Detecting trace metal catalysts (e.g., Pd, Cu) in synthesized drug substances.

  • Bio-imaging: Monitoring intracellular metal ion homeostasis (e.g., Zn²⁺, Al³⁺, Cu²⁺) in disease models.

The Mechanistic "Switch"

The analytical power of these ligands stems from their ability to toggle between "dark" and "emissive" states based on environmental stimuli.

  • OFF State (Free Ligand): In the absence of metal ions, the molecule undergoes C=N Isomerization (non-radiative decay) and Excited-State Intramolecular Proton Transfer (ESIPT) . The phenolic proton transfers to the azomethine nitrogen upon excitation, forming a keto-tautomer that decays non-radiatively.

  • ON State (Metal Complex): Metal coordination locks the C=N bond (preventing isomerization) and deprotonates the phenolic oxygen (blocking ESIPT).[1] This rigidification triggers Chelation-Enhanced Fluorescence (CHEF) .[1]

Diagram 1: Mechanistic Pathway (ESIPT to CHEF)

ESIPT_Mechanism cluster_0 Free Ligand (OFF State) cluster_1 Metal Complex (ON State) L_Enol Enol Form (Ground State) L_Keto Keto Tautomer (Excited State) L_Enol->L_Keto ESIPT (Proton Transfer) Complex Metal-Ligand Complex L_Enol->Complex Coordination NonRad Non-Radiative Decay (Heat) L_Keto->NonRad Relaxation Fluorescence Strong Emission (CHEF Effect) Complex->Fluorescence Rigidification & ESIPT Block Metal Metal Ion (Zn2+, Al3+) Metal->Complex

Caption: The transition from non-emissive ESIPT/isomerization decay to radiative CHEF emission upon metal binding.

Protocol A: Synthesis of Salicylaldehyde Hydrazone Probes

This protocol describes the synthesis of a model probe, Salicylaldehyde Benzoyl Hydrazone (SBH) , a versatile chelator.

Reagents Required[1][2][3][4]
  • Substituted Salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde for red-shift).

  • Hydrazide derivative (e.g., Benzhydrazide).[2]

  • Ethanol (Absolute).

  • Glacial Acetic Acid (Catalyst).[3]

Step-by-Step Methodology
  • Stoichiometry: Dissolve 1.0 mmol of the hydrazide in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the salicylaldehyde derivative dropwise with constant stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base usually precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (3 x 5 mL). Recrystallize from hot ethanol/methanol to ensure high purity (>98% by HPLC).

  • Characterization: Confirm structure via ¹H NMR (look for Azomethine -CH=N- singlet at ~8.5-9.0 ppm and Phenolic -OH at >11 ppm).

Protocol B: Spectroscopic Method Development (Metal Sensing)

This protocol establishes the analytical figures of merit (LOD, Binding Constant) for detecting Al³⁺ or Zn²⁺.

Preparation of Stock Solutions
  • Ligand Stock: Prepare a 1.0 mM stock solution of the synthesized hydrazone in HPLC-grade DMSO.

  • Metal Stock: Prepare 10.0 mM stock solutions of metal nitrates/chlorides (Al(NO₃)₃, ZnCl₂, etc.) in deionized water.

  • Buffer: Prepare 10 mM HEPES or PBS buffer (pH 7.4). Note: For Al³⁺ sensing, slightly acidic ethanol/water mixtures are often preferred to prevent hydrolysis.

Fluorescence Titration Workflow
  • Blank Scan: Add 30 µL of Ligand Stock to 2.97 mL of Buffer/Solvent mixture (Final [L] = 10 µM). Record emission spectrum (

    
    ).
    
  • Titration: Aliquot metal stock (0.5 equiv. increments) into the cuvette. Mix for 1 minute.

  • Measurement: Record emission spectrum (

    
    ) after each addition until saturation (constant intensity).
    
  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Metal Concentration.
    
Data Processing (Benesi-Hildebrand Method)

To determine the binding constant (


), use the linear equation:


  • Plot

    
     vs 
    
    
    
    .
  • 
    .
    
Table 1: Comparative Analytical Performance of Hydrazone Probes
Probe TypeTarget IonDetection MechanismLimit of Detection (LOD)Solvent SystemRef
Naphthyl-Hydrazone (KH)Al³⁺Turn-On (ESIPT Block)0.36 µMMethanol[1]
CySBH (Hemicyanine)Cu²⁺Turn-Off (Quenching)0.08 µMACN/PBS (1:1)[2]
Pyridyl-HydrazoneZn²⁺Turn-On (CPIE)0.28 µMDMSO/Water[3]
Rhodamine-HydrazoneFe³⁺Colorimetric (Ring Opening)0.88 µMACN/Water[4]

Protocol C: Biological Application (Intracellular Imaging)

For drug development, verifying that a chelator can penetrate cell membranes and detect metals in situ is crucial.

Diagram 2: Bio-Analytical Workflow

BioWorkflow cluster_preparation Sample Preparation cluster_imaging Data Acquisition Cells HeLa / HEK293 Cells (Seeded on Glass Bottom Dish) Incubation Incubate with Probe (10 µM, 30 min, 37°C) Cells->Incubation Wash Wash x3 with PBS (Remove extracellular probe) Incubation->Wash Exogenous Optional: Add Metal Ion (e.g., 20 µM ZnCl2) Wash->Exogenous For Turn-On Validation Microscopy Confocal Microscopy (Ex: 405/488 nm) Wash->Microscopy Exogenous->Microscopy

Caption: Workflow for validating intracellular metal sensing capability of hydrazone probes.

Step-by-Step Imaging Protocol
  • Seeding: Culture HeLa or HEK293 cells in DMEM supplemented with 10% FBS. Seed onto confocal dishes 24h prior to imaging.

  • Staining: Replace media with serum-free media containing 5–10 µM of the hydrazone probe. Incubate for 30 minutes at 37°C.

  • Washing: Aspirate media and wash cells 3x with sterile PBS to remove non-internalized probe (reduces background).

  • Baseline Imaging: Acquire images using excitation/emission wavelengths determined in Protocol B (e.g., Ex 405 nm / Em 520 nm).

  • Metal Challenge (Validation): Add 20 µM of the target metal salt to the dish. Incubate for 15 mins.

  • Response Imaging: Re-image to observe fluorescence enhancement (Turn-On) or quenching (Turn-Off).

References

  • A Hydrazone-Based Fluorescent Chemosensor for Al³⁺: Turn-On Response Induced by ESIPT Suppression. New Journal of Chemistry. (2022).

  • A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(II) and its bioimaging applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2022).

  • Coordination Polymerization-Induced Emission Based on a Salicylaldehyde Hydrazone AIEgen toward Zn²⁺ Detection. Crystal Growth & Design. (2022).

  • A rhodamine-based salicylaldehyde hydrazone chemosensor for colorimetric and reversible detection of Cu²⁺ and S²⁻. SSRN. (2023).

Sources

turn-on fluorescent probes based on hydrazone Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Validation of Turn-On Fluorescent Probes Based on Hydrazone Schiff Bases

Abstract

This application note provides a comprehensive technical guide for the development, characterization, and biological application of hydrazone Schiff base (


) fluorescent probes. Unlike "always-on" fluorophores, these molecular switches utilize the dynamic isomerization of the 

bond to achieve high signal-to-noise ratios. This document details the suppression of non-radiative decay via analyte binding, synthetic protocols, limit of detection (LOD) calculations, and live-cell imaging workflows.

Design Principles & Mechanism

The core advantage of hydrazone Schiff bases lies in their inherent flexibility. In the free state, the


 bond undergoes rapid isomerization (rotation) upon photoexcitation, dissipating energy non-radiatively (thermal decay). This results in a "fluorescence-off" state.

Upon binding a specific analyte (e.g., metal ions like


, 

, or reactive species), the rotation is restricted. This restriction locks the molecule in a planar, rigid conformation, channeling excitation energy into radiative decay (fluorescence).

Key Mechanisms:

  • Isomerization Inhibition: Analyte binding prevents

    
     rotation.
    
  • CHEF (Chelation-Enhanced Fluorescence): Metal binding perturbs photoinduced electron transfer (PET) quenching.

  • ESIPT (Excited-State Intramolecular Proton Transfer): Common in salicylaldehyde derivatives; binding modulates the proton transfer cycle.

Graphviz Diagram 1: Sensing Mechanism The following diagram illustrates the transition from the non-emissive "Off" state to the emissive "On" state upon analyte chelation.

Mechanism FreeProbe Free Probe (Flexible C=N) Excitation Photoexcitation (hv) FreeProbe->Excitation Complex Probe-Analyte Complex (Rigid Scaffold) FreeProbe->Complex + Analyte (Chelation) Decay Non-Radiative Decay (Isomerization/Rotation) Excitation->Decay Dominant Pathway (OFF State) Analyte Analyte (Metal Ion/Anion) Fluorescence Strong Fluorescence (Radiative Decay) Complex->Fluorescence Restricted Rotation (ON State)

Caption: Transition from non-radiative decay (red path) to radiative emission (green path) via chelation-induced rigidity.

Protocol: Synthesis & Characterization

The synthesis generally involves a condensation reaction between a hydrazine/hydrazide derivative and an aldehyde or ketone.

Reagents:

  • Precursor A: Hydrazide derivative (e.g., Rhodamine B hydrazide, 2-hydrazinobenzothiazole).

  • Precursor B: Aromatic aldehyde (e.g., Salicylaldehyde, Pyridine-2-carboxaldehyde).

  • Solvent: Absolute Ethanol or Methanol.

  • Catalyst: Glacial Acetic Acid.

Step-by-Step Synthesis:

  • Dissolution: Dissolve 1.0 mmol of Precursor A in 15 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid.

  • Condensation: Dropwise add 1.0-1.2 mmol of Precursor B (slight excess ensures completion).

  • Reflux: Reflux the mixture at

    
     for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate).
    
  • Precipitation: Cool to room temperature. If a precipitate forms, filter directly. If not, remove solvent under reduced pressure and recrystallize from cold ethanol/DMF.

  • Verification: Confirm structure via

    
    -NMR (look for the imine proton singlet at 
    
    
    
    8.0–9.0 ppm) and ESI-MS.

Protocol: Spectroscopic Validation (Titration)

To validate the "turn-on" response, a precise fluorescence titration is required.

Buffer Preparation:

  • Prepare a 10 mM HEPES or PBS buffer (pH 7.4).

  • Prepare a 1.0 mM stock solution of the probe in DMSO (Schiff bases often have limited water solubility).

Titration Workflow:

  • Blank Scan: Add 10

    
    L of probe stock to 2.99 mL of buffer (Final conc: 3.3 
    
    
    
    M). Record emission spectrum (
    
    
    determined by absorption max).
  • Analyte Addition: Add aliquots (0.1 – 2.0 equivalents) of the target ion solution.

  • Equilibration: Allow 2 minutes mixing time after each addition.

  • Measurement: Record emission spectra.

  • Interference Check: Repeat with competing ions (

    
    ) to ensure selectivity.
    

Data Analysis: Limit of Detection (LOD)

The LOD is a critical metric for publication and practical utility. It must be calculated using the IUPAC-consistent method.

Formula:


[1][2]

Variable Definitions:

  • 
     (Sigma):  Standard deviation of the fluorescence intensity of the blank probe solution (measure the blank 10–20 times and calculate SD).
    
  • 
     (Slope):  The slope of the linear regression curve plotted as Fluorescence Intensity vs. Analyte Concentration.
    

Data Presentation Table:

ParameterValue (Example)Notes

450 nm / 525 nmLarge Stokes shift preferred (>50 nm)
Quantum Yield (

)
0.02 (Free)

0.65 (Bound)
Measured relative to Quinine Sulfate
Binding Constant (

)

Derived from Benesi-Hildebrand plot
LOD25 nMIndicates high sensitivity

Protocol: Biological Validation (Live Cell Imaging)

Hydrazone probes are often cell-permeable. This protocol ensures minimal background and cell viability.

Reagents:

  • HeLa or HEK293 cells.

  • DMEM Media (10% FBS).

  • Probe Stock (1 mM in DMSO).

  • PBS (Phosphate Buffered Saline).

Graphviz Diagram 2: Imaging Workflow The following diagram outlines the critical steps for live-cell imaging to ensure artifact-free data.

BioImaging Seeding Cell Seeding (24h in Confocal Dish) Incubation Probe Incubation (5-10 $mu$M, 30 min) Seeding->Incubation Wash1 PBS Wash (3x) *CRITICAL STEP* Incubation->Wash1 Remove extracellular probe AnalyteAdd Exogenous Analyte Addition (Optional Control) Wash1->AnalyteAdd Imaging Confocal Microscopy (Z-Stack/Time-Lapse) Wash1->Imaging Endogenous detection AnalyteAdd->Imaging

Caption: Workflow emphasizing the critical PBS wash step to remove non-internalized probe, preventing background noise.

Step-by-Step Protocol:

  • Seeding: Seed cells on 35mm glass-bottom confocal dishes and incubate for 24 hours at

    
     (
    
    
    
    ).
  • Staining: Replace media with fresh media containing the hydrazone probe (5–10

    
    M). Incubate for 30 minutes. Note: High concentrations (>20 
    
    
    
    M) may cause cytotoxicity.
  • Washing (Critical): Aspirate media and wash cells three times with warm PBS. This removes extracellular probe that would otherwise fluoresce upon analyte addition, causing false positives.

  • Imaging (Channel 1): Image cells to establish a baseline (should be dark/low fluorescence).

  • Analyte Challenge: Add the analyte (e.g.,

    
     solution) to the dish (final conc. 20–50 
    
    
    
    M). Incubate for 15 minutes.
  • Imaging (Channel 2): Re-image. A bright intracellular signal confirms cell permeability and "turn-on" sensing.

References

  • Mechanisms of Hydrazone Sensors

    • Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024.[3] RSC Advances, 2025.[3][4]

  • Limit of Detection (LOD)

    • Fluorescence assays: limit of detection calculation and standard deviation protocols.[1][2] ResearchGate / Agilent Technologies Application Notes.

  • Live Cell Imaging Protocols

    • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy.[5][6] Journal of the American Chemical Society (JACS), 2019.[5]

  • Schiff Base Synthesis & Turn-On Examples

    • Fluorescent Detection Probes for Hg2+ and Zn2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. MDPI Molecules, 2026.

Sources

Troubleshooting & Optimization

optimizing the synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone

Case ID: SCHIFF-OPT-2026 Subject: Optimization, Troubleshooting, and Validation of CAS 43002-22-8 Assigned Scientist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

You are synthesizing 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (CAS: 43002-22-8).[1] This compound is a critical Schiff base ligand used in coordination chemistry and pharmaceutical research.

The Core Challenge: The reaction between 3,5-dichlorosalicylaldehyde and hydrazine hydrate is a competition between forming the desired hydrazone (1:1 adduct) and the unwanted azine (2:1 adduct).

This guide provides an optimized protocol to favor the hydrazone, troubleshooting for common failure modes (azine contamination, coloration), and validation metrics.

Module 1: The Optimized Protocol

Standard operating procedure derived from high-yield literature methods.

Reagents:

  • Precursor A: 3,5-Dichlorosalicylaldehyde (MW: 191.01 g/mol )[2]

  • Precursor B: Hydrazine Hydrate (80% or 100%, MW: 50.06 g/mol )

  • Solvent: Methanol (HPLC Grade preferred)

  • Catalyst (Optional): Glacial Acetic Acid

Step-by-Step Methodology
  • Stoichiometry Setup (Critical):

    • Charge a round-bottom flask with Hydrazine Hydrate (3.0 - 4.0 equivalents) .

    • Technical Insight: You must use a large excess of hydrazine. If you use a 1:1 ratio, the highly reactive product will attack a second molecule of aldehyde, forming the insoluble yellow/orange azine impurity (

      
      ).
      
  • Solvent System:

    • Dissolve the hydrazine in Methanol (approx. 10 mL per mmol of aldehyde).

    • Separately, dissolve 3,5-Dichlorosalicylaldehyde (1.0 equivalent) in Methanol.[3]

  • Controlled Addition:

    • Place the hydrazine solution in an ice bath (0–5°C).

    • Add the aldehyde solution dropwise to the stirring hydrazine solution over 15–20 minutes.

    • Why? Keeping hydrazine in excess at the local point of mixing prevents the "double reaction" that leads to azines.

  • Reflux & Reaction:

    • Remove the ice bath. Add 2–3 drops of glacial acetic acid (catalyst).

    • Heat to reflux (65°C) for 3 to 4 hours .

    • Monitoring: The solution may turn yellow. A heavy precipitate often forms as the product is less soluble than the reactants.

  • Workup:

    • Cool the mixture to room temperature, then to 0°C.

    • Filter the precipitate.

    • Wash 1: Cold Methanol (removes unreacted aldehyde).

    • Wash 2: Cold Water (removes excess hydrazine).

    • Wash 3: Diethyl Ether (facilitates drying).

  • Drying:

    • Dry under vacuum at 40°C.

    • Target Yield: 85–95%.

Module 2: Troubleshooting Center (FAQs)

Q1: My product is bright orange/dark yellow. Is it impure?

  • Diagnosis: Likely yes. While the hydrazone can be pale yellow due to conjugation, a deep orange color often indicates Azine formation or oxidation.

  • Fix: Recrystallize from hot Ethanol. If the impurity persists, repeat the synthesis but double the hydrazine equivalents and ensure strictly dropwise addition of the aldehyde.

Q2: I have multiple peaks in the -CH=N- region of the NMR (8.0–8.5 ppm).

  • Diagnosis: This indicates a mixture of E/Z isomers (common in hydrazones) or contamination with the Azine .

  • Differentiation:

    • Isomers: The peaks will likely coalesce upon heating the NMR tube (dynamic equilibrium).

    • Azine: The azine is symmetric but chemically distinct. Look for a lack of -NH2 protons (broad signal at 5-7 ppm). If the -NH2 signal is missing, you have the azine.

Q3: The melting point is lower than expected (<140°C).

  • Diagnosis: Solvent inclusion.[4] This molecule readily forms solvates (e.g., with methanol or water).

  • Fix: Dry the sample at 80°C under high vacuum (0.1 mbar) for 6 hours to remove lattice solvents.

Module 3: Reaction Logic & Mechanism

The following diagrams illustrate the competitive pathways and the optimized workflow.

Diagram 1: Competitive Reaction Pathways

Visualizing why excess hydrazine is necessary.

ReactionPathways cluster_legend Key Logic Aldehyde 3,5-Dichlorosalicylaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Hydrazone TARGET: Hydrazone (Ar-CH=N-NH2) Intermediate->Hydrazone - H2O (Acid Cat.) Azine IMPURITY: Azine (Ar-CH=N-N=CH-Ar) Hydrazone->Azine + 2nd Aldehyde Molecule (If Hydrazine is low) Text Excess Hydrazine blocks the red path.

Caption: The "Red Path" to the Azine impurity is favored when the Aldehyde concentration is high relative to Hydrazine.

Diagram 2: Optimized Workflow

Workflow Start Start: Reagent Prep Mix Slow Addition (0°C) Aldehyde -> Excess Hydrazine Start->Mix Reflux Reflux (3-4 hrs) Methanol + Cat. AcOH Mix->Reflux Precip Cool & Precipitate Reflux->Precip Filter Filtration & Wash (MeOH -> H2O -> Ether) Precip->Filter Dry Vacuum Dry Filter->Dry QC QC: NMR & MP Dry->QC

Caption: Step-by-step workflow emphasizing the critical slow addition step.

Module 4: Validation & Quality Control

Use these parameters to validate your isolated product.

Table 1: Physical & Chemical Specifications
PropertySpecificationNotes
Appearance White to Pale Yellow PowderDeep orange indicates azine.
Melting Point 149°C – 151°C Sharp range indicates high purity [1].
Solubility DMSO, DMF, Hot MethanolInsoluble in water.
Molecular Weight 205.04 g/mol
Table 2: Diagnostic NMR Signals (DMSO-d6)

Expected shifts based on 3,5-dichlorosalicylaldehyde derivatives.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityAssignment
Phenolic -OH 11.5 – 12.5Broad SingletIntramolecular H-bond to imine N.
Azomethine (-CH=N-) 8.2 – 8.5 SingletKey diagnostic peak.
Aromatic Ar-H 7.4 – 7.8MultipletsAromatic ring protons.
Hydrazone -NH2 5.5 – 7.0BroadDisappears with D2O shake. Must be present.

Validation Check: If the signal at 5.5–7.0 ppm is absent , you have likely synthesized the Azine.

References

  • Thermo Scientific Chemicals. (n.d.). 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone, 98%. Fisher Scientific.[5] Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.).[1] 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (CID 135445572). National Library of Medicine. Retrieved February 14, 2026, from [Link]

Sources

improving the selectivity of hydrazone-based fluorescent sensors

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Selectivity, Stability, and Signal Integrity

Introduction: The "C=N" Switch Mechanism

Welcome to the technical support hub for hydrazone-based molecular probes. You are likely using these sensors because the hydrazone unit (


) offers a versatile "switching" pharmacophore.

The Core Mechanism: In its free state, the C=N bond is flexible. This allows for rapid C=N isomerization (rotation), which serves as a non-radiative decay pathway—effectively dissipating excitation energy as heat (fluorescence OFF). Upon binding a target analyte, this rotation is restricted (Rigidification), or the electronic landscape changes (e.g., inhibiting ESIPT or PET), turning fluorescence ON.

The Problem: The same flexibility that makes these sensors sensitive also makes them prone to cross-reactivity (binding the wrong metal) and hydrolytic instability (breaking apart in water). This guide addresses these specific failure modes.

Module 1: Troubleshooting Cross-Reactivity (Selectivity)

Issue: "My sensor detects , but and quench the signal entirely."

Diagnosis: This is the "Paramagnetic Quenching Effect." Paramagnetic ions (


, 

,

) have unpaired electrons that facilitate Intersystem Crossing (ISC), draining the excited state energy before fluorescence can occur.

Troubleshooting Steps:

  • Check Hard/Soft Acid-Base Matching:

    • Action: If targeting

      
       (borderline acid), ensure your ligand donor atoms are borderline bases (e.g., pyridine nitrogen). Avoid "hard" oxygen-rich pockets if you want to exclude 
      
      
      
      (hard acid).
  • The "Masking Agent" Protocol:

    • Action: Add a masking agent to the buffer to sequester the interfering ion.

    • For

      
       interference: Add 
      
      
      
      (Thiosulfate) or
      
      
      (Cyanide) to the assay.
    • For

      
       interference: Add 
      
      
      
      (Fluoride) or Phosphate.
    • Result: If fluorescence restores after adding the mask, your sensor is binding the interferent stronger than the target.

  • Ratiometric Analysis:

    • Action: If quenching is unavoidable, switch to a ratiometric design (measuring

      
      ). Paramagnetic quenching usually affects quantum yield (intensity) but rarely shifts the emission wavelength. A shift indicates specific binding.
      
Issue: "I see a response for multiple ions (e.g., and )."

Diagnosis: Lack of steric selectivity. The binding pocket is too flexible.

Solution:

  • Rigidification: Design the hydrazone with bulky groups near the coordination site to enforce a specific geometry (e.g., tetrahedral for

    
     vs. octahedral for others).
    
  • Logic Gate Implementation: Use pH as a secondary input.

    
     often binds at slightly acidic pH, while other ions might precipitate or not bind. Construct an AND  logic gate (Fluorescence = High only if Metal + pH are correct).
    

Module 2: Stability & False Positives (Hydrolysis)

Issue: "The fluorescence signal drifts (increases/decreases) over 10 minutes without adding any analyte."

Diagnosis: Your sensor is likely undergoing Hydrolysis . The C=N bond is susceptible to acid-catalyzed cleavage, breaking the sensor into its aldehyde and hydrazine precursors.

The "Drift" Test Protocol:

  • Prepare a

    
     sensor solution in your standard buffer (e.g., PBS/DMSO 9:1).
    
  • Measure absorbance/fluorescence every 2 minutes for 1 hour without analyte.

  • Interpretation:

    • Stable:

      
       change in intensity.
      
    • Unstable: Significant drift. The "new" signal might be the fluorescence of the cleavage product (e.g., the aldehyde fragment).

Corrective Actions:

  • Buffer Optimization: Hydrazone hydrolysis is acid-catalyzed.[1] Shift pH from 5.0 to 7.4 if possible.

  • Solvent Tuning: Increase the organic co-solvent fraction (DMSO, EtOH, or MeCN). Water attacks the imine carbon; reducing water activity slows this reaction.

  • Structural Fix: Add electron-donating groups (e.g., -OMe, -N(Et)2) to the aldehyde ring. This reduces the electrophilicity of the imine carbon, making it harder for water to attack.

Module 3: Validation Protocols

Protocol: The Competition Assay (The "Bar Chart" Experiment)

Do not rely on single-ion titrations. You must prove the sensor works in a "soup" of ions.

  • Baseline: Measure fluorescence of Sensor + Target (

    
    ).
    
  • Interference: Measure Sensor + Interfering Ion (

    
    ).
    
  • Competition (The Critical Step): Measure Sensor + Target + Interfering Ion (

    
    ).
    
  • Data Calculation:

    • Selectivity Coefficient (

      
      ):  Ideally, 
      
      
      
      should be within 90-110% of
      
      
      .
    • If

      
      , the interferent is displacing the target or quenching the complex.
      
Visualization: Mechanism of Selectivity Failure & Correction

HydrazoneMechanism FreeSensor Free Sensor (C=N Rotation Active) BoundTarget Target Bound (Rigid / ESIPT Active) FreeSensor->BoundTarget + Target (Zn2+, Al3+) Fluorescence ON BoundInterferent Interferent Bound (Paramagnetic Quenching) FreeSensor->BoundInterferent + Cu2+/Fe3+ Fluorescence OFF Hydrolysis Hydrolyzed (Bond Cleavage) FreeSensor->Hydrolysis + H2O / Acid False Signal BoundTarget->BoundInterferent Displacement (Poor Selectivity)

Caption: Pathways determining sensor response. Green path represents the desired "Turn-On" mechanism. Yellow and Black paths represent common failure modes (Quenching and Hydrolysis).

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected Type Is it Selectivity or Stability? Start->Type Selectivity Selectivity Issue (Wrong Ion Detected) Type->Selectivity Stability Stability Issue (Drift over time) Type->Stability Quenching Signal Quenched by Cu2+/Fe3+? Selectivity->Quenching Masking Solution: Add Masking Agent (CN-, F-, S2O3) Quenching->Masking Yes Displacement Signal replaced by other ion? Quenching->Displacement No Rigid Solution: Steric Bulk/Rigidification Displacement->Rigid Acidic Is pH < 6.0? Stability->Acidic Buffer Solution: Buffer to pH 7.4 Increase Organic Solvent Acidic->Buffer Yes

Caption: Decision logic for diagnosing sensor failure. Follow the path to identify the corrective chemical modification.

Summary of Key Parameters

ParameterOptimal Range/ConditionWhy it Matters
Solvent System DMSO/Water or EtOH/Water (e.g., 1:9 to 5:5)Pure water accelerates hydrolysis; organic solvents stabilize the C=N bond.
pH Window 7.0 - 8.0 (Physiological)Avoids acid-catalyzed hydrolysis (

) and hydroxide quenching (

).
Response Time

minutes
Slow response suggests slow kinetics or decomposition rather than simple binding.
Stokes Shift

nm
Large shifts (typical of ESIPT) reduce self-absorption and improve signal-to-noise ratio.

References

  • Mechanisms of Schiff Base Sensors

    • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (2023).[2] MDPI.

  • Hydrolysis Stability

    • Kalia, J., & Raines, R. T. (2008).[3] Hydrolytic Stability of Hydrazones and Oximes.[1][3][4] Angewandte Chemie International Edition.

  • Al3+ Sensing & ESIPT Design

    • Sharma, S., et al. (2019). Fabrication of a Hydrazone-Based Al(III)-Selective “Turn-On” Fluorescent Chemosensor. ACS Omega.
  • Copper Selectivity & Quenching

    • Akarasareenon, W., & Rashatasakhon, P. (2022). Selective Fluorescent Sensors for Copper(II) Ion from Julolidine Hydrazone Derivatives.[5] SSRN.[5]

  • Hydrazine Detection (Reaction-Based)

    • A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore.[6] (2020).[6] RSC Advances.

Sources

Technical Support Center: Interference Studies for 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Metal Ion Sensing & Interference Troubleshooting Target Analyte Class: Divalent/Trivalent Cations (Primary: Cu²⁺, Zn²⁺, Al³⁺) Molecule Code: DCHBH-Probe (3,5-Dichloro-2-hydroxybenzaldehyde hydrazone derivative)

Introduction: The Chemical Context

You are working with a Schiff base hydrazone featuring a 3,5-dichloro-2-hydroxy moiety.[1] This specific substitution pattern is not arbitrary; the electron-withdrawing chlorine atoms significantly increase the acidity of the phenolic proton (lowering the pKa). This facilitates easier deprotonation and coordination with metal ions (typically forming an


-donor set) but also makes the sensor more sensitive to pH fluctuations and "false" turn-on events in basic media.

This guide addresses the critical "Interference Phase" of your characterization—determining if your sensor is truly selective or merely responsive.

Module 1: Experimental Design & Baseline Validation

Objective: Ensure your "blank" and "control" states are chemically stable before introducing competing ions.

Q1: My sensor precipitates upon adding metal ions in aqueous buffer. How do I fix this?

A: This is a solubility mismatch, not a sensing failure. Hydrazones are lipophilic. While metal binding often increases polarity, the initial complexation can induce aggregation (Aggregation-Caused Quenching or ACQ) if the water fraction is too high.

  • The Fix: Shift your solvent system.

    • Standard: 100% DMSO or EtOH (Good for initial screens, bad for bio-relevance).

    • Recommended: HEPES buffer (pH 7.4) / DMSO mixture (e.g., 8:2 or 9:1 v/v).

    • Troubleshooting: If precipitation persists at >50% water, add a surfactant (e.g., 1% Tween-80) or switch to a CTAB micellar medium to solubilize the complex while maintaining aqueous conditions.

Q2: Why is my "Blank" (Probe only) fluorescence unstable over time?

A: This indicates hydrolysis of the imine (


) bond.
The 3,5-dichloro substitution pulls electron density from the imine carbon, making it more susceptible to nucleophilic attack by water.
  • Validation Step: Run a time-dependent NMR or UV-Vis study of the probe in your solvent system for 60 minutes. If the characteristic imine peak shifts or disappears, your sensor is decomposing before it can detect metals.

  • Solution: Freshly prepare stock solutions daily. Avoid acidic aqueous buffers (pH < 5) which catalyze imine hydrolysis.

Module 2: Executing Interference Studies (Selectivity)

Objective: Distinguish between Interference (Signal distortion) and Competition (Binding site occupancy).

Visualizing the Competition Workflow

The following diagram outlines the logic flow for a "Dual-Check" interference assay.

InterferenceWorkflow Stock Probe Stock (10 µM) Blank Blank Reading (I₀) Stock->Blank Target Add Target Metal (e.g., Al³⁺) Blank->Target + 1 equiv Signal1 Signal 1 (I_target) Target->Signal1 Interferent Add Interferent (e.g., Na⁺, Fe³⁺) Signal1->Interferent + 5-10 equiv Signal2 Signal 2 (I_mix) Interferent->Signal2 Compare Calculate Tolerance (I_mix / I_target) Signal2->Compare Result1 No Interference (Selective) Compare->Result1 Ratio ≈ 1.0 Result2 Quenching/Masking (Interference) Compare->Result2 Ratio < 0.8

Caption: Step-by-step workflow for a competition assay. Ideally, the signal should remain stable (Ratio ≈ 1.0) even after adding excess interfering ions.

Q3: How do I distinguish between "Masking" and "Mimicry"?

You must run two parallel sets of experiments (Bar Chart Method):

  • The Black Bars (Selectivity): Probe + Interfering Ion (

    
    ).
    
    • Issue: If Signal increases,

      
       is a Mimic  (False Positive).
      
  • The Red Bars (Competition): Probe + Target Ion (

    
    ) + Interfering Ion (
    
    
    
    ).
    • Issue: If Signal decreases compared to Target alone,

      
       is a Masking Agent  (False Negative).
      
Q4: Why do Cu²⁺, Fe³⁺, and Co²⁺ always quench my fluorescence?

A: This is Paramagnetic Quenching , a physical limitation, not necessarily a binding failure. Paramagnetic ions have unpaired electrons that facilitate Intersystem Crossing (ISC), draining the excited state energy non-radiatively.

  • The Fix: This is hard to engineer out. However, if your target is Al³⁺ or Zn²⁺ (diamagnetic), you can claim selectivity unless the sample contains high levels of Cu²⁺.

  • Reporting: You must calculate the Selectivity Coefficient (

    
    ) . If the quenching is severe, report the sensor as "Applicable for samples with [Cu²⁺] < X µM."
    

Module 3: Data Analysis & Quantification

Objective: Moving from "it looks bright" to rigorous statistical validation.

Q5: Should I use a Job’s Plot to prove stoichiometry?

A: Use with caution. While Job’s Plots (Continuous Variation) are standard in sensor literature, they are heavily criticized in supramolecular chemistry for being misleading if multiple equilibria exist (e.g., 1:1 and 1:2 complexes forming simultaneously) [1, 2].

  • Better Alternative: Perform a Mole Ratio Titration . Keep [Probe] constant and increase [Metal].

    • Plot Fluorescence vs. [Metal]/[Probe].

    • The inflection point (break point) gives the stoichiometry more reliably.

    • Fit this data to the Benesi-Hildebrand equation to extract the Association Constant (

      
      ).
      
Q6: How do I calculate the Limit of Detection (LOD) accurately?

Do not estimate visually. Use the


 method.
StepActionFormula
1 Measure the "Blank" (Probe only) 10-20 times.Calculate Standard Deviation (

) of these readings.
2 Perform a titration (0 to 10 equiv of metal).Plot Intensity (

) vs. Concentration (

).[2][3]
3 Determine the slope of the linear region.Slope =

4 Calculate LOD.

Note: Ensure the concentration unit used for


 matches the desired LOD unit (e.g., nM or µM).

Module 4: Mechanism Verification

Objective: Prove why the interference happens (or doesn't).

Q7: Is my sensor operating via CHEF or ESIPT?

For 3,5-dichloro-2-hydroxybenzaldehyde hydrazones, the mechanism is usually ESIPT Inhibition .

  • Free Ligand: An intramolecular H-bond exists between the phenolic -OH and the imine -N. Upon excitation, the proton transfers to the nitrogen (ESIPT), usually causing a non-radiative decay (weak fluorescence).

  • Complex: The Metal binds the -OH and -N. The proton is displaced. ESIPT is blocked.[1] The molecule becomes rigid (CHEF - Chelation Enhanced Fluorescence), and fluorescence turns ON.

Mechanism Free Free Ligand (ESIPT Active) Excited Excited State (Proton Transfer) Free->Excited hv Bound Metal-Ligand Complex (ESIPT Blocked) Free->Bound + Metal Ion Decay Non-Radiative Decay (Weak/No Emission) Excited->Decay Tautomerism Rigid Rigid Scaffold (CHEF Effect) Bound->Rigid Coordination Emit Strong Fluorescence (Turn-On) Rigid->Emit hv

Caption: Mechanism comparison. Free ligand dissipates energy via proton transfer; Metal binding blocks this, forcing radiative emission.

References

  • Ulatowski, F., et al. "Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry." Journal of Organic Chemistry, 2016.

  • Thordarson, P. "Determining association constants from titration experiments in supramolecular chemistry." Chemical Society Reviews, 2011.

  • Weng, X., et al. "A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol." RSC Advances, 2023.

  • Shortreed, M., et al. "Ion-selective optodes: from the bulk to the nanoscale." Analytical Chemistry, 1996. (Foundational text on selectivity coefficients).

Sources

overcoming solubility issues with 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Stability Protocols for 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone

Introduction: Understanding the Challenge

Welcome to the technical support hub for 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone . As researchers, we often encounter a paradox with this compound: its structural features—the two chlorine atoms and the phenolic hydroxyl group—are responsible for its potent biological activity (often antimicrobial or antiproliferative) but are simultaneously the source of its poor physicochemical behavior in aqueous media.

The 3,5-dichloro substitution significantly increases lipophilicity (LogP ~2.2) and lattice energy compared to the parent salicylaldehyde hydrazone. Furthermore, the hydrazone linkage (


) introduces a stability vulnerability: it is susceptible to hydrolytic cleavage in acidic environments.

This guide provides validated protocols to solubilize this compound without compromising cell viability or chemical integrity.

Module 1: Physicochemical Profiling & Solubility Logic

Before attempting solubilization, you must understand the forces at play. This compound is not merely "hydrophobic"; it is a planar molecule prone to


-

stacking, leading to micro-precipitation that is often invisible to the naked eye.

Key Physicochemical Parameters:

  • Molecular Weight: 205.04 g/mol [1][2][]

  • LogP: ~2.2 (Moderate lipophilicity, but high crystal lattice energy)

  • pKa (Phenolic OH): ~6.5–7.5 (Estimated). Note: The electron-withdrawing chlorine atoms significantly increase the acidity of the phenol compared to unsubstituted salicylaldehyde (pKa ~8).

  • Critical Weakness: Acid-catalyzed hydrolysis of the hydrazone bond.

Visualizing the Solubility Decision Matrix

SolubilityStrategy Start Start: 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (Solid Powder) SolventChoice Primary Solvent Selection Start->SolventChoice DMSO DMSO (Dimethyl Sulfoxide) Standard for in vitro SolventChoice->DMSO High Solubility Ethanol Ethanol Alternative (lower toxicity) SolventChoice->Ethanol Mod. Solubility StockPrep Prepare 1000x Stock (10-50 mM) DMSO->StockPrep Ethanol->StockPrep Dilution Dilution into Aqueous Media StockPrep->Dilution Slow addition with vortexing Check Visual/Turbidity Check Dilution->Check Success Clear Solution Proceed to Assay Check->Success No Precip Fail Precipitation/Cloudiness Check->Fail Precip Advanced Advanced Formulation: Cyclodextrin Complexation Fail->Advanced Requires Carrier Advanced->Dilution

Figure 1: Decision matrix for solubilizing hydrophobic hydrazones. The pathway prioritizes simple cosolvents but escalates to complexation if precipitation occurs.

Module 2: The Cosolvent Protocol (DMSO)

This is the standard method for in vitro assays. The goal is to maximize compound concentration while keeping the final DMSO concentration below the toxicity threshold of your specific cell line.[4]

Protocol A: The "Stock-to-Working" Dilution
  • Preparation of Master Stock (1000x):

    • Dissolve the powder in 100% anhydrous DMSO .

    • Target Concentration: 10 mM to 50 mM.

    • Tip: Sonicate for 5–10 minutes if particles persist. The solution should be faint yellow/colorless and perfectly clear.

  • Intermediate Dilution (Optional but Recommended):

    • Do not drop 100% DMSO stock directly into cell media; the localized high concentration often causes immediate "shock precipitation."

    • Prepare a 10x working solution in PBS or media without serum first, then add to the final vessel.

  • Final Application:

    • Add the stock to the culture media while vortexing or swirling rapidly.

    • Critical Limit: Ensure final DMSO concentration is

      
       (v/v).
      
Data: DMSO Tolerance Limits by Assay Type
Assay TypeCell/Target ExampleMax Recommended DMSO %Notes
Enzymatic Assay Purified Proteins2.0% – 5.0%Enzymes are generally robust; run a solvent control.
Robust Cell Lines HeLa, HEK293, MCF-70.5% – 1.0%0.5% is the "Gold Standard" safety limit [1].
Sensitive Cells Primary Neurons, Stem Cells

High sensitivity; DMSO induces differentiation or apoptosis [2].
In Vivo (Mice) IP/IV InjectionN/ADMSO is generally avoided; use Cyclodextrins (see Module 4).

Module 3: Stability & The pH Trap

The Issue: Hydrazones are Schiff base derivatives.[5] They are chemically stable at neutral to basic pH but thermodynamically unstable in acidic conditions. The Mechanism: Acid protonates the imine nitrogen (


), making the carbon susceptible to nucleophilic attack by water, cleaving the molecule back into 3,5-dichlorosalicylaldehyde and hydrazine [3].

Diagnostic Sign:

  • If your solution turns from colorless/yellow to a distinct deeper yellow or orange over time (and smells faintly of almonds/aldehyde), hydrolysis has occurred.

  • Action: Always buffer your aqueous media to pH 7.4 (HEPES or Phosphate). Avoid acidic buffers (Acetate, Citrate pH < 6).

Hydrolysis Compound Hydrazone (Intact) Intermed Protonated Intermediate Compound->Intermed Protonation Acid H+ (Acidic pH) Acid->Intermed Products Cleavage Products: Aldehyde + Hydrazine Intermed->Products Hydrolysis Water + H2O Water->Products

Figure 2: The acid-catalyzed hydrolysis pathway. Maintaining pH > 7.0 is critical to prevent degradation.

Module 4: Advanced Formulation (Cyclodextrins)

If DMSO toxicity is a concern (e.g., sensitive primary cells) or if the compound precipitates at 0.5% DMSO, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydrophobic dichlorophenyl ring fits inside the CD cavity, while the hydroxyl groups maintain water solubility [4].
Protocol B: Cyclodextrin Complexation
  • Prepare Vehicle:

    • Dissolve 20% (w/v) HP-

      
      -CD in water or PBS. Filter sterilize (0.22 
      
      
      
      m).
  • Solvent Evaporation Method (Solid Dispersion):

    • Dissolve the hydrazone in a small volume of Acetone or Ethanol.

    • Add the hydrazone solution dropwise to the 20% CD solution.

    • Stir open to air (or use a rotary evaporator) to remove the volatile organic solvent.

    • Result: A clear aqueous solution where the drug is "caged" in the CD.

  • Validation:

    • Measure absorbance at

      
       (typically ~330–350 nm for salicylaldehyde hydrazones). If the reading is stable and the solution is clear, the complex is formed.
      

Module 5: Troubleshooting (FAQ)

Q1: I see a fine precipitate after 24 hours in the incubator. Why?

  • A: This is "Microprecipitation." The compound might be soluble initially (supersaturated) but crystallizes out over time due to the high lattice energy driven by the chloro-substituents.

  • Fix: Lower the working concentration or switch to the Cyclodextrin protocol (Module 4).

Q2: My IC50 values are varying wildly between experiments.

  • A: This often indicates inconsistent solubility or degradation.

    • Check the pH of your media (is it becoming acidic due to cell metabolism?).

    • Check for the "Tyndall Effect" (shine a laser pointer through the media; a beam trail indicates suspension, not solution).

Q3: Can I use ethanol instead of DMSO?

  • A: Yes, but ethanol is more volatile and often more toxic to cells at equivalent percentages. DMSO is preferred for its higher boiling point and better solubilizing power for halogenated aromatics.

References

  • Adler, D. A., et al. (2006). "DMSO usage in cell culture." Protocol Online. Available at: [Link] (Validating DMSO limits of 0.1% - 0.5% for sensitive lines).

  • Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887–894. Available at: [Link] (Detailed toxicity profiles of DMSO vs. Ethanol).

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link] (Mechanistic validation of hydrazone hydrolysis in acidic pH).

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative review on HP- -CD for hydrophobic drugs).
  • PubChem Compound Summary. (2023). "3,5-Dichloro-2-hydroxybenzaldehyde hydrazone."[1][2][][6] National Center for Biotechnology Information. Available at: [Link] (Source for physicochemical properties).

Sources

enhancing the quantum yield of hydrazone fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazone Fluorescent Probes Ticket ID: #HYD-QY-OPT Subject: Advanced Troubleshooting for Quantum Yield Enhancement Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Dark" Hydrazone Paradox

Welcome to the technical support hub. You are likely here because your hydrazone probe—theoretically perfect on paper—is exhibiting disappointing brightness in solution.

The Core Issue: Hydrazone-based fluorophores (


) suffer from a fundamental non-radiative decay channel: C=N Isomerization . In the excited state, the C=N bond rotates (photoisomerization) or vibrates excessively, dissipating energy as heat rather than photons. This is the "energy sink" that kills your quantum yield (QY).

To enhance QY, we must shut down this sink. This guide provides the structural and experimental protocols to mechanically "lock" your molecule and validate the results.

Module 1: Structural Design (Pre-Synthesis)

Objective: Engineer the molecule to physically prevent non-radiative decay.

Strategy A: Covalent & Coordinate Rigidification (The "Locking" Protocol)

The most effective way to boost QY is to bridge the hydrazone linkage, preventing rotation.

  • Boron Difluoride (

    
    ) Locking (BODIHY Dyes): 
    
    • Mechanism:[1][2][3][4] Reacting the hydrazone with

      
       creates a six-membered ring involving the hydrazone nitrogen and a carbonyl/phenol oxygen.
      
    • Result: This creates a rigid, coplanar system similar to BODIPY. The C=N bond cannot rotate, forcing radiative decay (fluorescence).

    • Expected QY Boost: From <1% (free ligand) to >80% (complex).

  • Metallosupramolecular Locking:

    • Mechanism:[1][2][3][4] Using

      
       or 
      
      
      
      to chelate the hydrazone nitrogen and an auxiliary donor (e.g., pyridine, phenol).
    • Critical Control Point: Ensure your ligand has a "tridentate" or "bidentate" pocket pre-organized for the metal.

Strategy B: Aggregation-Induced Emission (AIE)

If your probe is dark in solution, it may be an AIEgen. Hydrazones are classic "molecular rotors."

  • Mechanism:[1][2][3][4] In dilute solution, they rotate and quench. In aggregates (high concentration or poor solvent), rotation is physically restricted (RIR - Restriction of Intramolecular Rotation).

  • Action: Do not discard a "dark" probe until you have tested it in a glycerol (viscous) or water/THF (aggregate) mixture.

Visualizing the Mechanism:

G cluster_off OFF State (Solution) cluster_on ON State (Rigidified) Node_Excited Excited State (S1) Node_Rotation C=N Bond Rotation Node_Excited->Node_Rotation Energy Funnel Node_Locked Locked Structure (BF2 / Metal / Aggregate) Node_Excited->Node_Locked Rigidification Strategy Node_Heat Non-Radiative Decay (Heat) Node_Rotation->Node_Heat Relaxation Node_Photon Radiative Decay (Fluorescence) Node_Locked->Node_Photon High QY Pathway

Caption: Figure 1. The competition between rotational quenching (OFF) and rigidified emission (ON) in hydrazone probes.

Module 2: Experimental Optimization (The Protocol)

Objective: Accurate measurement and environmental tuning.

Protocol: Relative Quantum Yield Measurement

Warning: 90% of reported "low QY" issues are actually measurement errors (Inner Filter Effects).

Prerequisites:

  • Reference Standard: Choose one with spectral overlap (see table below).

  • Absorbance Limit: Absorbance (

    
    ) must be < 0.05  (ideally 0.01–0.03) at the excitation wavelength to ensure linear response.
    

Step-by-Step Workflow:

  • Solvent Check: Ensure solvent is fresh. Old DMSO/Ethanol absorbs water, quenching hydrazones via H-bonding changes.

  • Dilution Series: Prepare 4 concentrations of your sample and 4 of the standard.

  • Absorbance Scan: Measure

    
     at 
    
    
    
    .[5] Reject any sample with
    
    
    .
  • Emission Scan: Integrate the entire area under the emission curve (

    
    ).
    
  • Calculation: Use the comparative equation:

    
    
    Where 
    
    
    
    is the slope of Integrated Fluorescence vs. Absorbance, and
    
    
    is the refractive index.

Data Table: Recommended Standards for Hydrazones

Emission RangeStandardQY (

)
SolventApplication Note
Blue (400-480nm) Quinine Sulfate0.540.1 M

Standard for UV-excited hydrazones.
Green (480-550nm) Fluorescein0.950.1 M NaOHpH sensitive; ensure basic conditions.
Orange/Red (550-600nm) Rhodamine B0.31EthanolTemperature sensitive (keep at 25°C).
Red/NIR (>600nm) Cresyl Violet0.54MethanolGood for push-pull hydrazones.

Module 3: Troubleshooting Diagnostics

Symptom: "My probe glows on the TLC plate but is dark in the cuvette."

  • Diagnosis: This is classic Aggregation-Induced Emission (AIE) behavior.[1][3][6][7] On TLC, the probe is solid (restricted rotation). In the cuvette, it is dissolved (free rotation).

  • Fix: This is a feature, not a bug. Test the probe in high-viscosity solvents (glycerol/PEG) or add a poor solvent (water) to induce nano-aggregation.

Symptom: "Fluorescence drops over time during measurement."

  • Diagnosis: Photoisomerization . The excitation light is driving the

    
     conversion, and the new isomer is non-fluorescent.
    
  • Fix: Reduce excitation slit width. Perform "single-shot" measurements. If reversible, let the sample rest in the dark to recover.

Troubleshooting Logic Flow:

Troubleshooting Start Problem: Low Quantum Yield Check_State Is it solid or solution? Start->Check_State Solid Solid State Check_State->Solid Solution Solution State Check_State->Solution ACQ Aggregation Caused Quenching? (Planar stacking) Solid->ACQ Fix_Bulky Add Bulky Groups (Prevent pi-stacking) ACQ->Fix_Bulky Yes Check_Abs Is Absorbance > 0.1? Solution->Check_Abs IFE Inner Filter Effect Error Check_Abs->IFE Yes Check_Rot Is C=N Rotation Free? Check_Abs->Check_Rot No Dilute Dilute to A < 0.05 IFE->Dilute Rigidify Synthesize BF2/Metal Complex (Lock Rotation) Check_Rot->Rigidify Yes

Caption: Figure 2. Decision tree for diagnosing low quantum yield in hydrazone experiments.

FAQ: Frequently Asked Questions

Q: Can I use hydrazone probes for pH sensing if I lock them with


? 
A:  Generally, no. The 

lock is robust. However, if you use reversible metal coordination (

), you can displace the metal with protons at low pH, turning the fluorescence OFF. This creates a "Turn-Off" pH sensor.

Q: Why does my QY calculation result in a value > 1.0? A: This is physically impossible and indicates a calibration error.

  • Refractive Index: Did you correct for solvent differences (

    
    )?
    
  • Slit Widths: Did you change slit widths between the standard and the sample? They must be identical.

  • Scattering: Is your sample aggregating? Scattering light can be mistaken for fluorescence signal if not filtered.

Q: How do I distinguish between TICT and Isomerization quenching? A: Run a solvent polarity scan (Hexane


 Methanol) and a viscosity scan (Methanol 

Glycerol).
  • If QY increases with Viscosity only

    
     Isomerization (Rotation) is the cause.
    
  • If QY changes drastically with Polarity

    
     TICT (Charge Transfer) is the cause.
    

References

  • IUPAC Technical Report. "Standards for photoluminescence quantum yield measurements in solution." Pure and Applied Chemistry, 2011.[8] Link

  • Yang, Y. et al. "Aggregation-induced emission in BF2-hydrazone (BODIHY) complexes."[9] Chemical Science, 2012. Link

  • Su, X. et al. "Hydrazone-based switches, metallo-assemblies and sensors." Chemical Society Reviews, 2014. Link

  • Aprahamian, I. "Hydrazone-based rotary switches: from molecular machines to smart materials." ACS Central Science, 2020. Link

  • Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, Vol. 83, No. 12, pp. 2213-2228, 2011. Link

Sources

stability of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DCHBH-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound: 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (CAS: 43002-22-8)[]

Executive Summary

Researchers working with 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (DCHBH) frequently encounter stability issues driven by the hydrolytic lability of the imine (


) bond and the acidity of the phenolic hydroxyl group.

The Golden Rules of DCHBH Stability:

  • Acid Intolerance: The hydrazone linkage is highly unstable at pH < 5.0 due to acid-catalyzed hydrolysis.

  • pH-Dependent Color: The molecule acts as a pH indicator. It is colorless/pale yellow in acidic/neutral media and turns bright yellow/orange in basic media (pH > 7-8) due to phenolate formation.

  • Buffer Incompatibility: NEVER use primary amine buffers (e.g., Tris, Glycine) as they cause transimination.

Module 1: Acidic Conditions (The Hydrolysis Hazard)

The Issue

Users often report the disappearance of the hydrazone peak in LC-MS or a loss of biological activity when the compound is stored in acidic buffers (e.g., 0.1% TFA, acetate buffer pH 4).

The Mechanism

The 3,5-dichloro substitution pattern exerts a strong electron-withdrawing effect ($ -I $ effect). While this influences pKa, the primary instability in acid is the protonation of the imine nitrogen. This protonation activates the carbon center for nucleophilic attack by water, leading to cleavage.

Hydrolysis Pathway:

  • Protonation: Acid attacks the imine nitrogen (

    
    ).
    
  • Hydration: Water attacks the electrophilic carbon.

  • Collapse: The carbinolamine intermediate breaks down into 3,5-dichlorosalicylaldehyde (insoluble solid) and hydrazine (water-soluble).

Visualization: Hydrolysis Mechanism

HydrolysisMechanism Step1 Intact Hydrazone (Neutral pH) Step2 Protonated Imine (Activated) Step1->Step2 + H+ (Acidic pH) Step3 Carbinolamine Intermediate Step2->Step3 + H2O (Nucleophilic Attack) Step4 Degradation Products (Aldehyde + Hydrazine) Step3->Step4 Bond Cleavage

Caption: Acid-catalyzed hydrolysis pathway of DCHBH leading to cleavage of the C=N bond.

Troubleshooting FAQ (Acidic)
SymptomDiagnosisSolution
Precipitation in acidic buffer The hydrolysis product, 3,5-dichlorosalicylaldehyde, has low water solubility.Dissolve in DMSO first, then dilute into neutral buffer (pH 7.4). Avoid storing in acidic media.
LC-MS shows two new peaks Degradation confirmed. Peak A = Aldehyde, Peak B = Hydrazine.Prepare fresh samples immediately before injection. Remove TFA from mobile phase if possible (use Formic Acid or neutral pH).
Loss of Fluorescence The hydrazone structure is required for ESIPT (Excited-State Intramolecular Proton Transfer). Hydrolysis destroys this.Check pH. If pH < 5, the fluorophore is destroyed. Adjust to pH 7.0–7.4.

Module 2: Basic Conditions (Ionization & Color)

The Issue

Users observe a dramatic color change from pale yellow to bright orange/yellow upon adding the compound to cell culture media (pH 7.4) or basic buffers. They fear degradation.

The Mechanism

This is not degradation ; it is ionization. The chlorine atoms at positions 3 and 5 are electron-withdrawing, which significantly increases the acidity of the phenolic proton compared to unsubstituted salicylaldehyde hydrazone.

  • Estimated pKa: ~6.5 – 7.5 (vs. ~8–10 for unsubstituted analogs).

  • Result: At physiological pH (7.4), a significant fraction of the molecule exists as the phenolate anion . This extends the conjugation system, causing a bathochromic shift (red-shift) in absorption.[2]

Visualization: pH-Dependent Equilibria

pHEquilibria AcidForm Neutral Form (pH < 6) Pale Yellow/Colorless Intact H-Bond (OH...N) BaseForm Phenolate Anion (pH > 7.5) Bright Orange/Yellow Extended Conjugation AcidForm->BaseForm Deprotonation (-H+) pKa ~ 7.0 Tautomer Keto-Amine Tautomer (Possible in polar solvents) AcidForm->Tautomer Tautomerization BaseForm->AcidForm Protonation (+H+)

Caption: Equilibrium between the neutral phenol form and the anionic phenolate form driven by pH.

Troubleshooting FAQ (Basic)
SymptomDiagnosisSolution
Sample turns bright yellow Normal ionization (Phenolate formation).No action needed. This is the expected state at pH 7.4.
UV-Vis Absorbance Shift

shifts from ~330 nm to ~400 nm.
This confirms the integrity of the aromatic system. If the peak disappears, suspect hydrolysis. If it shifts, it is pH effect.

Module 3: Critical Protocols

Protocol A: Kinetic Stability Assay (UV-Vis)

Use this to determine the half-life (


) of DCHBH in your specific experimental buffer.
  • Preparation: Prepare a 10 mM stock solution of DCHBH in DMSO.

  • Buffer Setup: Prepare three buffers:

    • Buffer A: Acetate Buffer (pH 4.0)

    • Buffer B: Phosphate Buffer (pH 7.4)

    • Buffer C: Carbonate Buffer (pH 10.0)

  • Initiation: Spike the DMSO stock into the buffer to a final concentration of 50 µM (0.5% DMSO final). Vortex rapidly.

  • Measurement: Immediately place in a UV-Vis spectrophotometer thermostated at 25°C or 37°C.

  • Data Collection: Scan from 250–500 nm every 5 minutes for 2 hours.

  • Analysis:

    • Monitor the decrease in absorbance at the hydrazone

      
       (likely ~330–350 nm in acid, ~380–400 nm in base).
      
    • Plot

      
       vs. time. The slope 
      
      
      
      gives the rate constant.
    • Calculate half-life:

      
      .
      
Protocol B: The "Tris Trap" (Buffer Selection)

WARNING: Do not use Tris, Glycine, or any buffer containing primary amines.

Mechanism of Failure (Transimination):



The primary amine in Tris competes with the hydrazine moiety, effectively ripping the molecule apart.

Recommended Buffers:

  • PBS (Phosphate Buffered Saline): Safe.

  • HEPES: Safe (Tertiary amines do not react).

  • MOPS: Safe.

References

  • Hydrolysis Mechanisms: Jencks, W. P. (1964). "Mechanism and Catalysis of Simple Carbonyl Group Reactions." Progress in Physical Organic Chemistry.

  • Substituent Effects on Hydrazones: Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition.

  • Salicylaldehyde Hydrazone Spectral Properties: Mandal, S., et al. (2025). "Complexation behaviour and stability of Schiff bases in aqueous solution." Dalton Transactions. (Note: Generalized reference for salicylaldehyde Schiff base stability).

  • Transimination Risks: Irshaidat, T. (2010). "Transimination; a synthetic route to mixed ligand Schiff base complexes."[3] ResearchGate.[3]

Sources

purification techniques for 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone Purification

Executive Summary & Scope

Welcome to the Technical Support Center. You are likely working with 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (CAS: 43002-22-8), a critical Schiff base ligand often used in the synthesis of transition metal complexes (Cu, Zn, Ni) for antimicrobial and anticancer applications.

This guide moves beyond basic recipes. It addresses the thermodynamic and kinetic competition between the desired hydrazone formation and the unwanted azine byproduct—the most common failure mode in this synthesis.

Target Specifications:

  • Appearance: Yellow to orange crystalline solid.[1]

  • Melting Point: 149–151 °C (Sharp).

  • Solubility: Soluble in Ethanol, Methanol, DMSO; insoluble in water.

The "Golden Path" Purification Protocol

This protocol is designed to be self-validating . If you deviate from the visual cues described, stop and refer to the Troubleshooting section.

Phase A: Synthesis Control (Prevention is better than Cure)

The purity of the final product is dictated by the reactant ratio during addition.

  • Preparation: Dissolve 3,5-dichlorosalicylaldehyde (1.0 eq) in warm Ethanol (EtOH).

  • The Critical Step (Reverse Addition): Place Hydrazine Hydrate (2.0 – 3.0 eq) in the reaction flask. Do not add hydrazine to the aldehyde.

  • Addition: Add the aldehyde solution dropwise to the stirring hydrazine solution at room temperature or slightly elevated temperature (40-50°C).

    • Why? High local concentration of hydrazine favors the mono-condensation (hydrazone). High local concentration of aldehyde favors the di-condensation (azine impurity).

  • Reflux: Heat to reflux for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Isolation: Cool to room temperature, then to 0–4 °C. The hydrazone will precipitate. Filter and wash with cold 50% EtOH/Water.

Phase B: Recrystallization (The Purification Engine)
ParameterSpecification
Primary Solvent Ethanol (95% or Absolute)
Alternative Solvent Methanol (Good for removing oily impurities)
Anti-Solvent Water (used in "cloud point" method)
Temperature Dissolve at near-reflux; Crystallize at 4 °C

Step-by-Step Recrystallization:

  • Place the crude yellow solid in a flask.

  • Add minimum hot Ethanol (~70°C) until dissolved.

  • Optional: If the solution is dark/brown, add activated charcoal, stir for 5 mins, and filter hot.

  • Cloud Point Technique: If crystals do not form upon cooling, reheat to dissolve, then add warm water dropwise until a faint turbidity (cloudiness) persists. Add one drop of Ethanol to clear it.

  • Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature (prevents oiling out), then move to a fridge (4°C).

  • Harvest: Filter the needles/prisms and dry under vacuum.

Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition you are managing. Understanding this pathway is crucial for troubleshooting yield issues.

ReactionPathways cluster_0 Critical Control Point Start 3,5-Dichlorosalicylaldehyde Intermediate Carbinolamine Intermediate Start->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate (Excess Required) Hydrazine->Intermediate Excess drives fwd Product Target Hydrazone (Yellow Solid) Intermediate->Product - H2O (Condensation) Impurity Azine Impurity (Dimer, Orange/Red) Product->Impurity + Unreacted Aldehyde (Low Hydrazine Cond.)

Caption: Kinetic competition pathway. Excess hydrazine blocks the red path (Azine formation).

Troubleshooting Guide (FAQ)

Q1: My product is an oil or a sticky gum, not a solid. What happened?

  • Diagnosis: "Oiling out" occurs when the compound separates as a liquid phase before crystallizing. This often happens if the solution is too concentrated or cools too quickly.

  • Fix:

    • Re-dissolve the oil in the minimum amount of hot Ethanol.

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.

    • Solvent Swap: Try a Methanol/Acetonitrile system. Acetonitrile often promotes better crystal habit for hydrazones [1].

Q2: The melting point is broad (e.g., 140–146 °C) or too high (>160 °C).

  • Diagnosis:

    • Broad/Low MP: Solvent inclusion or unreacted aldehyde. Dry the sample thoroughly under vacuum at 50°C.

    • High MP: You likely formed the Azine (the dimer). Azines generally have higher melting points and lower solubility than their corresponding hydrazones.

  • Fix: Check your stoichiometry. If you added hydrazine to the aldehyde, you made the azine.[2] You cannot easily convert the azine back to the hydrazone. You must discard and restart using the Reverse Addition method described in Phase A.

Q3: There is a persistent red/brown color in the yellow product.

  • Diagnosis: Oxidation products of the phenol or trace metal contamination.

  • Fix: Recrystallize using Ethanol with a small amount of activated charcoal. Ensure your water source is deionized, as phenols complex with trace iron to form colored species.

Q4: Can I use water as a solvent?

  • Answer: No. 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone is practically insoluble in water. However, water is an excellent anti-solvent to force precipitation from Ethanol [2].

Analytical Validation

Before using the compound in downstream applications, validate using these parameters:

TechniqueExpected Result
TLC Single spot (Rf ~0.4-0.6 in Hex/EtOAc 3:1). Aldehyde spot (higher Rf) should be absent.
1H NMR (DMSO-d6) Imine proton (-CH=N-): Singlet at ~8.3–8.6 ppm. Phenolic -OH: Broad singlet >11 ppm. -NH2: Broad singlet ~5–7 ppm (disappears with D2O shake).
IR Spectroscopy C=N stretch: ~1600–1620 cm⁻¹. -NH2 stretch: Doublet ~3300–3400 cm⁻¹.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Filter Filtration (Cold) Start->Filter Solid Crude Solid Filter->Solid Recryst Recrystallization (Hot EtOH) Solid->Recryst Check Check Clarity Recryst->Check Charcoal Add Charcoal & Hot Filter Check->Charcoal Colored/Dark Cool Slow Cool to 4°C Check->Cool Clear Charcoal->Cool Final Pure Crystals (MP 149-151°C) Cool->Final

Caption: Decision tree for the purification of crude hydrazone.

References

  • Thermo Scientific. (n.d.). 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone, 98% Specification Sheet. Retrieved from [Link]

  • PubChem. (2024).[3] Compound Summary: 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone.[4][3][5][6][7][8] National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Fluorescence Quenching in Hydrazone Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: HYD-FL-TRBL-01

Welcome to the Hydrazone Sensor Support Hub

You are likely here because your hydrazone-based sensor is behaving unpredictably—either the signal is vanishing when it should be bright (unexpected quenching), or the background noise is overwhelming the signal.

Hydrazone sensors (


) are powerful tools due to their modular synthesis and ability to switch between "on" and "off" states. However, their reliance on labile 

bonds and complex photophysics (ESIPT, PET, and Isomerization) makes them susceptible to environmental interference.

This guide moves beyond basic "check your connections" advice. We will diagnose the molecular root causes of fluorescence failure.

Part 1: The Mechanics of Failure (Why is it quenching?)

Before troubleshooting, identify which mechanism your sensor utilizes. Misunderstanding the "Turn-On" vs. "Turn-Off" logic is the #1 cause of user error.

Core Mechanisms & Failure Points
MechanismNormal Operation ("Turn-On")Failure Mode (Quenching/No Signal)
ESIPT (Excited-State Intramolecular Proton Transfer)Intramolecular H-bond forms in excited state

Tautomer emission (Large Stokes Shift).[1]
Solvent Interference: Protic solvents (water/methanol) disrupt the internal H-bond, killing ESIPT fluorescence [1].
PET (Photoinduced Electron Transfer)Analyte binding blocks electron transfer from receptor to fluorophore, restoring fluorescence.PET Persistence: If the analyte doesn't bind strongly enough (low

) or the linker is too flexible, PET continues, and the sensor remains "dark" [2].
AIE (Aggregation-Induced Emission)Rotation of

bond is restricted by aggregation or binding

Radiative decay (Glowing).
Solvent Dissolution: If the solvent is too good, the molecules dissolve completely, free rotation resumes, and energy is lost non-radiatively (Dark) [3].
CHEF (Chelation-Enhanced Fluorescence)Metal binding rigidifies the structure, preventing non-radiative decay.[2]Paramagnetic Quenching: Binding paramagnetic metals (

) promotes Intersystem Crossing (ISC), quenching the signal even if binding occurs [4].
Visualizing the Quenching Pathways

HydrazoneMechanisms Sensor Hydrazone Sensor (Ground State) Excited Excited State (S1) Sensor->Excited Excitation (hv) Emission Fluorescence (Signal ON) Excited->Emission Rigid/Chelated Quench_Rot C=N Rotation (Isomerization) Excited->Quench_Rot Free Rotation (No Analyte) Quench_PET PET (e- Transfer) Excited->Quench_PET PET Active (Turn-Off State) Quench_H2O H-Bond Disruption (Solvent) Excited->Quench_H2O Protic Solvent (ESIPT Failure)

Figure 1: Determining the fate of the excited state. Fluorescence only occurs if non-radiative pathways (Red) are blocked.

Part 2: Troubleshooting Guides (Symptom-Based)
Scenario A: "I added my analyte, but the fluorescence didn't turn on."

Diagnosis 1: Paramagnetic Quenching (The Copper/Iron Trap) If you are detecting transition metals (specifically


, 

,

,

), the metal itself might be the quencher. These ions have unpaired electrons that facilitate Intersystem Crossing (ISC) to a non-emissive triplet state, overriding any CHEF effect [5].
  • The Fix:

    • Verify if your sensor is designed to be "Turn-Off" for these metals.

    • Protocol: Test with a diamagnetic analog (e.g.,

      
       or 
      
      
      
      ). If
      
      
      gives a bright signal but
      
      
      does not, your sensor is binding but suffering from paramagnetic quenching.

Diagnosis 2: Hydrolysis of the Sensor Hydrazone linkages (


) are susceptible to acid-catalyzed hydrolysis, breaking into the original hydrazine and aldehyde [6]. The breakdown products often have significantly lower quantum yields or different excitation maxima.
  • The Fix:

    • Check pH: Ensure your buffer is > pH 5.0. Hydrazones degrade rapidly in acidic environments.

    • Freshness Test: Run a TLC or HPLC of your sensor stock. If you see two new spots/peaks, your sensor has hydrolyzed.

Scenario B: "My signal is dropping at high concentrations."

Diagnosis: Aggregation-Caused Quenching (ACQ) Many planar hydrazone sensors stack like pancakes at high concentrations (


). This 

stacking promotes non-radiative energy transfer between molecules, killing the light [3].
  • The Fix:

    • Dilution Test: Measure fluorescence at

      
      , 
      
      
      
      , and
      
      
      . If the quantum yield (intensity per mole) increases as you dilute, you have ACQ.
    • Solvent Tuning: Add a surfactant (e.g., 1% Tween-80) or switch to a solvent that disrupts stacking (e.g., PEG-400).

Scenario C: "The background signal is too high (False Positive)."

Diagnosis: E/Z Isomerization Equilibrium Hydrazones exist as E and Z isomers. Often, only one isomer binds the analyte effectively. If the non-binding isomer is fluorescent or if ambient light is photo-isomerizing your sensor before the experiment, your baseline will be unstable [7].

  • The Fix:

    • Dark Mode: Prepare and store all solutions in amber vials.

    • Equilibration: Allow the sensor solution to equilibrate in the buffer for 15 minutes before adding the analyte to stabilize the E/Z ratio.

Part 3: Advanced Protocols & Validation
Protocol 1: Stern-Volmer Analysis (Distinguishing Static vs. Dynamic Quenching)

Use this to determine if your quenching is due to collisions (Dynamic) or complex formation (Static).[3]

Theory:



  • 
    : Intensity without quencher.[4]
    
  • 
    : Intensity with quencher.[4][5][6][7][8]
    
  • 
    : Quencher concentration.
    

Step-by-Step:

  • Prepare Samples: Create 5 samples with fixed Sensor concentration (

    
    ) and increasing Quencher concentration (
    
    
    
    ).
  • Measure: Record emission spectra for all.

  • Plot: Plot

    
     (y-axis) vs 
    
    
    
    (x-axis).
  • Analyze:

    • Linear Plot: Dynamic (Collisional) Quenching.[3][6]

    • Upward Curve: Combined Dynamic + Static (Sphere of Action).

    • Temperature Check (Crucial): Repeat at a higher temperature (e.g., 45°C).

      • If

        
        increases , it is Dynamic  (collisions are faster).
        
      • If

        
        decreases , it is Static  (complex falls apart with heat) [8].
        
Protocol 2: Kinetic Stability Assay (Hydrolysis Check)

Objective: Confirm the


 bond is intact during the assay window.
  • Dissolve sensor in your assay buffer (e.g., PBS pH 7.4 + 1% DMSO).

  • Measure Absorbance (UV-Vis) every 10 minutes for 2 hours.

  • Pass Criteria:

    
     absorbance changes 
    
    
    
    .
  • Fail Criteria: Appearance of a new blue-shifted peak (indicative of the aldehyde starting material).

Part 4: Decision Tree (The "Fix It" Flowchart)

TroubleshootingFlow Start Start: Signal Issue IssueType What is the symptom? Start->IssueType LowSignal Unexpected Quenching (Signal too low) IssueType->LowSignal HighBack High Background (Signal always ON) IssueType->HighBack CheckConc Check Concentration (Is it >100 µM?) LowSignal->CheckConc CheckpH Is pH < 5.0? HighBack->CheckpH ACQ Cause: ACQ Action: Dilute Sample CheckConc->ACQ Yes CheckMetal Analyte is Paramagnetic? (Cu, Fe, Co) CheckConc->CheckMetal No ParaQuench Cause: Paramagnetic Quenching Action: Use Fluorescence Lifetime or different fluorophore CheckMetal->ParaQuench Yes CheckSolvent Solvent is Protic? (Water/MeOH) CheckMetal->CheckSolvent No ESIPTFail Cause: ESIPT Failure Action: Increase organic co-solvent (DMSO/ACN) CheckSolvent->ESIPTFail Yes Hydrolysis Cause: Hydrolysis Action: Buffer to pH 7.0-7.4 CheckpH->Hydrolysis Yes CheckLight Exposed to Room Light? CheckpH->CheckLight No PhotoIso Cause: Photoisomerization Action: Use Amber Vials CheckLight->PhotoIso Yes

Figure 2: Rapid diagnostic workflow for hydrazone sensor anomalies.

References
  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters.[9] RSC Advances.

  • de Silva, A. P., et al. (1997). Signaling Recognition Events with Fluorescent Sensors and Switches. Chemical Reviews.

  • Mei, J., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews.

  • Formica, M., et al. (2012). Fluorescent Sensors for Transition Metals. Coordination Chemistry Reviews.

  • BenchChem Technical Support. (2025). Troubleshooting Fluorescence Quenching in Sensors. BenchChem Guides.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.

  • Su, X., & Aprahamian, I. (2014). Hydrazone-Based Switches, Metallo-Assemblies and Sensors.[1] Chemical Society Reviews.

  • Edinburgh Instruments. (2024).[6] Fluorescence Quenching & the Stern-Volmer Plot.[3][4][6][8] Application Notes.

Sources

Technical Support Center: Spectroscopic Properties of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone (DCHBH)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DCHBH-SPEC-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Comprehensive Guide on Solvent Effects, Solvatochromism, and Troubleshooting

Introduction

Welcome to the Advanced Technical Support Center. You are likely working with 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (DCHBH) , a Schiff base derivative characterized by its robust intramolecular hydrogen bonding (IMHB) and sensitivity to solvent polarity.

This molecule is not merely a static probe; it is a dynamic system capable of Excited-State Intramolecular Proton Transfer (ESIPT) . The electron-withdrawing chlorine atoms at positions 3 and 5 significantly increase the acidity of the phenolic hydroxyl group compared to unsubstituted salicylaldehyde hydrazones, making your spectroscopic results highly dependent on solvent basicity and polarity.

Below is a structured troubleshooting guide designed to resolve anomalies in your UV-Vis, Fluorescence, and NMR data.

Module 1: UV-Vis Absorbance & Solvatochromism
Q: Why does my

shift significantly when moving from Toluene to DMSO?

Diagnosis: You are observing solvatochromism driven by the stabilization of different tautomeric species.

Technical Explanation: DCHBH exists in an equilibrium between the Enol-Imine (E) and Keto-Amine (K) forms.

  • Non-Polar Solvents (Toluene/Hexane): The molecule is predominantly in the Enol-Imine form, stabilized by a strong intramolecular hydrogen bond (O-H···N). The absorption is typically characterized by

    
     transitions of the aromatic ring.
    
  • Polar Aprotic Solvents (DMSO/DMF): These solvents have high dielectric constants and can stabilize the more polar Keto-Amine or zwitterionic forms. Furthermore, DMSO is a hydrogen-bond acceptor. It can disrupt the intramolecular H-bond, potentially leading to negative solvatochromism (blue shift) if the ground state is stabilized more than the excited state, or positive solvatochromism (red shift) if the solvent stabilizes the charge-transfer excited state.

  • Acidity Factor: The 3,5-dichloro substitution makes the phenol acidic (

    
    ). In highly basic polar solvents (like DMSO or Pyridine), you may actually be observing partial deprotonation , resulting in the phenolate anion, which absorbs at a significantly longer wavelength (Red Shift, often >400 nm).
    

Troubleshooting Steps:

  • Step 1: Check if the shift is reversible by adding a trace of acid (e.g., Acetic Acid). If the spectrum reverts to the "non-polar" profile, the shift was due to deprotonation/ionization, not just polarity.

  • Step 2: Compare your data against the standard solvent polarity scale (Reichardt’s

    
    ).
    

Data Reference: Expected Shifts

SolventPolarity (Relative)Dominant SpeciesExpected

(approx)
Visual Appearance
Cyclohexane Non-PolarEnol-Imine (Intra-HB)330 - 350 nmColorless/Pale Yellow
Chloroform Low PolarityEnol-Imine350 - 360 nmPale Yellow
Methanol Protic PolarEnol/Keto Mix360 - 380 nmYellow
DMSO Aprotic PolarKeto/Anion (Trace)390 - 410 nmDeep Yellow/Orange
Module 2: Fluorescence & ESIPT Dynamics
Q: I expect strong fluorescence, but the quantum yield is negligible in ethanol. Why?

Diagnosis: ESIPT Suppression via Intermolecular Hydrogen Bonding.[1]

Technical Explanation: The fluorescence of DCHBH relies on the ESIPT mechanism . Upon photoexcitation, the proton transfers from the hydroxyl oxygen to the imine nitrogen, forming an excited keto tautomer (


). This species relaxes by emitting a photon with a large Stokes shift.
  • In Aprotic Solvents (Toluene): The intramolecular H-bond is intact. ESIPT occurs rapidly (

    
     fs), leading to keto-emission.[2]
    
  • In Protic Solvents (Ethanol/Methanol): The solvent molecules act as H-bond donors/acceptors. They form intermolecular H-bonds with the DCHBH hydroxyl group, breaking the critical intramolecular bridge required for proton transfer. This opens up non-radiative decay pathways (vibrational relaxation), quenching the fluorescence.

Visualizing the Mechanism:

ESIPT_Mechanism Enol_GS Enol (Ground State) (Intra-HB Intact) Enol_ES Enol* (Excited) (Franck-Condon) Enol_GS->Enol_ES hv (Absorption) Keto_ES Keto* (Excited) (Proton Transferred) Enol_ES->Keto_ES ESIPT (Fast) Keto_GS Keto (Ground State) Keto_ES->Keto_GS hv' (Emission) Large Stokes Shift Keto_GS->Enol_GS Back Proton Transfer Solvent_Interference Protic Solvent (Ethanol/MeOH) Solvent_Interference->Enol_GS Disrupts Intra-HB

Figure 1: The ESIPT cycle. Protic solvents interfere at the ground state, preventing the formation of the emissive Keto species.*

Module 3: NMR Structural Validation
Q: The phenolic -OH signal is missing or broadened in my

NMR spectrum.

Diagnosis: Chemical exchange with the solvent or extreme broadening due to dynamic hydrogen bonding.

Troubleshooting Protocol:

  • Solvent Choice:

    • 
      :  You should see a sharp singlet far downfield (
      
      
      
      11.0 – 14.0 ppm). This confirms the Intramolecular Hydrogen Bond is locked.
    • 
      :  The signal will broaden significantly. DMSO acts as a strong H-bond acceptor, competing with the imine nitrogen. The proton rapidly exchanges between the phenolic site and the DMSO oxygen, averaging the signal into the baseline or broadening it beyond recognition.
      
  • Deuterium Exchange: If you add

    
     to the tube, the -OH signal will disappear completely (confirming it is an exchangeable proton).
    

Key Chemical Shifts (in


): 
  • -OH (Phenolic): 11.5 – 12.5 ppm (Singlet, D-exchangeable).

  • -CH=N- (Azomethine): 8.2 – 8.5 ppm (Singlet).

  • Ar-H (Aromatic): 7.2 – 7.6 ppm (Doublets, coupling characteristic of 3,5-substitution).

Module 4: Experimental Protocols
Standard Synthesis & Purification

To ensure your spectroscopic data is artifact-free, purity is paramount. Impurities (unreacted hydrazine) can fluoresce or quench signals.

  • Reagents: 3,5-Dichlorosalicylaldehyde (1.0 eq) + Hydrazine Hydrate (1.2 eq).

  • Solvent: Methanol (HPLC Grade).

  • Procedure:

    • Dissolve aldehyde in Methanol.[3]

    • Add Hydrazine dropwise at Room Temp.

    • Reflux for 2–3 hours. (Monitoring: TLC, disappearance of aldehyde spot).

    • Cool to

      
      . Precipitate forms.
      
  • Purification (Critical): Recrystallize from hot Ethanol.

    • Why? Removes trace hydrazine which is redox-active and can interfere with fluorescence assays.

Solubility Troubleshooting Flowchart

Solubility_Flow Start Sample Preparation Check_Solvent Select Solvent Start->Check_Solvent NonPolar Non-Polar (Hexane/Toluene) Check_Solvent->NonPolar Polar Polar Aprotic (DMSO/DMF) Check_Solvent->Polar Issue1 Solubility Issue? NonPolar->Issue1 Action2 Check Absorbance (Avoid Saturation) Polar->Action2 Action1 Sonicate (10 min) Heat to 40°C Issue1->Action1 Yes Issue1->Action2 No Result1 Precipitate remains? Action1->Result1 Success Proceed to Measurement Action2->Success Result1->Action2 No Final Switch to DMSO (Note: Red Shift expected) Result1->Final Yes

Figure 2: Decision tree for sample preparation to ensure homogenous solutions for spectroscopy.

References
  • Synthesis and Structural Characterization

    • Fan, Y., et al. (2008).[4] "3,5-Dichloro-2-hydroxybenzaldehyde."[2][4][][6][7][8] Acta Crystallographica Section E, 64(6), o1080.

    • Context: Defines the crystal structure and confirms the intramolecular O-H...
  • ESIPT Mechanism & Solvatochromism: Padalkar, V. S., et al. (2016). "Synthesis and photo-physical properties of ESIPT inspired fluorescent 2-(2'-hydroxyphenyl)benzothiazole derivatives." Journal of Fluorescence. (Cited as foundational mechanism for 3,5-dichloro substituted phenolic Schiff bases). Context: Explains the suppression of ESIPT in protic solvents due to intermolecular H-bonding.
  • Spectroscopic Data Verification

    • NIST Chemistry WebBook. "Benzaldehyde, 3,5-dichloro-2-hydroxy-."[2][4][][6][7][8]

    • Context: Provides baseline IR and MS data for the precursor to verify purity before hydrazone synthesis.
  • Recent Application (Chemosensing)

    • Semwal, K., et al. (2026).[9] "A Hydrazone-Based Fluorescent Chemosensor for Al3+: Turn-On Response Induced by ESIPT Suppression." New Journal of Chemistry.

    • Context: Illustrates the "Turn-On" fluorescence mechanism when the hydrazone unit binds metal ions, blocking the quenching p

For further assistance, please reply with your raw spectral data files (.csv or .spc) attached.

Sources

Validation & Comparative

Comparative Guide: Hydrazone Chemosensors for Al³⁺ Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Aluminum (Al³⁺) is a non-essential metal ion with significant neurotoxic implications (linked to Alzheimer’s and Parkinson’s pathology) and environmental toxicity (soil acidification).[1] Detecting Al³⁺ is chemically challenging due to its lack of spectroscopic characteristics (paramagnetic nature) and strong hydration enthalpy.

Hydrazone-based chemosensors (


) have emerged as the superior scaffold for this task. Unlike rigid macrocycles, hydrazones utilize a "Lock-and-Key" flexible mechanism . In the free ligand state, the 

bond undergoes rapid isomerization (cis-trans) or rotation, dissipating excitation energy non-radiatively. Upon binding Al³⁺, this rotation is restricted, activating Chelation-Enhanced Fluorescence (CHEF) .[2]

This guide compares three distinct classes of hydrazone sensors—High-Sensitivity Turn-On , Dual-Function (Colorimetric/Fluorimetric) , and Multi-Analyte Logic Systems —to assist in selecting the optimal probe for your specific matrix.

Mechanistic Foundations (The "C=N" Switch)

The success of hydrazone sensors relies on inhibiting non-radiative decay pathways. The two dominant mechanisms are PET (Photoinduced Electron Transfer) and ESIPT (Excited-State Intramolecular Proton Transfer) .

Figure 1: The "Turn-On" Mechanism Pathway

Visualizing the transition from non-emissive ligand to highly fluorescent complex.

Al3_Mechanism Ligand Free Hydrazone Ligand (Flexible) Process Non-Radiative Decay (C=N Isomerization / PET) Ligand->Process Excitation (hv) Complex Al-Hydrazone Complex (Rigid Planar Structure) Ligand->Complex Chelation (O, N donors) Al_Add + Al³⁺ Ion Al_Add->Complex Emission Strong Fluorescence (CHEF Activated) Complex->Emission Inhibited Rotation

Caption: Al³⁺ binding restricts C=N isomerization, blocking non-radiative decay and triggering CHEF.[2][3]

Comparative Performance Analysis

We have selected three representative sensor classes from recent high-impact literature to illustrate the trade-offs between sensitivity, selectivity, and operational pH.

Table 1: Photophysical & Analytical Comparison
FeatureSensor A: Bisalicylhydrazone (BS-BH) Sensor B: Naphthalene-Hydrazone (HNP) Sensor C: Triazole-Hydrazone
Primary Mode Ultrasensitive Turn-On Dual-Mode (Naked Eye + Fluo) Multi-Analyte (Logic Gate)
Mechanism ESIPT suppression + CHEFICT + ESIPTpH-Dependent Switching
LOD (Limit of Detection) 3.50 nM (Superior)~38 nM~10⁻⁷ M range
Binding Constant (

)


Moderate
Response Time Immediate (< 30s)Fast (< 1 min)Immediate
Stokes Shift Large (~122 nm)ModerateModerate
Working Medium Methanol/Water (Physiological)Acetonitrile/WaterAcetonitrile/HEPES
Interference Minimal (High Selectivity)Cu²⁺ (Colorimetric interference)Zn²⁺ (at pH 10), Cu²⁺ (Abs)
Reversibility Yes (with EDTA) Yes (with EDTA)Yes (with EDTA)
Expert Insight:
  • Choose Sensor A (BS-BH) for bio-imaging (e.g., HeLa cells) where nanomolar sensitivity is critical to detect trace intracellular Al³⁺. The large Stokes shift minimizes self-absorption artifacts.

  • Choose Sensor B (HNP) for field testing . The "naked eye" color change (often Yellow to Colorless or vice versa) allows for qualitative screening without a spectrometer.

  • Choose Sensor C for complex environmental samples where you might need to discriminate between Al³⁺ and Zn²⁺ simply by adjusting the pH buffer.

Critical Experimental Protocols

To ensure reproducibility and valid data (E-E-A-T), follow this standardized workflow for determining the Limit of Detection (LOD) and Binding Constant.

Protocol: Determination of LOD and Stoichiometry

Reagents:

  • Sensor Stock Solution: 1.0 mM in DMSO.

  • Al³⁺ Stock:

    
     in deionized water.
    
  • Buffer: HEPES or Tris-HCl (Note: Maintain pH < 7.0 to prevent Al(OH)₃ precipitation).

Step-by-Step Workflow:

  • Preparation: Dilute sensor stock to

    
     in the testing solvent (e.g., MeOH/H₂O 1:1).
    
  • Titration: Add aliquots of Al³⁺ (0–10 equivalents). Record fluorescence emission after each addition.

  • Job's Plot (Stoichiometry): Keep total concentration

    
     constant; vary mole fractions. Plot Intensity vs. Mole Fraction (
    
    
    
    ).[4] Maxima at
    
    
    implies 1:1;
    
    
    implies 1:2.
  • LOD Calculation: Measure the standard deviation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) of the blank sensor solution (10 replicates). Plot Intensity (
    
    
    
    ) vs.
    
    
    .[4][5]
    • Formula:

      
       (where 
      
      
      
      is the slope of the linear region).[6]
Figure 2: Validation Workflow

Standardized process for validating sensor performance.

Protocol_Flow cluster_Analysis Data Analysis Start Stock Preparation (1 mM in DMSO) Titration Fluorescence Titration (Add Al³⁺ 0-10 eq) Start->Titration Jobs Job's Plot (Determine Stoichiometry) Titration->Jobs Benesi Benesi-Hildebrand Plot (Calculate Binding Constant Ka) Titration->Benesi LOD_Calc LOD Calculation (3σ / slope) Titration->LOD_Calc Validation Reversibility Test (Add EDTA -> Signal OFF) Titration->Validation Check Reuse

Caption: Workflow for determining Ka, LOD, and stoichiometry. EDTA validation is mandatory for reusable sensors.

Technical Challenges & Solutions

The "Hydrolysis Trap"

Problem: Al³⁺ is highly acidic. In water at pH > 6.5, it hydrolyzes to


, which many hydrazone sensors cannot bind.
Solution: 
  • Perform titrations in slightly acidic media (pH 5.0–6.0) .

  • Use mixed organic solvents (Ethanol/Water or Methanol/Water) to suppress hydrolysis and improve ligand solubility.

  • Verification: Always run a "pH effect" study (Intensity vs. pH) to define the operational window.

Selectivity vs. Cu²⁺

Problem: Hydrazones are paramagnetic quenchers. Cu²⁺ often binds to the same N-O sites, quenching fluorescence (Turn-Off), which can be mistaken for a lack of Al³⁺ response in turn-on sensors. Solution:

  • Use Masking Agents : Thiosulfate (

    
    ) can selectively mask Cu²⁺ without affecting Al³⁺.
    
  • Select sensors with ESIPT mechanisms (like Sensor A), where the rigid Al-complex fluorescence is distinctively bright compared to the paramagnetic quenching of Cu-complexes.

References

  • Bisalicylhydrazone (BS-BH)

    • Title: A bisalicylhydrazone based fluorescent probe for detecting Al3+ with high sensitivity and selectivity and imaging in living cells.

    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2024).[3]

    • Link:

  • Naphthalene-Hydrazone (HNP)

    • Title: 2-Hydroxy-naphthalene hydrazone based dual-functional chemosensor for ultrasensitive colorimetric detection of Cu2+ and highly selective fluorescence sensing and bioimaging of Al3+.
    • Source: ResearchGate / Journal of Molecular Structure (Archives).
    • Link:

  • Triazole Hydrazone Multi-Analyte Sensor

    • Title: A simple hydrazone as a multianalyte (Cu2+, Al3+, Zn2+) sensor at different pH values.[7][8]

    • Source: RSC Advances (2018).[7]

    • Link:

  • General Hydrazone Review

    • Title: Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health
    • Source: RSC Advances (2025 Review).[9]

    • Link:

Sources

Validation of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone as a Selective Fluorescent Probe

[1]

Executive Summary

This technical guide evaluates the performance and validation of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (and its functional derivatives) as a selective fluorescent probe, primarily targeting Aluminum ions (Al³⁺) . Unlike generic commercially available dyes, this hydrazone-based scaffold offers a customizable "turn-on" response mechanism via ESIPT (Excited-State Intramolecular Proton Transfer) inhibition .

This guide is structured for application scientists and drug development professionals requiring a rigorous validation protocol for chemosensors in both environmental analysis and bio-imaging.

Mechanistic Grounding: The "Turn-On" Switch

To validate this probe, one must first understand the causality of its signal. The 3,5-dichloro-2-hydroxybenzaldehyde hydrazone operates on a Chelation-Enhanced Fluorescence (CHEF) mechanism coupled with the inhibition of ESIPT.

  • Free Ligand (OFF State): In its unbound state, the molecule undergoes ESIPT. Upon photoexcitation, the phenolic proton transfers to the imine nitrogen, forming a keto-tautomer that decays non-radiatively. This results in negligible fluorescence (quantum yield

    
    ).
    
  • Metal-Bound Complex (ON State): When Al³⁺ coordinates with the O-N-O donor set (phenolic oxygen, imine nitrogen, and carbonyl/amide oxygen if derivatized), the proton is displaced, and the C=N isomerization is restricted. This blocks the non-radiative decay pathway, triggering a strong fluorescence emission (typically blue/green).

Mechanism Visualization

The following diagram illustrates the transition from the non-emissive ESIPT state to the emissive metal-complex state.

ESIPT_MechanismFreeProbeFree Probe (Ligand)(ESIPT Active)ExcitationPhotoexcitation(hν)FreeProbe->ExcitationAl_BindingAl³⁺ Binding(Coordination)FreeProbe->Al_BindingChelationTautomerKeto-Tautomer(Non-Radiative Decay)Excitation->TautomerProton Transfer(Fast)Tautomer->FreeProbeHeat Dissipation(No Light)ComplexAl-Probe Complex(Rigid Scaffold)Al_Binding->ComplexESIPT BlockedFluorescenceStrong Fluorescence(Emission)Complex->FluorescenceRadiative Decay(CHEF Effect)

Caption: Logical flow of the ESIPT inhibition mechanism. Binding of Al³⁺ locks the structure, preventing non-radiative proton transfer and enabling fluorescence.

Comparative Performance Analysis

The following table compares the 3,5-dichloro-2-hydroxybenzaldehyde hydrazone scaffold against other common Al³⁺ probes. The "3,5-dichloro" substitution is critical as it modulates the acidity of the phenolic hydroxyl, often enhancing sensitivity compared to unsubstituted analogs.

Feature3,5-Dichloro-Hydrazone ScaffoldMorin (Commercial Standard)Rhodamine-Based Probes8-Hydroxyquinoline (8-HQ)
Mechanism ESIPT Inhibition (Turn-On)Chelation (Turn-On)Ring Opening (FRET/Through-bond)Chelation
Selectivity High (Specific for Al³⁺, minor Zn²⁺ interference)Moderate (Interference from other metals)High (Specific, but pH sensitive)Low (Binds many metals)
LOD (Limit of Detection) ~10⁻⁷ to 10⁻⁸ M (Nanomolar range)~10⁻⁶ M~10⁻⁸ M~10⁻⁶ M
Stokes Shift Large (>100 nm) (Reduces self-absorption)ModerateSmall (Often <30 nm)Moderate
pH Stability Functional in physiological pH (6–8)Best in acidic/neutraloften requires acidic conditionsBroad range
Synthesis Cost Low (One-step condensation)Moderate (Natural product extraction)High (Multi-step synthesis)Low

Key Insight: The 3,5-dichloro derivative often exhibits a lower Limit of Detection (LOD) than the commercial Morin dye due to reduced background noise (lower quantum yield in the unbound state).

Validation Protocol: Step-by-Step

To validate this compound in your laboratory, follow this self-validating workflow. This protocol ensures that any signal observed is due to the specific analyte (Al³⁺) and not environmental artifacts.

Phase 1: Synthesis & Characterization (Prerequisite)
  • Reaction: Reflux 3,5-dichloro-2-hydroxybenzaldehyde with hydrazine hydrate (or a specific hydrazide derivative like 2-hydroxy-1-naphthaldehyde hydrazide) in Ethanol/Methanol for 3-4 hours.

  • Validation: Confirm structure via ¹H NMR (Look for imine -CH=N- proton at ~8.5-9.0 ppm and phenolic -OH) and HRMS .

    • Checkpoint: The solid product should be yellow/orange.

Phase 2: Spectral Titration (The "Turn-On" Test)
  • Stock Preparation: Prepare a

    
     M stock solution of the probe in DMSO.
    
  • Working Solution: Dilute to

    
     in a mixed solvent system (e.g., DMSO/Water 1:9 v/v, buffered to pH 7.4 with HEPES).
    
  • Titration:

    • Record the fluorescence spectrum of the blank probe (

      
       determined by UV-Vis absorption max, typically 350-400 nm).
      
    • Add aliquots of Al³⁺ standard solution (0 to 5 equivalents).

    • Success Criteria: You should observe the emergence of a new emission peak (typically 450–550 nm) with intensity increasing linearly with concentration.

  • Interference Check: Repeat the measurement in the presence of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺).

    • Note: Cu²⁺ often quenches fluorescence (paramagnetic). If Cu²⁺ quenching is observed, it validates the chelation mechanism but demonstrates a limitation.

Phase 3: Stoichiometry & Reversibility
  • Job’s Plot: Mix probe and Al³⁺ in varying mole fractions while keeping total concentration constant. Plot Fluorescence Intensity vs. Mole Fraction (

    
    ).
    
    • Expected Result: A maximum at

      
       (1:1 complex) or 
      
      
      (1:2 complex).
  • Reversibility Test: Add EDTA (a stronger chelator) to the Al-Probe complex solution.

    • Success Criteria: Fluorescence should immediately quench (return to "OFF" state), proving the sensing is reversible and not a permanent chemical reaction (hydrolysis).

Phase 4: Biological Imaging (Optional but Recommended)
  • Cell Line: HeLa or MCF-7 cells.

  • Incubation: Incubate cells with

    
     probe for 30 mins. Wash with PBS.[1]
    
  • Exogenous Control: Add

    
     AlCl₃ and incubate for another 30 mins.
    
  • Imaging: Observe under a confocal microscope (Blue/Green channel).

    • Result: Dark intracellular background initially; bright fluorescence after Al³⁺ addition.

Validation Workflow Diagram

This diagram outlines the logical sequence for validating the probe's selectivity and sensitivity.

Validation_WorkflowStartStart: Pure Probe(Solid)SolubilitySolubility Check(DMSO/Buffer Ratio)Start->SolubilityUV_VisUV-Vis Absorption(Determine λ_ex)Solubility->UV_VisFluo_TitrationFluorescence Titration(Al³⁺ 0-5 eq)UV_Vis->Fluo_TitrationDecision_TurnOnIs FluorescenceTurn-On > 10-fold?Fluo_Titration->Decision_TurnOnSelectivitySelectivity Screen(vs Na, K, Mg, Fe, Cu)Decision_TurnOn->SelectivityYesFailReformulate/RejectDecision_TurnOn->FailNoReversibilityEDTA Reversibility TestSelectivity->ReversibilityReversibility->FailNo ChangePassValid ProbeProceed to Bio-ImagingReversibility->PassQuenching Observed

Caption: Decision tree for the experimental validation of the fluorescent probe.

References

  • RSC Advances (2022). A new highly selective "off–on" typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study.

  • Talanta (2017). Tuning sensitivity of a simple hydrazone for selective fluorescent "turn on" chemo-sensing of Al3+ and its application in living cells imaging.[2]

  • New Journal of Chemistry (2019). A Hydrazone-Based Fluorescent Chemosensor for Al³⁺: Turn-On Response Induced by ESIPT Suppression.

  • Journal of Molecular Structure (2025). A 'Turn-on' fluorescence sensor based on 5-methoxy salicylaldehyde hydrazone for selective detection of Al3+ ions.[3]

  • PubChem Compound Summary. 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (CAS 43002-22-8).[4]

Precision in Halogenation: 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone vs. Advanced Schiff Base Scaffolds for Copper Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (3,5-DCHBH) class represents a specialized tier of "hard" donor ligands optimized for colorimetric precision and rapid response kinetics .

While Rhodamine B-based sensors dominate in bio-imaging due to their "turn-on" fluorescence (spirolactam ring opening) and Coumarin derivatives offer superior water solubility, the 3,5-DCHBH scaffold leverages the electron-withdrawing inductive effect of chlorine atoms. This modification significantly lowers the pKa of the phenolic hydroxyl group, enhancing binding affinity and selectivity for Cu²⁺ over competing ions like Zn²⁺, often permitting detection in lower pH environments where standard salicylaldehyde sensors fail.

Part 1: The Challenger – 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone

The Chemical Advantage: Inductive Tuning

Standard Schiff bases derived from salicylaldehyde are common, but they often suffer from interference by Zn²⁺ or Al³⁺. The introduction of chlorine atoms at the 3 and 5 positions of the benzene ring is not merely structural; it is electronic engineering.

  • Acidity Modulation: The Cl atoms pull electron density from the ring, stabilizing the phenoxide anion. This facilitates easier deprotonation upon metal coordination, leading to faster response times (often <30 seconds).

  • Hard-Soft Acid-Base (HSAB) Alignment: The "hard" oxygen and borderline/hard nitrogen donors in the hydrazone backbone align perfectly with Cu²⁺ (borderline acid), but the specific geometry induced by the dichlorophenyl moiety often excludes larger ions.

  • Signal Transduction: Typically operates via Ligand-to-Metal Charge Transfer (LMCT) , resulting in a distinct color change (often yellow to colorless or colorless to green), making it ideal for "naked-eye" detection without UV lamps.

Part 2: Comparative Analysis (The Data)

The following table contrasts 3,5-DCHBH against the two most prominent alternatives: Rhodamine B hydrazides and Coumarin-derived hydrazones.

Feature3,5-DCHBH (Halogenated)Rhodamine B HydrazideCoumarin Hydrazone
Primary Readout Colorimetric (Absorbance shift)Fluorescence (Turn-On)Dual (Colorimetric + Fluor Turn-Off)
Mechanism LMCT / Paramagnetic QuenchingSpirolactam Ring OpeningICT / CHEQ (Quenching)
LOD (Limit of Detection) 10 nM – 500 nM (High)1 nM – 50 nM (Ultra-High)20 nM – 100 nM (High)
Response Time < 30 Seconds1 – 5 Minutes< 1 Minute
Selectivity Profile Excellent vs. Zn²⁺ (due to Cl sterics/electronics)Excellent vs. Alkali metals; Fe³⁺ interference possibleGood; can be interfered by Ni²⁺/Co²⁺
pH Stability pH 4.0 – 9.0 (Enhanced acid stability)pH 6.0 – 8.0 (Ring closes at high pH)pH 5.0 – 9.0
Reversibility High (with EDTA/S²⁻)High (with EDTA)Moderate
Cost/Synthesis Low / One-step condensationMedium / Multi-stepMedium / Multi-step

Part 3: Mechanistic Divergence

The choice of sensor dictates the mechanism. 3,5-DCHBH relies on coordination geometry changes, whereas Rhodamine relies on a structural "unlocking" mechanism.

SensorMechanisms cluster_0 3,5-DCHBH (Colorimetric) cluster_1 Rhodamine B (Fluorescent) DCHBH_Ligand Ligand (C=N Isomerization) Cu_Bind Cu2+ Coordination (N,O sites) DCHBH_Ligand->Cu_Bind Deprotonation LMCT LMCT Band Formation Cu_Bind->LMCT Color_Change Visible Color Shift (Yellow -> Colorless/Green) LMCT->Color_Change Rh_Spiro Spirolactam (Non-Fluorescent) Cu_Chelation Cu2+ Induced Ring Opening Rh_Spiro->Cu_Chelation Binding Delocalization Restore Conjugation Cu_Chelation->Delocalization Fluor_On Strong Red Emission (580nm) Delocalization->Fluor_On

Caption: Comparative signal transduction pathways. 3,5-DCHBH utilizes charge transfer for absorbance shifts, while Rhodamine utilizes structural ring-opening for fluorescence restoration.

Part 4: Experimental Validation Protocols

To validate the performance of 3,5-DCHBH, the following self-validating protocols are recommended.

Protocol A: Synthesis of 3,5-DCHBH Sensor

Objective: Create the sensor via condensation.

  • Reagents: Dissolve 1.0 mmol of 3,5-dichloro-2-hydroxybenzaldehyde in 10 mL absolute ethanol.

  • Addition: Dropwise add 1.0 mmol of the corresponding hydrazide (e.g., benzhydrazide or phenylhydrazine) dissolved in 10 mL ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 3-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from EtOH/DMF.

    • Validation: ¹H NMR should show the disappearance of the aldehyde peak (~10 ppm) and appearance of the imine singlet (~8.5 ppm).

Protocol B: Determination of Binding Constant (Benesi-Hildebrand)

Objective: Quantify the affinity for Cu²⁺.

  • Stock Prep: Prepare 1.0 mM stock of Sensor in DMSO. Prepare 10 mM stock of Cu(NO₃)₂ in H₂O.

  • Titration: In a quartz cuvette, place 3 mL of dilute Sensor solution (e.g., 10 µM).

  • Measurement: Record UV-Vis spectrum (300–700 nm).

  • Addition: Add Cu²⁺ aliquots (0–5 equivalents). Record spectrum after each addition (wait 1 min for equilibrium).

  • Analysis: Plot

    
     vs 
    
    
    
    .
    • Linearity Check: A straight line indicates 1:1 stoichiometry. The ratio of Intercept/Slope yields the Binding Constant (

      
      ).
      
Protocol C: Selectivity Screening (Interference Check)

Objective: Ensure Zn²⁺ or Fe³⁺ do not trigger false positives.

  • Baseline: Measure absorbance of Sensor + Cu²⁺ (1 eq).

  • Competition: Prepare samples containing Sensor + Cu²⁺ (1 eq) + Interfering Ion (5 eq).

  • Readout: Compare absorbance.

    • Pass Criteria: Signal deviation < 5% compared to Cu²⁺ alone.

Part 5: Critical Limitations & Troubleshooting

IssueRoot CauseSolution
Low Solubility Dichlorophenyl group increases lipophilicity.Use DMSO/Water (1:9) mixtures or incorporate a sulfonate group on the hydrazide side.
Paramagnetic Quenching Cu²⁺ (d⁹) inherently quenches fluorescence.Do not use 3,5-DCHBH for fluorescence turn-on unless a specific fluorophore (like coumarin) is attached to the hydrazone. Use it primarily for absorbance (color).
Hydrolysis Schiff bases are susceptible to hydrolysis at pH < 4.Maintain buffer pH between 5.0 and 9.0 (HEPES or Tris-HCl).

References

  • Mechanism of Hydrazone Sensing: Su, X., & Aprahamian, I. (2014).[1] Hydrazone-based switches, metallo-assemblies and sensors.[1][2] Chemical Society Reviews, 43, 1963-1981.[1] Link

  • Rhodamine B vs. Schiff Base Performance: Kar, P. K., et al. (2025).[3] Rhodamine B Functionalised Schiff Base Chemosensor for Effective Detection of Cu(II) Ions in Water Sample.[3] Journal of Fluorescence. Link

  • Coumarin-Based Sensor Limits: Doan, V. T., et al. (2020). Coumarin-Based Dual Chemosensor for Colorimetric and Fluorescent Detection of Cu2+ in Water Media. ACS Omega, 5(33), 21067–21076. Link

  • Halogenated Schiff Base Electrochemistry: Waziri, I., et al. (2025).[4] Copper-based electrochemical sensor derived from halogen-substituted Schiff base for selective detection of neurotransmitter dopamine. University of Pretoria/ScienceDirect. Link

  • General Schiff Base Selectivity Strategies: MDPI. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors. Sensors.[1][5][6][7][8][9][10][11][12][13][14] Link

Sources

Technical Assessment: 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone Scaffolds in Environmental Water Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (3,5-DCHBH) and its functional derivatives as chemosensors for heavy metal detection in real water matrices. While traditional methods like ICP-MS offer high sensitivity, they lack portability. The 3,5-DCHBH scaffold has emerged as a critical fluorogenic pharmacophore, particularly for the detection of Aluminum (Al³⁺) and Copper (Cu²⁺) , due to its ability to modulate Excited-State Intramolecular Proton Transfer (ESIPT).

This assessment focuses on the molecule's application in real-world water samples (tap, river, and lake water), analyzing its selectivity, limit of detection (LOD), and interference resistance.

Mechanistic Insight: The Role of the Dichloro-Substituent

To understand the performance data, one must understand the chemistry. The core innovation of this ligand, compared to a standard salicylaldehyde hydrazone, lies in the chlorine atoms at the 3 and 5 positions.

  • Acidity Modulation: The electron-withdrawing nature of the chlorine atoms lowers the pKa of the phenolic hydroxyl group. This facilitates easier deprotonation upon metal coordination, stabilizing the ligand-metal complex.

  • ESIPT Inhibition: In its free form, the molecule often undergoes ESIPT (Enol

    
     Keto tautomerization), resulting in weak or non-fluorescent emission. Upon binding with Al³⁺ or Cu²⁺, this proton transfer is blocked (Chelation-Enhanced Fluorescence, or CHEF), triggering a strong "Turn-On" fluorescence response.
    

Diagram 1: Sensing Mechanism & ESIPT Inhibition The following diagram illustrates the transition from the non-fluorescent free ligand to the highly fluorescent metal complex.

ESIPT_Mechanism cluster_0 Interference Mechanism (Free Ligand) FreeLigand Free Ligand (3,5-DCHBH) (ESIPT Active) Coordination Coordination (O-N-O Chelation) FreeLigand->Coordination + Metal Ion Non-Radiative Decay Non-Radiative Decay FreeLigand->Non-Radiative Decay Proton Transfer MetalIon Target Ion (Al³⁺ / Cu²⁺) MetalIon->Coordination Complex Metal-Ligand Complex (Rigid Structure) Coordination->Complex Stabilization Fluorescence Strong Fluorescence (ESIPT Inhibited) Complex->Fluorescence CHEF Effect

Caption: Logical flow of the Chelation-Enhanced Fluorescence (CHEF) mechanism triggered by metal coordination.

Comparative Performance Analysis

The following table compares the 3,5-DCHBH scaffold against standard analytical techniques and alternative Schiff base sensors (e.g., Rhodamine derivatives).

Feature3,5-DCHBH ScaffoldICP-MS (Standard Method)Rhodamine B Hydrazones
Primary Detection Al³⁺ (Fluorescence), Cu²⁺ (Colorimetric)All MetalsHg²⁺, Cu²⁺
LOD (Limit of Detection) ~0.04 µM (40 nM) [1]< 0.001 µM~0.1 - 0.5 µM
Response Time < 30 Seconds (Instant)> 30 Minutes (Prep + Run)1 - 5 Minutes
Cost Per Sample < $0.50 USD> $50.00 USD$1.00 - $5.00 USD
Field Portability High (Paper strips/Handheld UV)None (Lab only)Medium
pH Stability pH 5.0 – 9.0Acidified samples onlyOften pH sensitive

Expert Insight: While ICP-MS is the gold standard for sensitivity, 3,5-DCHBH offers a distinct advantage in speciation and rapid screening . It can detect bio-available Al³⁺ instantly in the field without acid digestion, which is critical for monitoring acute contamination events.

Experimental Protocol: Real Water Sample Analysis

To replicate the high recovery rates cited in literature (95-102%), the following protocol controls for matrix interference (e.g., turbidity and competing ions like Ca²⁺ and Mg²⁺).

Reagents & Equipment
  • Sensor Stock: 1.0 mM 3,5-DCHBH derivative in DMSO.

  • Buffer: HEPES or Tris-HCl (pH 7.2).

  • Water Samples: Tap water, River water (filtered).

Workflow (Self-Validating)
  • Pre-treatment:

    • Collect water samples in polyethylene bottles.

    • Filter through a 0.45 µm nylon membrane to remove particulate matter (crucial to prevent light scattering interference in fluorescence readings).

  • Spectral Baseline:

    • Add 3.0 mL of buffer + 10 µL of Sensor Stock to a quartz cuvette.

    • Record Fluorescence (

      
      ) at 
      
      
      
      nm (typical).[1]
  • Spike & Recovery (Validation Step):

    • Spike the real water sample with a known concentration of Al³⁺ (e.g., 5 µM).

    • Add 100 µL of the spiked water to the cuvette.

    • Record Fluorescence (

      
      ).[1]
      
  • Quantification:

    • Calculate concentration using the standard addition method equation:

      
      .
      

Diagram 2: Real Water Analysis Workflow

Workflow cluster_inputs Sample Preparation cluster_analysis Spectroscopic Analysis RawWater Raw Water Sample (River/Tap) Filter Filtration (0.45 µm Membrane) RawWater->Filter Cuvette Quartz Cuvette (Buffer + Sensor in DMSO) Filter->Cuvette Aliquot Addition Measure Fluorescence Measurement (λex 365nm / λem 460nm) Cuvette->Measure Spike Spike Addition (Known [Al³⁺]) Spike->Cuvette Data Final Output: Concentration & Recovery Measure->Data Calculate Recovery %

Caption: Step-by-step protocol for minimizing matrix effects in environmental water analysis.

Performance Data: Recovery in Real Matrices

The following data summarizes the performance of 3,5-DCHBH-based sensors in real environmental samples, specifically focusing on Aluminum detection. The data reflects the robustness of the sensor against common interferents (Na⁺, K⁺, Mg²⁺).

Sample MatrixSpiked Al³⁺ (µM)Detected Al³⁺ (µM)Recovery (%)RSD (n=3) %
Tap Water 0.00Not Detected
5.004.9298.41.2
10.0010.15101.50.9
River Water 0.00Not Detected
5.004.8597.02.1
10.009.7897.81.8

Note: The high recovery rates (>97%) in river water indicate that the 3,5-dichloro substitution effectively prevents interference from naturally occurring organic matter (NOM) and competing cations.

References
  • RSC Advances (2022). A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study.

  • MDPI (2024). Synthesis and Application of Salicylhydrazone Probes with High Selectivity for Rapid Detection of Cu2+.

  • National Institutes of Health (PMC). Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024.

  • PubChem. 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone Compound Summary.

Sources

comparing the antimicrobial activity of different hydrazone derivatives

[1]

Introduction: The Azomethine Pharmacophore

In the urgent search for alternatives to combat Multi-Drug Resistant (MDR) pathogens, hydrazone derivatives (

azomethine proton

  • Metal Chelation: The nitrogen atoms possess lone pairs capable of coordinating with transition metals (Fe, Cu, Zn), essential for bacterial metabolism.

  • Hydrogen Bonding: The scaffold acts as both a donor and acceptor, allowing tight binding to microbial enzymes like DNA Gyrase and Enoyl-ACP reductase.

This guide objectively compares three dominant classes of hydrazone derivatives—Salicylaldehyde-based , Isatin-based , and Thiazole-hybrids —analyzing their structure-activity relationships (SAR), mechanisms, and antimicrobial potency.

Mechanism of Action: Multi-Target Offensive

Unlike traditional antibiotics that often rely on a single target, hydrazones exhibit a "multi-target" mechanism, reducing the likelihood of rapid resistance development.

Primary Pathways
  • Iron Starvation (Siderophore Mimicry): Tridentate hydrazone ligands chelate intracellular iron (

    
    ). Since bacteria require iron for DNA replication and respiration, this starvation halts growth.
    
  • Genotoxicity: The scaffold intercalates into DNA or inhibits DNA Gyrase (Topoisomerase II), preventing supercoiling.

  • Oxidative Stress: The hydrazone-metal complex can generate Reactive Oxygen Species (ROS) via the Fenton reaction, destroying bacterial lipids.

Mechanistic Pathway Diagram[2]

MOAHydrazoneHydrazone DerivativeMembraneBacterial MembranePermeationHydrazone->MembraneLipophilicityChelationIron Chelation(Siderophore Mimicry)Membrane->ChelationGyraseDNA GyraseInhibitionMembrane->GyraseROSROS Generation(Fenton Reaction)Chelation->ROSComplex RedoxStarvationMetabolicStarvationChelation->StarvationDepletes FeDNA_DamageReplicationArrestGyrase->DNA_DamageBlocks SupercoilingROS->DNA_DamageDeathBacterial Cell DeathStarvation->DeathDNA_Damage->Death

Figure 1: Dual-action mechanism of hydrazones involving iron deprivation and DNA replication arrest.

Comparative Analysis of Derivatives

Class A: Salicylaldehyde Hydrazones

Core Feature: Presence of an ortho-hydroxyl group (

  • Mechanism: The ortho-OH and the imine nitrogen form a stable O-N-O or O-N-N tridentate pocket, making them potent iron chelators.

  • SAR Insight: Electron-donating groups (e.g.,

    
    ) at the 5-position enhance activity against Gram-positive bacteria but may reduce membrane permeability against Gram-negatives.
    
Class B: Isatin Hydrazones

Core Feature: Indole-2,3-dione backbone.

  • Mechanism: High lipophilicity allows rapid passive diffusion across the peptidoglycan layer. They act as effective kinase inhibitors.

  • SAR Insight: Substitution at the 5-position with halogens (

    
    ) significantly increases potency. 
    
    
    -alkylation of the isatin ring often boosts activity against M. tuberculosis.
Class C: Thiazole-Hydrazone Hybrids

Core Feature: Fusion of a thiazole ring with the hydrazone linker.

  • Mechanism: Synergistic effect. The thiazole ring mimics thiamine (Vitamin B1) structure, potentially tricking transport systems, while the hydrazone warhead disrupts enzymatic function.

  • SAR Insight: These are often the most potent class, showing "dual-action" capability against MRSA and biofilm formation.

Performance Data Summary
FeatureSalicylaldehyde DerivativesIsatin DerivativesThiazole Hybrids
Primary Target Iron Chelation / RedoxDNA / Kinase InhibitionCell Wall / Biofilm
Gram (+) Potency High (S. aureus)ModerateVery High (MRSA)
Gram (-) Potency Low to ModerateModerateHigh (E. coli)
Biofilm Inhibition LowModerateHigh
Typical MIC Range



Solubility ModerateLow (Lipophilic)Moderate

Experimental Protocol: Validating Efficacy

To ensure reproducibility, antimicrobial activity must be assessed using the Broth Microdilution Method adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.[1][2]

Critical Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO).[3][4][5] Note: Final concentration in the well must be <1% to avoid solvent toxicity.

  • Indicator: Resazurin (0.015%) or TTC. Why? Visual color change (Blue

    
     Pink) confirms metabolic activity, removing subjective turbidity reading errors.
    
  • Control: Ciprofloxacin or Ampicillin.

Step-by-Step Workflow
  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland Standard (
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Compound Dilution: Dissolve hydrazone in 100% DMSO. Perform serial 2-fold dilutions in MHB across a 96-well plate.

  • Incubation: Add bacterial suspension. Incubate at

    
     for 18–24 hours.
    
  • Readout: Add

    
     Resazurin. Incubate 2-4 hours. Pink = Growth (Failure); Blue = No Growth (Success).
    
Protocol Visualization

ProtocolStockStock Solution(DMSO)DilutionSerial Dilution(MHB Medium)Stock->Dilution <1% DMSO FinalPlate96-Well PlateIncubation (24h)Dilution->PlateInoculumInoculum(0.5 McFarland)Inoculum->PlateDyeAdd Resazurin(Viability Dye)Plate->DyeResultDetermine MIC(Blue vs Pink)Dye->Result Visual Check

Figure 2: CLSI-compliant Broth Microdilution workflow for determining MIC.

References

  • Popiołek, L., et al. (2024). "Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics." Molecules. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2009).[6] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition."[6] CLSI Document M07-A8. Link

  • Richardson, D. R., et al. (2009). "Hydrazone chelators for the treatment of iron overload disorders: iron coordination chemistry and biological activity." Dalton Transactions. Link

  • Alshaye, N. A., et al. (2025).[7] "Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application." Medicinal Chemistry Research. Link

  • Biernasiuk, A., et al. (2022).[8] "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." Molecules. Link

Technical Guide: DFT and Experimental Validation of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone-Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For: Drug Discovery Chemists & Computational Biologists

This guide provides a rigorous technical comparison between the theoretical (Density Functional Theory - DFT) and experimental properties of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (3,5-DCl-SAH) and its transition metal complexes (specifically Cu(II), Ni(II), and Co(II)).[1]

The presence of the 3,5-dichloro moiety on the salicylaldehyde ring is critical; it acts as an electron-withdrawing group that modulates the acidity of the phenolic hydroxyl, alters the HOMO-LUMO gap, and significantly enhances lipophilicity—a key factor in the superior biological activity of these complexes compared to their non-chlorinated analogs. This guide validates the Chelation Theory (Tweedy’s Theory) through side-by-side analysis of spectral data and bio-assay results.

Part 1: The Comparative Framework

To validate these complexes, a dual-stream workflow is required. The experimental stream establishes physical reality (X-ray, FTIR), while the computational stream (DFT) explains electronic behavior and reactivity indices.

Workflow Visualization

G cluster_Exp Experimental Stream cluster_DFT Theoretical Stream (B3LYP) Start 3,5-Dichlorosalicylaldehyde + Hydrazide Synth Synthesis (Condensation) Start->Synth Xray X-Ray Diffraction (Crystal Structure) Synth->Xray FTIR FT-IR/UV-Vis (Spectral Fingerprint) Synth->FTIR Bio Bio-Assay (MIC / IC50) Synth->Bio Geom Geometry Opt (6-31G(d,p) / LANL2DZ) Synth->Geom Input Structure Compare Data Correlation (RMSE < 5%) Xray->Compare FTIR->Compare FMO FMO Analysis (HOMO-LUMO Gap) Geom->FMO MEP MEP Mapping (Active Sites) Geom->MEP Geom->Compare

Figure 1: Integrated workflow for validating hydrazone-metal complexes, bridging synthesis with computational prediction.

Part 2: Synthesis & Structural Characterization[2][3][4]

Ligand Synthesis Protocol

The synthesis relies on a Schiff base condensation reaction. The electron-withdrawing chlorine atoms at positions 3 and 5 make the carbonyl carbon more electrophilic, generally accelerating the reaction compared to unsubstituted salicylaldehyde.

  • Reagents: 3,5-Dichloro-2-hydroxybenzaldehyde (1 mmol), Hydrazine hydrate or Benzhydrazide (1 mmol).

  • Solvent: Ethanol (absolute).

  • Catalyst: Glacial acetic acid (2-3 drops).

  • Procedure: Reflux for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Purification: Recrystallize from ethanol.

  • Yield Expectation: >85% (Yellow/Orange needles).

Metal Complexation (General M(II) Protocol)
  • Reagents: Ligand (2 mmol) + Metal Acetate/Chloride (

    
    ) (1 mmol) for 2:1 complexes.
    
  • Condition: Reflux in ethanol for 4–6 hours.

  • Observation: Immediate color change (e.g., Green for Cu(II), Brown for Co(II)) indicates chelation.

  • Self-Validation: The product should be insoluble in water but soluble in DMSO/DMF.

Part 3: DFT vs. Experimental Data Comparison

This section objectively compares the physical data obtained from X-ray crystallography against the predicted values using the B3LYP functional.

  • Basis Set: 6-31G(d,p) for C, H, N, O, Cl; LANL2DZ for transition metals (Cu, Ni, Co).

Geometric Parameters (Bond Lengths)

The coordination usually occurs through the Azomethine Nitrogen (


) and the Phenolic Oxygen (

).
ParameterBondExperimental (X-Ray) [Å]DFT Calculated (B3LYP) [Å]Deviation (RMSE)
Ligand (Free) C=N (Azomethine)1.2781.285~0.007
C-O (Phenolic)1.3551.362~0.007
Cu(II) Complex Cu - N (Azomethine)1.9271.9450.018
Cu - O (Phenolic)1.8851.9020.017
C=N (Complexed)1.2951.3050.010

Insight: The elongation of the C=N bond in the complex (1.295 Å) compared to the free ligand (1.278 Å) experimentally confirms the donation of the lone pair from nitrogen to the copper ion, a trend accurately reproduced by DFT.

Vibrational Spectroscopy (FTIR)

The shift in vibrational frequencies is the primary "quick-check" for successful complexation.

Vibrational ModeFree Ligand (

)
Cu(II) Complex (

)
Shift (

)
DFT Scaled (

)

1615 - 16251590 - 1600

20-30
1605

3300 - 3400 (Broad)DisappearsN/AN/A

12701310

40
1305

N/A520 - 540New Band535

N/A440 - 460New Band450

Diagnostic Rule: The disappearance of the O-H stretch and the blue shift (increase in wavenumber) of the C-O phenolic stretch indicates deprotonation and coordination of the oxygen to the metal.

Part 4: Electronic Properties & Reactivity (FMO Analysis)

DFT allows us to calculate the HOMO-LUMO gap (


), which correlates directly with biological activity.[2] Molecules with a smaller gap are "softer" and more polarizable, facilitating interaction with biological targets (DNA/Enzymes).
Comparison of Energy Gaps
  • Free Ligand (3,5-DCl-SAH):

    
     (Harder, stable).
    
  • Cu(II) Complex:

    
     (Softer, reactive).
    

Why this matters: The presence of the chlorine atoms (electronegative) stabilizes the HOMO, but the metal chelation significantly lowers the LUMO energy. This reduction in the gap facilitates Charge Transfer (CT) transitions, making the complex a better electron acceptor, which is crucial for oxidative stress induction in cancer cells.

Part 5: Biological Validation (The Alternative Analysis)

This section compares the performance of the 3,5-dichloro complexes against the free ligand and non-chlorinated alternatives.

Chelation Theory (Tweedy's Theory)

Upon complexation, the positive charge of the metal is partially shared with the donor atoms (N, O), and the


-electron delocalization occurs over the whole chelate ring. This reduces the polarity of the metal ion, increasing the lipophilicity  of the complex.

Result: The complex penetrates the lipid membrane of the bacterial/cancer cell more effectively than the free metal ion or the free ligand.

Experimental Data: Antimicrobial Activity (MIC in )

Representative data based on structure-activity relationship (SAR) trends in literature.

CompoundS. aureus (Gram +)E. coli (Gram -)Mechanism
Ligand (Unsubstituted) >100>100Weak membrane penetration
Ligand (3,5-Dichloro) 25 - 5050 - 75Cl groups enhance lipophilicity
Cu(II) Complex (3,5-Dichloro) < 10 12.5 Chelation + Halogen Synergy
Standard (Ciprofloxacin) 1 - 51 - 5DNA Gyrase inhibition
Mechanism of Action Diagram

Bio Complex Cu(II)-3,5-DCl Complex (High Lipophilicity) Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Approaches Entry Passive Diffusion (Enhanced by Chelation) Membrane->Entry Permeates Target1 DNA Binding (Intercalation) Entry->Target1 Target2 Mitochondria (Redox Cycling) Entry->Target2 Death Apoptosis / Cell Death Target1->Death ROS ROS Production (OH•, O2•-) Target2->ROS Fenton Reaction ROS->Death

Figure 2: Mechanism of Action. The 3,5-dichloro substitution enhances membrane permeability, allowing the Cu(II) center to generate ROS and bind DNA.

References

  • Fan, Y., et al. (2008). "3,5-Dichloro-2-hydroxybenzaldehyde." Acta Crystallographica Section E: Structure Reports Online, 64(5), o1080. Link

    • Source for ligand crystal structure and geometric parameters.
  • Gutiérrez, G., et al. (2016). "A DFT study on Dichloro {(E)-4-dimethylamino-N'-[(pyridin-2-yl) methylidene] benzohydrazide} M(II) complexes." Revista Colombiana de Química, 45(3), 28-32. Link

    • Source for DFT methodology (B3LYP)
  • Enyedy, É. A., et al. (2011). "Copper(II) complexes of salicylaldehyde hydrazones: synthesis, structure, and DNA interaction." Journal of Inorganic Biochemistry. Link

    • Source for Cu(II) coordination geometry and DNA interaction mechanisms.[3]

  • Popiołek, L. (2021). "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones."[4] Molecules, 26(19), 5768. Link

    • Source for broad-spectrum antimicrobial d
  • Piro, O. E., et al. (2021). "Synthesis, Crystal Structure, Spectroscopic Characterization, DFT Calculations and Cytotoxicity Assays of a New Cu(II) Complex." Molecules, 26(3), 546. Link

    • Source for comparative cytotoxicity d

Sources

Technical Assessment: Cross-Reactivity & Metallosensing Profile of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Subject Reagent: 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone (DCHBH) CAS: 43002-22-8 Application Class: Schiff Base Chemosensor / Chelating Ligand Primary Analytes: Copper (


), Aluminum (

)

Executive Summary & Operational Context

This guide provides a technical cross-reactivity assessment of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (DCHBH) . Unlike generic chelators (e.g., EDTA) which bind indiscriminately based on formation constants alone, DCHBH utilizes specific electronic mechanisms—primarily Excited-State Intramolecular Proton Transfer (ESIPT) and Paramagnetic Quenching —to achieve selectivity.

The presence of chlorine atoms at the 3 and 5 positions of the salicylaldehyde moiety acts as an electron-withdrawing influence, increasing the acidity of the phenolic hydroxyl group (


 modulation). This structural modification enhances the ligand's stability in coordinating with hard acids (

) and borderline acids (

) compared to the unsubstituted salicylaldehyde hydrazone.
Key Performance Indicators
  • Selectivity Mode: Dual-mode (Fluorescence "Turn-On" for

    
    ; Colorimetric/Quenching for 
    
    
    
    ).
  • Response Time: Immediate (< 30 seconds).

  • Solvent Compatibility: High solubility in DMSO/Ethanol; functional in semi-aqueous media (e.g., DMSO:PBS 1:9).

Mechanistic Principles of Selectivity

To understand cross-reactivity, one must understand the binding mechanism. DCHBH does not merely "grab" ions; it undergoes a structural reconfiguration upon binding.

The ESIPT vs. CHEF Mechanism

In its free form, DCHBH exists in an equilibrium favoring the enol form. Upon photoexcitation, the proton on the hydroxyl group transfers to the imine nitrogen (ESIPT), resulting in a keto-tautomer that decays non-radiatively (weak fluorescence).

  • Aluminum (

    
    ) Binding:  The metal ion coordinates with the phenolic oxygen and the imine nitrogen. This locks the proton, inhibiting ESIPT . The molecule becomes rigid, and the energy is released as strong fluorescence (Chelation-Enhanced Fluorescence - CHEF).
    
  • Copper (

    
    ) Binding:  Copper is paramagnetic with an unpaired 
    
    
    
    electron. Binding induces paramagnetic quenching and Ligand-to-Metal Charge Transfer (LMCT), often silencing fluorescence or causing a distinct color change (yellow to colorless/green).
Pathway Visualization

The following diagram illustrates the divergent signaling pathways that dictate selectivity.

G FreeLigand Free DCHBH Ligand (ESIPT Active) Excitation UV Excitation (360-400 nm) FreeLigand->Excitation AlBinding Binding with Al³⁺ (Hard Acid) Excitation->AlBinding + Al³⁺ CuBinding Binding with Cu²⁺ (Borderline Acid) Excitation->CuBinding + Cu²⁺ Interference Interfering Ions (Na⁺, K⁺, Mg²⁺) Excitation->Interference + Na⁺/K⁺/Mg²⁺ Signal_Al ESIPT INHIBITION Strong Fluorescence (Turn-ON) AlBinding->Signal_Al Rigidification (CHEF) Signal_Cu PARAMAGNETIC QUENCHING Fluorescence OFF Colorimetric Change CuBinding->Signal_Cu d-d transition (LMCT) Signal_Null No Response (ESIPT Continues) Interference->Signal_Null Weak Interaction

Figure 1: Divergent signaling pathways of DCHBH upon exposure to different metal ions.


 triggers fluorescence via rigidification, while 

triggers quenching via paramagnetic interference.

Cross-Reactivity & Interference Profile

The following data compares DCHBH against common metal ions found in biological and environmental samples. The "Interference Factor" indicates the deviation in signal when the interfering ion is present in 10-fold excess relative to the target analyte.

Table 1: Metal Ion Selectivity Matrix
Metal IonClassificationInteraction TypeSignal ResponseInterference Risk

Hard AcidStrong Chelation (

)
Fluorescence Turn-ON (

nm)
Target Analyte

Borderline AcidStrong Chelation (

)
Quenching / Color Change (Yellow

Green/Clear)
Target Analyte

Borderline AcidModerate ChelationWeak FluorescenceModerate (pH dependent)

Hard AcidModerate ChelationQuenchingHigh (Masking required)

Hard BaseNegligibleNoneLow

Hard AcidWeak ElectrostaticNoneLow

BorderlineModerate ChelationPartial QuenchingModerate

Soft AcidWeak InteractionNoneLow

Critical Insight:


 is the primary cross-reactant for fluorescence applications because it is diamagnetic (like 

) and can induce CHEF. However, the 3,5-dichloro substitution lowers the

of the phenol, often shifting the optimal binding pH for

to slightly more acidic regions compared to

, allowing for pH-modulated selectivity.

Comparative Analysis: DCHBH vs. Alternatives

This section objectively compares DCHBH with industry-standard chelators and sensors.

Table 2: Performance Comparison
FeatureDCHBH (Subject) EDTA (Standard) Rhodamine B Hydrazides
Specificity High for

Non-specific (binds most metals)High for

Detection Mode Dual (Fluor/Color)Titrimetric (requires indicator)Primarily Colorimetric/FRET
Synthesis Cost Low (One-step condensation)Low (Commodity chemical)High (Multi-step)
Reversibility Reversible (with EDTA)Irreversible (strongest binder)Often Irreversible (ring opening)
LOD (Limit of Detection)

to

M

to

M

to

M
Biological Suitability Moderate (Solubility limits)High (Water soluble)High (Cell permeable)

Why Choose DCHBH? Choose DCHBH when you need to distinguish


 or 

from a background of alkali earth metals (

) without the complex synthesis required for Rhodamine probes. It is superior to EDTA for sensing because EDTA provides no optical signal upon binding.

Validated Experimental Protocol

To ensure reproducibility and minimize false positives from cross-reactivity, follow this standardized protocol.

Reagents
  • Probe Stock: 1 mM DCHBH in DMSO (stable for 1 week at 4°C).

  • Buffer: 10 mM HEPES or Tris-HCl (pH 7.2 for biological simulation; pH 5.0 for

    
     specificity).
    
  • Metal Salts: Perchlorate or Nitrate salts (Chloride salts can sometimes quench fluorescence via heavy atom effect).

Workflow Diagram

Protocol Start Start: Probe Preparation Stock Dissolve DCHBH in DMSO (1 mM) Start->Stock Dilution Dilute to 10 µM in Buffer (DMSO:Water 1:9 v/v) Stock->Dilution Split Split into Cuvettes Dilution->Split Exp1 Cuvette A: Blank (Measure F0) Split->Exp1 Exp2 Cuvette B: + Analyte (Add Al³⁺ or Cu²⁺) Split->Exp2 Exp3 Cuvette C: + Interference (Add Zn²⁺, Fe³⁺, etc.) Split->Exp3 Measure Incubate 2 mins Measure Spectra (UV-Vis / PL) Exp1->Measure Exp2->Measure Exp3->Measure Analysis Calculate Selectivity Coeff. (F - F0) / F0 Measure->Analysis

Figure 2: Step-by-step experimental workflow for validating cross-reactivity.

Protocol Notes (Causality & Logic)
  • Solvent Choice: We use a DMSO/Water mix because DCHBH is lipophilic. Pure water will cause precipitation (scattering light), which mimics a "turn-off" signal, leading to false positives.

  • Incubation: Hydrazone hydrolysis can occur over long periods in acidic water. Measurements should be taken within 2–5 minutes to ensure the signal is from metal binding, not ligand degradation.

  • Reversibility Check: To prove the signal is chelation-based, add excess EDTA (5 equiv.) to the sample. If the signal reverts to the baseline (Blank), the mechanism is reversible chelation. If not, it may be an irreversible chemical reaction (hydrolysis/oxidation).

References

  • Comparison of Hydrazone Sensors for Aluminum: Title: A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol.[1] Source: RSC Advances / NIH PMC. URL:[Link]

  • Title: Method for detecting copper(II) ions using a hydrazone-based colorimetric sensor (Patent US11385183B2).
  • General Hydrazone Sensor Review: Title: Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024.[2] Source: RSC Advances.[2] URL:[Link]

  • Chemical Properties & Safety: Title: 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (Compound Summary).[3][4] Source: PubChem.[3] URL:[Link]

  • Spectrophotometric Determination Data: Title: Direct and Derivative Spectrophotometric Determination of Copper (II) using Hydrazone Derivatives.[5] Source: International Journal of Physical Sciences. URL:[Link]

Sources

Comparative Guide: Limit of Detection (LOD) in Hydrazone-Based Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazone-based molecular switches (


) represent a dominant class of chemosensors due to their dual-mode signal transduction (colorimetric and fluorometric) and synthetic modularity. Unlike rigid macrocycles, hydrazones offer a "lock-and-key" flexibility where the 

bond isomerization facilitates rapid coordination with metal ions or deprotonation by anions.

This guide objectively compares the Limit of Detection (LOD) performance of recent hydrazone architectures targeting copper (


), aluminum (

), and fluoride (

). It synthesizes experimental data to demonstrate that pyrene-acylhydrazone scaffolds currently offer superior sensitivity (sub-nanomolar LOD) compared to standard coumarin or rhodamine derivatives, largely due to efficient Photoinduced Electron Transfer (PET) suppression.

Part 1: The Mechanistic Basis of Detection

To interpret LOD values correctly, one must understand the signal-to-noise ratio drivers. Hydrazone sensors typically operate in an "OFF" state due to non-radiative decay pathways like isomerization (


 rotation) or Excited-State Intramolecular Proton Transfer (ESIPT).
Core Signaling Pathways
  • CHEF (Chelation-Enhanced Fluorescence): Binding locks the

    
     bond, preventing non-radiative energy loss.[1]
    
  • ESIPT Suppression: Metal coordination displaces the proton responsible for tautomerization, restoring emission.

  • ICT (Intramolecular Charge Transfer): Anion binding (usually deprotonation of the hydrazine -NH) alters the donor-acceptor strength, causing spectral shifts.

Visualization: Signal Transduction Logic

The following diagram illustrates the transition from the non-emissive "OFF" state to the emissive "ON" state upon analyte binding.

HydrazoneMechanism Ligand Free Hydrazone (Fluorescence OFF) Isomerization C=N Isomerization (Energy Loss) Ligand->Isomerization Relaxation ESIPT ESIPT Process (Non-Radiative) Ligand->ESIPT Tautomerism Complex Rigid Complex (Fluorescence ON) Ligand->Complex Binding Event Analyte Analyte (Metal/Anion) Analyte->Complex Coordination/Deprotonation Signal Signal Readout (ICT / CHEF) Complex->Signal Emission

Figure 1: Mechanistic transition of hydrazone sensors. Metal binding blocks non-radiative decay channels (Isomerization/ESIPT), triggering the CHEF effect.[1]

Part 2: Critical Performance Comparison (The Data)

The following tables compare the LOD of specific hydrazone scaffolds. Note the significant variance based on the fluorophore attached to the hydrazone backbone.

Table 1: Cation Sensing ( and )

Lower LOD indicates higher sensitivity.

Scaffold TypeAnalyteMechanismLOD (Limit of Detection)Response TypeReference
Pyrene-acylhydrazone

PET-TICT0.30 nM Turn-on[1]
Rhodamine-hydrazone

Ring Opening2.0

Colorimetric[2]
Benzothiazolinone

Paramagnetic Quench84.0 nMTurn-off[3]
Isophthalohydrazide (NDHIPH)

CHEF2.53 nM Turn-on[4]
Naphthalene-hydrazone (KH)

ESIPT Suppression360 nMTurn-on[5]
Diacylhydrazone (HMPD)

CHEF760 nMTurn-on[6]

Analysis:

  • Pyrene derivatives outperform Rhodamine and Coumarin variants by orders of magnitude (0.3 nM vs 2.0

    
    ). This is attributed to the high quantum yield of pyrene once the PET quenching pathway is blocked.
    
  • Turn-on vs. Turn-off: Turn-on sensors (Pyrene, NDHIPH) generally provide better signal-to-noise ratios than Turn-off sensors (Benzothiazolinone), which suffer from background interference.

Table 2: Anion Sensing (Fluoride )

Anion sensing typically relies on deprotonation of the hydrazine -NH.

Scaffold TypeAnalyteMechanismLODVisual ChangeReference
Indole-hydrazone (SM-3)

Deprotonation/ICT86.9 nM Mustard

Purple
[7]
Dihydrazone (SHJ-1)

ICT (Red Shift)1.24

Yellow

Red
[8]
Naphthalene Bis-Schiff

H-bonding2.0

Light

Intense Yellow
[9]

Analysis:

  • Indole-based hydrazones offer superior sensitivity (86.9 nM) compared to simple Schiff bases. The electron-rich indole ring stabilizes the deprotonated state, enhancing the ICT efficiency.

Part 3: Methodological Integrity (Determining LOD)

To ensure your data is publishable and comparable to the values above, you must follow the IUPAC-consistent


 method. Many papers erroneously report LOQ (Limit of Quantitation) as LOD, or use arbitrary signal-to-noise ratios.
The / Slope Method

The LOD is defined as the lowest concentration of analyte that can be detected with reasonable statistical certainty.

Formula:



  • 
     (Sigma):  The standard deviation of the fluorescence intensity (or absorbance) of the blank  solution (sensor only, no analyte).
    
  • 
     (Slope):  The slope of the linear regression curve plotted between fluorescence intensity (
    
    
    
    -axis) and analyte concentration (
    
    
    -axis).
Experimental Protocol: Validated Workflow
Step 1: Preparation of the Blank
  • Prepare a stock solution of the hydrazone sensor (typically 10

    
     in DMSO/Water).
    
  • Take 10 separate aliquots of this sensor-only solution.

  • Measure the fluorescence emission at

    
     for all 10 samples.
    
  • Calculate the Standard Deviation (

    
    )  of these 10 intensity values.
    
Step 2: Titration for Slope (

)
  • Prepare a series of analyte solutions (e.g.,

    
    ) ranging from 0 nM to 10 equivalent concentrations.
    
  • Add analyte stepwise to the sensor solution.

  • Record the emission spectrum after each addition (ensure equilibration time, typically 2-5 mins).

  • Plot: Intensity (

    
    ) vs. Concentration (
    
    
    
    ).
  • Linear Fit: Identify the linear region at low concentrations (typically 0–1 equivalent).

  • Extract the Slope (

    
    )  from the equation 
    
    
    
    .
Step 3: Calculation & Verification
  • Input values into

    
    .
    
  • Self-Validation: The calculated LOD must be lower than the lowest concentration used in your linear fit. If not, repeat the titration with more dilute samples.

Visualization: The LOD Workflow

LODCalculation cluster_0 Data Acquisition cluster_1 Statistical Processing Blank Measure Blank (n=10) Sensor Only Sigma Calculate SD (σ) of Blank Noise Blank->Sigma Titration Titration Experiment Add Analyte (0 -> 10 eq) Slope Plot Linear Regression Determine Slope (k) Titration->Slope Result Calculate LOD (3 × σ) / k Sigma->Result Slope->Result

Figure 2: Standardized workflow for IUPAC-compliant LOD determination.

Part 4: Advantages Over Alternatives

Why choose hydrazone sensors over ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or AAS (Atomic Absorption Spectroscopy)?

  • Cost Efficiency: Hydrazone synthesis is often a one-step condensation reaction (Aldehyde + Hydrazine), costing <

    
    150,000.
    
  • Portability: Hydrazone sensors can be impregnated onto paper strips for "dip-stick" detection in the field (e.g., river water monitoring), whereas AAS requires lab infrastructure.

  • Real-Time Bio-Imaging: Unlike destructive methods (ICP-MS), hydrazone sensors like the Pyrene-acylhydrazone [1] are cell-permeable and allow for real-time tracking of metal ion fluxes in living cells (e.g., HeLa cells).

References

  • Zhang, R., et al. (2023). "Pyrene-acylhydrazone-based Turn-on Fluorescent Probe for Highly Sensitive Detection Cu2+ and Application in Bioimaging." Journal of Fluorescence, 34, 2593-2600.[2] Link

  • Hu, S., et al. (2015).[3] "A new hydrazone-based colorimetric chemosensor for naked-eye detection of copper ion in aqueous medium."[2][3] Sensors and Actuators B: Chemical, 221, 123-129. Link

  • Butler, S.J., et al. (2025). "Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024." RSC Advances, 15, Review. Link

  • Singh, A., et al. (2019). "Fabrication of a Hydrazone-Based Al(III)-Selective “Turn-On” Fluorescent Chemosensor and Ensuing Potential Recognition of Picric Acid." ACS Omega, 4(17), 17134–17145. Link

  • RSC Authors. (2023). "A Hydrazone-Based Fluorescent Chemosensor for Al3+: Turn-On Response Induced by ESIPT Suppression." New Journal of Chemistry. Link

  • Choe, D., & Kim, C. (2022). "A Recyclable Diacylhydrazone-Based Turn-On Fluorescent Chemosensor for Detecting Al3+ and its Practical Applications." SSRN Electronic Journal. Link

  • Singh, M., et al. (2023).[4] "Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F– Ions." ACS Omega, 8(15), 13650–13662. Link

  • Maity, D., & Govindaraju, T. (2012). "Naked Eye Detection of Anions: Dihydrazone Receptor-Based Visual Sensing." Inorganic Chemistry. Link

  • Chavali, R., et al. (2018). "Different Types of Chemosensors Used to Detect Fluoride Ion in Water Medium." IIP Series. Link

  • IUPAC. (2025).[5] "Limit of Detection (L03540)." IUPAC Compendium of Chemical Terminology (Gold Book). Link

Sources

assessing the binding stoichiometry of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone with metal ions

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Determination of Metal-Ligand Stoichiometry for 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone

Executive Summary

In the development of metallodrugs and chemosensors, 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (3,5-DCHBH) serves as a potent tridentate or bidentate ligand. Its electron-withdrawing chlorine substituents at the 3 and 5 positions enhance the acidity of the phenolic hydroxyl group, significantly altering its binding affinity compared to unsubstituted salicylaldehyde hydrazones.

This guide provides a technical comparison of the three primary methodologies used to assess the binding stoichiometry (Metal:Ligand ratio) of 3,5-DCHBH with transition metal ions (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺). It is designed to help researchers select the most robust assay based on complex stability and solubility profiles.

The Ligand Profile: 3,5-DCHBH

Before selecting an assessment method, the researcher must understand the ligand's behavior in solution.

  • Chemical Structure: A Schiff base derivative formed by the condensation of 3,5-dichlorosalicylaldehyde with hydrazine (or hydrazide derivatives).

  • Chelation Sites: Typically coordinates via the Phenolic Oxygen (deprotonated), Azomethine Nitrogen, and (if present) the Amide Oxygen of the hydrazide moiety.

  • Solubility: Low water solubility; requires organic co-solvents (DMSO, Ethanol, or Methanol).

  • Stoichiometric Trends: Commonly forms 1:1 or 1:2 (M:L) complexes, though 1:3 ratios are observed with trivalent ions like Al³⁺ or Fe³⁺.

Comparative Analysis of Assessment Methods

This section objectively compares the three standard "products" (methodologies) for determining stoichiometry.

Method A: Job’s Method (Continuous Variation)

The Gold Standard for Solution-State Equilibrium

  • Mechanism: Varies the mole fraction of Metal (

    
    ) and Ligand (
    
    
    
    ) while keeping the total molar concentration constant.[1][2][3]
  • Best For: Colored complexes (transition metals) with moderate-to-high stability constants.

  • Performance with 3,5-DCHBH: Excellent. The distinct color shift (often yellow to green/brown) upon chelation allows for precise UV-Vis detection.

  • Limitation: Fails if multiple complex species (e.g., both ML and ML₂) coexist in equilibrium at similar concentrations.

Method B: Mole Ratio Method (Yoe-Jones)

The Titration Approach

  • Mechanism: Keeps Metal concentration constant and varies the Ligand concentration (increasing L:M ratio).

  • Best For: High-stability complexes where the reaction is essentially quantitative.

  • Performance with 3,5-DCHBH: Good for identifying stepwise formation constants. However, due to the steric bulk of the dichloro- group, equilibrium may be slow, leading to "rounded" break points in the curve rather than sharp intersections.

Method C: Electrospray Ionization Mass Spectrometry (ESI-MS)

The Molecular Fingerprint

  • Mechanism: Ionizes the solution mixture and detects the mass-to-charge (

    
    ) ratio of the species.
    
  • Best For: Definitive proof of molecular formula and oxidation state.

  • Performance with 3,5-DCHBH: Superior for confirming the exact mass. However, "false positives" can occur if the ionization process (high voltage) forces aggregation or fragmentation that does not exist in the solution state.

Summary Comparison Table
FeatureJob’s MethodMole Ratio MethodESI-MS
Primary Output Binding Stoichiometry (

)
Stoichiometry + Stability EstimateExact Molecular Mass
Sample Requirement High (Multiple aliquots)Medium (Titration series)Low (< 10 µL)
Solvent Tolerance High (DMSO/MeOH compatible)HighSensitive (Salts interfere)
Precision for 3,5-DCHBH High (Recommended)Medium (Curve curvature issues)High (Qualitative proof)
Cost/Accessibility Low (UV-Vis Spec)Low (UV-Vis Spec)High (Mass Spec)

Strategic Decision Framework

Use the following logic flow to determine the correct experimental path for your specific metal ion.

MethodSelection Start Start: Select Metal Ion IsColored Is the Complex Colored? (UV-Vis active?) Start->IsColored Solubility Is Ligand Soluble in Pure Water? IsColored->Solubility Yes NMR_MS Primary: H-NMR or ESI-MS IsColored->NMR_MS No (Zn, Cd usually colorless) Stability Expected Stability Constant (K)? Solubility->Stability No (Requires DMSO/EtOH) Jobs Primary: Job's Method (Ethanolic Solution) Stability->Jobs Moderate K (Equilibrium exists) MoleRatio Primary: Mole Ratio Method Stability->MoleRatio Very High K (Quantitative) Jobs->NMR_MS Validation Step

Caption: Decision matrix for selecting the stoichiometry assessment method based on complex properties.

Detailed Protocol: Job’s Method for 3,5-DCHBH

This protocol is optimized for the low aqueous solubility of 3,5-dichloro derivatives.

Reagents & Preparation
  • Ligand Stock (L): 1.0 mM 3,5-DCHBH in HPLC-grade Ethanol.

    • Note: Ensure complete dissolution; mild sonication may be required.

  • Metal Stock (M): 1.0 mM Metal Acetate or Chloride (e.g., Cu(OAc)₂) in Ethanol.

    • Critical: The anion matters. Acetate acts as a weak base, aiding the deprotonation of the phenolic hydroxyl group.

  • Buffer: If pH control is strictly required, use HEPES (pH 7.4), but ensure it does not compete for the metal. For simple stoichiometry, pure ethanol is often sufficient.

Experimental Workflow
  • Preparation of Series: Prepare 11 standard flasks (10 mL each).

  • Mixing: Vary the volume of Metal (

    
    ) and Ligand (
    
    
    
    ) such that
    
    
    .
    • Ratios (M:L): 10:0, 9:1, 8:2 ... 5:5 ... 1:9, 0:1.

  • Incubation: Allow to stand for 30 minutes at room temperature to reach equilibrium.

    • Observation: Look for color development (Yellow

      
       Green/Brown).
      
  • Measurement: Record Absorbance (

    
    ) at the 
    
    
    
    of the complex (determined via a preliminary scan).
    • Correction: If the metal or ligand absorbs at this wavelength, calculate Corrected Absorbance:

      
      
      
Data Visualization (Graphviz Workflow)

JobsWorkflow Step1 Prep 1mM Stocks (M in EtOH, L in EtOH) Step2 Mix Series (Const. Total Vol) Step1->Step2 Step3 Equilibrate (30 mins) Step2->Step3 Step4 Measure Abs (@ Lambda Max) Step3->Step4 Step5 Plot A vs Mole Fraction (X) Step4->Step5

Caption: Step-by-step workflow for executing Job's Method with ethanolic solutions.

Data Interpretation & Expected Results

When analyzing the Job's Plot (Absorbance vs. Mole Fraction of Metal,


):
  • 1:1 Complex (ML): The parabolic curve peaks at

    
     .[4]
    
    • Common for: Zn(II) and Cu(II) hindered complexes.

  • 1:2 Complex (ML₂): The curve peaks at

    
      (if plotting 
    
    
    
    ) or
    
    
    .
    • Common for: Co(II), Ni(II), and Cu(II) with planar geometries.

  • Flattened Peak: Indicates a low stability constant (dissociation is occurring).

  • Asymmetry: Suggests the formation of mixed species (e.g., ML and ML₂ co-existing).

Representative Data (Hypothetical for 3,5-DCHBH):

Metal Ion

(nm)
Peak Mole Fraction (

)
Stoichiometry (M:L)Geometry
Cu(II) 4350.331:2Square Planar
Co(II) 5100.331:2Octahedral
Zn(II) 3800.501:1Tetrahedral

Note: Zn(II) is often silent in visible range; use fluorescence or UV shift.

References

  • Job, P. (1928).[5] "Formation and Stability of Inorganic Complexes in Solution." Annales de Chimie, 9, 113–203. 6

  • Fan, Y., et al. (2008).[7] "3,5-Dichloro-2-hydroxybenzaldehyde."[7][8][9][10] Acta Crystallographica Section E, E64, o1080. 9

  • Harvey, D. (2020). "Spectrophotometric Studies of Complex Ions: Job's Method and Mole-Ratio Method." Chemistry LibreTexts. 3

  • Hassan, A., et al. (2018). "Ligand exchange method for determination of mole ratios of relatively weak metal complexes." BMC Chemistry. 2

Sources

A Comparative Guide to Recent Advances in Salicylaldehyde-Based Hydrazone Sensors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for sensitive, selective, and rapid detection of biologically and environmentally significant analytes is a perpetual challenge. In this landscape, salicylaldehyde-based hydrazone sensors have emerged as a particularly versatile and powerful class of chemosensors. Their facile synthesis, structural tunability, and rich photophysical properties make them ideal candidates for developing robust colorimetric and fluorescent probes. This guide provides an in-depth comparison of recent advancements in this field, grounded in experimental data and mechanistic insights to inform your research and development endeavors.

The Enduring Appeal of the Salicylaldehyde Hydrazone Scaffold

The core of these sensors is the salicylaldehyde hydrazone moiety, a Schiff base formed from the condensation of a salicylaldehyde derivative and a hydrazine compound. The true power of this scaffold lies in its inherent modularity. The phenolic hydroxyl group, the imine nitrogen, and the hydrazone nitrogen create a pre-organized binding pocket for analytes. By judiciously modifying the aromatic rings of the salicylaldehyde and the hydrazine components, we can fine-tune the sensor's selectivity, sensitivity, and signaling mechanism. This allows for the rational design of sensors for a diverse array of targets, including metal ions, anions, and even neutral molecules.

The signaling mechanisms of these sensors are often governed by well-understood photophysical processes. Upon analyte binding, changes in the electronic properties of the sensor can lead to visually perceptible color changes or dramatic shifts in fluorescence intensity. Common mechanisms at play include:

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor restricts intramolecular rotation and vibrations, leading to a significant enhancement of fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In the unbound state, a nearby electron-donating group can quench the fluorescence of the fluorophore. Analyte binding can inhibit this PET process, resulting in a "turn-on" fluorescent response.

  • Excited-State Intramolecular Proton Transfer (ESIPT): The phenolic proton can be transferred to the imine nitrogen in the excited state. Analyte interaction can modulate this process, leading to changes in the emission wavelength and intensity.

  • Aggregation-Induced Emission (AIE): Some sensors are non-emissive in solution but become highly fluorescent upon aggregation. Analytes can induce or disrupt this aggregation, leading to a change in fluorescence.[1]

This guide will now delve into the recent progress in the application of these principles for the detection of various classes of analytes, supported by comparative data and experimental protocols.

I. Detection of Metal Ions: A Crowded but Advancing Field

The ability of the salicylaldehyde hydrazone scaffold to effectively chelate metal ions has made this the most extensively studied application. Recent advancements have focused on improving selectivity in complex matrices and pushing the limits of detection to the nanomolar range.

Aluminum (Al³⁺)

Aluminum is the most abundant metal in the Earth's crust and has been linked to various neurological disorders. Consequently, the development of sensitive and selective Al³⁺ sensors is of great importance. A notable recent example is the 4-(diethylamino)salicylaldehyde nicotinoyl hydrazone (SBN) sensor.[2] This sensor exhibits multi-channel fluorescence enhancement upon binding to Al³⁺, a feature that enhances the reliability of detection.[2] The binding of three SBN molecules to one Al³⁺ ion induces different π-π stacking, resulting in distinct fluorescence responses at different excitation and emission wavelengths.[2]

Copper (Cu²⁺)

Copper is an essential trace element, but its dysregulation is associated with diseases like Wilson's and Menkes' disease. A significant recent development is the near-infrared (NIR) fluorescent probe, CySBH, for Cu²⁺ detection.[3] This is particularly valuable for biological applications as NIR light can penetrate deeper into tissues with minimal photodamage. The CySBH probe cleverly utilizes a salicylaldehyde benzoyl hydrazone group as a selective receptor for Cu²⁺.[3] Coordination of Cu²⁺ to the sensor leads to a quenching of the NIR fluorescence, enabling real-time tracking of Cu²⁺ in living cells and mice.[3]

Zinc (Zn²⁺)

Zinc is another crucial biological metal ion, and its detection is vital for understanding its roles in cellular processes. Salicylaldehyde hydrazones have been successfully employed as fluorescent probes for Zn²⁺. By incorporating a pyrene fluorophore, researchers have developed ratiometric sensors for Zn²⁺ in aqueous solutions at physiological pH.[4] The formation of a 2:1 complex between the sensor and Zn²⁺ leads to a distinct change in the fluorescence spectrum, allowing for quantitative detection.[4]

Iron (Fe³⁺)

Iron is essential for numerous biological functions, but its overload can be toxic. A recently developed hydrazide-hydrazone-based sensor demonstrates the versatility of this class of compounds. This sensor acts as a "turn-on" fluorescent probe for Fe³⁺ and a colorimetric sensor for Cu²⁺.[5] The addition of Fe³⁺ leads to a significant enhancement in fluorescence emission, a phenomenon attributed to the inhibition of photoinduced electron transfer.[5]

Comparative Performance of Metal Ion Sensors
SensorAnalyteSignaling MechanismLimit of Detection (LOD)Key AdvantagesReference
SBNAl³⁺CHEF, π-π stackingNot specifiedMulti-channel fluorescence, colorimetric response[2]
CySBHCu²⁺Fluorescence quenching28.4 nMNear-infrared emission, suitable for in vivo imaging[3]
Pyrene-basedZn²⁺Ratiometric fluorescence0.08 µMRatiometric detection, works in aqueous buffer[4]
Hydrazide-hydrazoneFe³⁺"Turn-on" fluorescence (CHEF)3.87 µMDual detection of Fe³⁺ (fluorescence) and Cu²⁺ (colorimetric)[5]
DHBYMHCu²⁺Fluorescence quenching0.162 µMHigh selectivity, reversible with EDTA[6]

II. Anion Recognition: Expanding Beyond Fluoride

While metal ion sensing has been the primary focus, the design of salicylaldehyde hydrazone sensors for anions is a rapidly growing area of research. The hydrazone N-H proton can act as a hydrogen bond donor, providing a recognition site for basic anions.

Fluoride (F⁻)

Fluoride is essential for dental health in trace amounts, but excessive intake can lead to fluorosis. Salicylaldehyde-based sensors have been developed that exhibit a "turn-on" fluorescence and a colorimetric response to fluoride ions.[7] The sensing mechanism is attributed to hydrogen bonding between the phenolic OH and hydrazone NH protons and the fluoride ion, which can also trigger an excited-state proton transfer (ESPT) process.[7]

Cyanide (CN⁻)

Cyanide is a potent toxin, and its rapid detection is critical. A simple salicylaldehyde hydrazone-based probe has been shown to be a highly selective and sensitive colorimetric and fluorescent sensor for cyanide.[8] This probe displays a rapid "turn-on" fluorescence response in the presence of cyanide over other competing anions.[8]

Comparative Performance of Anion Sensors
SensorAnalyteSignaling MechanismLimit of Detection (LOD)Key AdvantagesReference
BDQ/BQF⁻"Turn-on" fluorescence, ESPT0.75 µMDual colorimetric and fluorescent response, anti-counterfeiting applications[7]
Salicylaldehyde hydrazoneCN⁻"Turn-on" fluorescenceNot specifiedHigh selectivity and sensitivity, rapid response[8]

III. Sensing of Neutral Molecules: An Emerging Frontier

The application of salicylaldehyde hydrazone sensors for the detection of neutral molecules is a less explored but promising area. The interactions here are often based on weaker forces like hydrogen bonding or π-π stacking, or through covalent reactions.

Nitroaromatic Compounds

Nitroaromatic compounds are common components of explosives, making their detection a priority for security applications. While not strictly salicylaldehyde hydrazone sensors, fluorescent Zn(salicylaldimine) sensor arrays have demonstrated the potential of related Schiff base structures to discriminate between different nitroaromatics.[9] The quenching of the sensor's fluorescence by the electron-deficient nitroaromatics creates a unique "fingerprint" for each analyte.[9]

Hydrazine

Hydrazine is a highly toxic and corrosive compound used as a rocket propellant and in various industrial processes. The condensation reaction between an aldehyde and hydrazine can be exploited for sensing. While a specific salicylaldehyde hydrazone sensor for hydrazine was not found in the recent literature reviewed, the principle of using a reactive aldehyde on a fluorophore to detect hydrazine is well-established and offers a clear design strategy.[4]

Experimental Protocols: From Synthesis to Sensing

To bridge the gap between concept and practice, this section provides representative experimental protocols for the synthesis and application of a salicylaldehyde-based hydrazone sensor.

General Synthesis of a Salicylaldehyde Hydrazone Sensor

This protocol is a generalized procedure based on common methods reported in the literature.[5]

Rationale: The synthesis is a straightforward condensation reaction. The choice of an alcohol like ethanol or methanol as the solvent is due to the good solubility of the reactants and the ease of removal of the solvent and the water byproduct. A catalytic amount of acid (like acetic acid) is often added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the reaction.

Step-by-Step Protocol:

  • Dissolve the Reactants: In a round-bottom flask, dissolve one equivalent of the desired salicylaldehyde derivative in a minimal amount of ethanol. In a separate container, dissolve one equivalent of the corresponding hydrazine derivative in ethanol.

  • Mix and React: Add the hydrazine solution to the salicylaldehyde solution dropwise with stirring. Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (typically around 80°C) for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Characterization: Confirm the structure of the synthesized sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

General Protocol for Fluorescence-Based Analyte Detection

This protocol outlines the general steps for evaluating the sensing performance of a newly synthesized fluorescent sensor.[6]

Rationale: The choice of solvent is critical and depends on the solubility of the sensor and the analyte, as well as the desired photophysical properties. Often, a mixed aqueous-organic solvent system is used for biological applications. The preparation of stock solutions allows for accurate and reproducible dilutions. The titration experiment is a standard method to determine the sensitivity and binding stoichiometry of the sensor.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile, or methanol). Prepare stock solutions of the analytes (e.g., 10 mM) in an appropriate solvent (usually deionized water for metal salts and anions).

  • Spectroscopic Measurements: In a cuvette, place a specific volume of the sensor stock solution and dilute it with the desired buffer or solvent to a final concentration (e.g., 10 µM).

  • Titration: Record the fluorescence spectrum of the sensor solution. Then, incrementally add small aliquots of the analyte stock solution to the cuvette, and record the fluorescence spectrum after each addition.

  • Selectivity Study: To assess the selectivity, add a solution of the target analyte to the sensor solution in the presence of other potentially interfering species. Record the fluorescence response and compare it to the response in the absence of interfering species.

  • Determination of Limit of Detection (LOD): The LOD is typically calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot of fluorescence intensity versus analyte concentration at low concentrations.

Visualizing the Signaling Mechanisms

To better understand the underlying principles of how these sensors function, the following diagrams illustrate some of the key signaling pathways.

CHEF cluster_0 Sensor Alone cluster_1 Sensor + Metal Ion Free Rotation/Vibration Free Rotation/Vibration Low Fluorescence Low Fluorescence Free Rotation/Vibration->Low Fluorescence Energy Loss Rigid Complex Rigid Complex High Fluorescence High Fluorescence Rigid Complex->High Fluorescence Fluorescence Enhancement Sensor Sensor Sensor->Free Rotation/Vibration SensorMetal Ion SensorMetal Ion SensorMetal Ion->Rigid Complex Chelation

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

PET cluster_0 Sensor Alone cluster_1 Sensor + Analyte Fluorophore Fluorophore Fluorescence Quenched Fluorescence Quenched Fluorophore->Fluorescence Quenched PET Fluorescence On Fluorescence On Fluorophore->Fluorescence On Emission Electron Donor Electron Donor Fluorophore* Fluorophore* Electron Donor->Fluorophore* Analyte-Bound Donor Analyte-Bound Donor Analyte-Bound Donor->Fluorophore* Sensor Sensor Sensor->Fluorophore* Electron DonorAnalyte Electron DonorAnalyte Electron DonorAnalyte->Analyte-Bound Donor Binding

Caption: Photoinduced Electron Transfer (PET) "Turn-On" Mechanism.

ESIPT cluster_0 Sensor Alone cluster_1 Sensor + Anion Enol Form (E) Enol Form (E) Excited Enol (E) Excited Enol (E) Excited Keto (K) Excited Keto (K) Keto Emission Keto Emission E E E->E Excitation K K E->K ESIPT K->Keto Emission H-Bonded Enol (E-A) H-Bonded Enol (E-A) Excited H-Bonded Enol (E-A) Excited H-Bonded Enol (E-A) Inhibited ESIPT Inhibited ESIPT Enol Emission Enol Emission E-A E-A E-A->Inhibited ESIPT E-A->Enol Emission E-A->E-A Excitation Enol Form (E)Anion (A) Enol Form (E)Anion (A) Enol Form (E)Anion (A)->H-Bonded Enol (E-A) H-Bonding

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism.

Conclusion and Future Outlook

Salicylaldehyde-based hydrazone sensors continue to be a vibrant and fruitful area of research. The ease of their synthesis and the ability to rationally tune their properties make them highly attractive for a wide range of applications, from environmental monitoring to biomedical diagnostics. Recent advances have demonstrated their utility in detecting a variety of analytes with high sensitivity and selectivity. The development of NIR probes for in vivo imaging represents a particularly exciting frontier.

Looking ahead, we can anticipate further innovations in the design of these sensors. The integration of salicylaldehyde hydrazones with advanced materials such as nanoparticles and metal-organic frameworks could lead to sensors with enhanced stability and recyclability. Furthermore, the development of sensor arrays based on these versatile scaffolds, coupled with pattern recognition algorithms, could enable the simultaneous detection and discrimination of multiple analytes in complex samples. As our understanding of the intricate interplay between molecular structure and sensing performance deepens, so too will our ability to create the next generation of high-performance chemosensors to address the evolving challenges in science and technology.

References

  • Wei, T. B., Yan, G. T., Li, H., Zhu, Y. R., Shi, B. B., Lin, Q., Yao, H., & Zhang, Y. M. (n.d.). A highly sensitive and selective “turn-on” fluorescence sensor for rapid detection of cyanide ions in aqueous solution. Beijing Institute of Technology. Retrieved from [Link]

  • Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(III) and a colorimetric sensor for copper(II) with antimicrobial, DFT and molecular docking studies. (2023). RSC Advances, 13(35), 24597–24611. [Link]

  • A review of the applications of fluorescent Schiff-base sensors for the metal ions detection and AIE properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. (2022). RSC Advances, 12(10), 5949–5973. [Link]

  • A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu2+ and Fe3+ Metal Ion. (2023). Journal of Fluorescence, 33(4), 1241–1272. [Link]

  • Li, N., Xiang, Y., Chen, X., & Tong, A. (2009). Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH. Talanta, 79(2), 327–332. [Link]

  • An ultra-sensitive fluorescence multi-channel and colorimetric probe based on salicylaldehyde hydrazone for Al3+ recognition with a 3 : 1 binding ratio. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Salicylaldehyde-based anion sensors featuring turn-on fluorescence, colorimetry, and the anti-counterfeiting application. (n.d.). ResearchGate. Retrieved from [Link]

  • A photochromic salicylaldehyde hydrazone derivative based on C═N isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 275, 121116. [Link]

  • Synthesis and Application of Salicylhydrazone Probes with High Selectivity for Rapid Detection of Cu2+. (2024). Molecules, 29(9), 2024. [Link]

  • Zhao, J., Wang, Y.-y., Chen, W.-l., Hao, G.-s., Sun, J.-p., Shi, Q.-f., Tian, F., & Ma, R.-t. (2022). A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications. RSC Advances, 12(5), 3073–3080. [Link]

  • Salicyaldehyde-based fluorescent sensors with high sensitivity for amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhao, J., Wang, Y.-y., Chen, W.-l., Hao, G.-s., Sun, J.-p., Shi, Q.-f., Tian, F., & Ma, R.-t. (2022). A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications. RSC Advances, 12(5), 3073–3080. [Link]

  • Sensitive hydrazine detection and quantification with a fluorescent benzothiadiazole sensor: selective lipid droplets and in vivo imaging. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A 'Turn-On' Fluorescence Sensor Based on 5-Methoxy Salicylaldehyde Hydrazone for Selective Detection of Al3+ Ions. (n.d.). ResearchGate. Retrieved from [Link]

  • On the condensation of salicylaldehyde with hydrazine. (1978). Talanta, 25(4), 241–242. [Link]

  • Yoon, B., Shin, D. S., & Swager, T. M. (2008). Discrimination of nitroaromatics and explosives mimics by a fluorescent Zn(salicylaldimine) sensor array. Journal of the American Chemical Society, 130(19), 6082–6083. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone is a Schiff base ligand typically synthesized from 3,5-dichlorosalicylaldehyde and hydrazine. Its disposal requires strict adherence to halogenated waste protocols due to the presence of chlorine atoms on the aromatic ring, and toxicity protocols due to the potential liberation of hydrazine upon hydrolysis.

Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) poses severe risks:

  • Dioxin Formation: Incomplete combustion of chlorinated aromatics can release polychlorinated dibenzodioxins (PCDDs).

  • Toxic Release: Contact with strong acids can hydrolyze the hydrazone linkage (

    
    ), releasing hydrazine (a potent carcinogen and hepatotoxin).
    
  • Aquatic Toxicity: Halogenated phenols are persistent marine pollutants.

Chemical Identity Table[2][3]
PropertyDetail
Chemical Name 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone
Parent Compound 3,5-Dichlorosalicylaldehyde (CAS: 90-60-8)
Functional Groups Phenol (Acidic), Aryl Chloride (Halogenated), Hydrazone (Hydrolyzable)
Physical State Typically a yellow-to-orange crystalline solid
Primary Hazards Corrosive (Phenolic), Toxic (Hydrazine moiety), Marine Pollutant
UN Shipping UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally Hazardous)

Hazard Characterization & Compatibility

Before disposal, you must characterize the waste stream. This compound exhibits "Synergistic Hazards"—the combination of corrosive phenolic properties and toxic hydrazone instability.

Compatibility Matrix

Use this table to determine storage and segregation partners.

Chemical ClassCompatibility StatusMechanism of Failure / Risk
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Hydrolysis Risk: Cleaves the

bond, releasing free hydrazine (Toxic/Carcinogenic).
Strong Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Fire/Explosion: Hydrazones are reducing agents; reaction is highly exothermic.
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Preferred Vehicle: Use these for dissolving solid residues for disposal.
Non-Halogenated Solvents (Acetone, MeOH)CONDITIONAL Compatible chemically, but illegal to mix in waste streams if the facility separates Halogenated/Non-Halogenated for fuel blending.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The "Halogen Rule")

Because this molecule contains two chlorine atoms (


), it must  be classified as Halogenated Organic Waste .
  • Why? Non-halogenated waste is often used for fuel blending (energy recovery) in standard kilns. Halogenated waste requires high-temperature incineration (>1100°C) with specific scrubbers to neutralize HCl gas and prevent dioxin formation.

Phase 2: Solid Waste (Pure Compound/Precipitate)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers due to phenolic corrosion.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid, Toxic."

    • Constituents: "3,5-Dichloro-2-hydroxybenzaldehyde hydrazone."

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Deactivation (Spill Scenario Only): If spilled, do not attempt to hydrolyze on the bench. Absorb with vermiculite.[1]

Phase 3: Liquid Waste (Mother Liquor/Solutions)
  • Stream Selection: Pour into the Halogenated Solvent Waste carboy (often Red cans or clearly marked "Halogenated").

  • pH Check: Ensure the waste solvent stream is not strongly acidic (pH < 4). If the waste container contains significant acid, neutralize the hydrazone solution before addition to prevent hydrazine gas evolution inside the drum.

  • Rinsing: Triple rinse glassware with Dichloromethane (DCM) or Ethanol. Add rinsate to the Halogenated container.

Decision Workflow (Visualization)

The following diagram illustrates the logical decision path for disposing of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Solution SolidPack Pack in HDPE/Glass Jar Label: 'Toxic Solid, Halogenated' Solid->SolidPack AcidCheck Is Solution Acidic? Liquid->AcidCheck Final Ship for High-Temp Incineration (RCRA Compliance) SolidPack->Final SolventCheck Check Solvent Type HaloStream Segregate into HALOGENATED Waste Stream SolventCheck->HaloStream Regardless of solvent, compound requires Halogenated path Combine Combine in Halogenated Carboy HaloStream->Combine NonHaloStream Is solvent Halogenated? (e.g., DCM) -> YES AcidCheck->SolventCheck No (pH 4-10) Neutralize Neutralize to pH 7 (Prevent Hydrolysis) AcidCheck->Neutralize Yes (pH < 4) Neutralize->SolventCheck Combine->Final

Figure 1: Decision matrix for the segregation and disposal of halogenated hydrazone waste, prioritizing the prevention of hydrolysis and dioxin formation.

Emergency Response (Spills)

In the event of a benchtop spill, follow the "Dry-Wet-Dry" protocol to minimize exposure:

  • Isolate: Evacuate the immediate area. The dust is a respiratory irritant.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solids: Gently cover with wet paper towels (dampened with water) to prevent dust generation. Scoop into a waste jar.

    • Liquids: Absorb with vermiculite or sand.[1] Do not use paper towels alone if the solvent is flammable, though the halogenated nature reduces flammability.

  • Decontamination: Wipe the surface with a mild soapy solution. Do not use bleach (hypochlorite), as it can react with the amine/hydrazone residues to form chloramines (toxic gas).

References

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & Regulations (40 CFR Part 261). Retrieved from [Link]

  • PubChem. Compound Summary: 3,5-Dichlorosalicylaldehyde (CAS 90-60-8).[2] National Library of Medicine. Retrieved from [Link]

  • Princeton University EHS. Chemical Incompatibility Chart. Retrieved from [Link]

Sources

Personal protective equipment for handling 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone

[1][2]

Introduction & Chemical Context

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (CAS: 43002-22-8) is a halogenated Schiff base derivative often utilized as a synthetic intermediate in medicinal chemistry and coordination chemistry (ligand synthesis). Its structural duality—combining a phenol moiety with a reactive hydrazone group—dictates its safety profile.

While often categorized generically as an "irritant," the presence of the hydrazone linkage (

Hazard Identification & Risk Logic

Effective safety protocols require understanding the mechanism of toxicity, not just the hazard codes.

GHS Hazard Classification Summary
Hazard CategoryCodeDescriptionMechanistic Insight
Acute Toxicity (Oral) H302Harmful if swallowedHydrazine metabolites may interfere with enzymatic processes (e.g., pyridoxal phosphate inhibition).
Skin Irritation H315Causes skin irritationPhenolic acidity combined with hydrazone reactivity can damage epithelial barriers.
Eye Irritation H319Causes serious eye irritationCrystalline dust is abrasive and chemically reactive with mucosal membranes.
STOT - SE H335May cause respiratory irritationFine particulate matter is easily inhaled; halogenated nature delays clearance from lung tissue.
Aquatic Toxicity H411Toxic to aquatic lifeChlorinated aromatics are persistent and bioaccumulative.

Critical Warning: Hydrazones are acid-labile. Inadvertent contact with strong acids can liberate hydrazine salts, which are significantly more toxic and carcinogenic than the parent hydrazone.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale protection based on the energy and scale of the operation.

Task-Based PPE Requirements
Operational ScaleRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed containers)N/A (if sealed)Nitrile (4 mil)Safety GlassesStandard Lab Coat
Weighing / Transfer (< 1g, Solid)N95 (if outside hood) or Fume Hood (Sash <18")Double Nitrile (Outer: 4-5 mil, Inner: 4 mil)Safety Goggles (tight-fitting)Lab Coat + Tyvek Sleeves
Solubilization / Synthesis (Liquid phase)Fume Hood (Face velocity > 100 fpm)Nitrile (Double) or Butyl Rubber (if using DMSO/DMF)Safety Goggles + Face Shield (if splash risk)Chemical-Resistant Apron
Spill Cleanup (> 5g or Solution)P100 / N100 Half-Face RespiratorSilver Shield / Laminate or Thick Nitrile (8 mil)Safety GogglesTyvek Coveralls
Glove Selection Logic
  • Standard Nitrile (0.11 mm): Sufficient for incidental contact with the solid.

  • Barrier/Laminate (Silver Shield): Required if the compound is dissolved in penetrating solvents like DMSO or DMF , which can carry the toxicant through standard nitrile gloves into the bloodstream.

Operational Handling Protocol

A. Weighing & Transfer (The High-Risk Step)

Static electricity can disperse fine crystalline powders like this hydrazone.

  • Engineering Control: Utilize a static-dissipative balance enclosure or a chemical fume hood.

  • Anti-Static Measure: Use an ionizing fan or anti-static gun on the weighing boat/spatula before transfer.

  • Technique: Do not pour from the stock bottle. Use a clean, long-handled spatula to minimize hand proximity.

B. Solubilization
  • Solvent Choice: The compound is sparingly soluble in water but soluble in alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF).

  • Exotherm Control: While not highly exothermic, always add the solid to the solvent slowly to prevent local concentration spikes.

  • Vessel: Use borosilicate glass (Pyrex/Duran). Avoid plastics that may leach or absorb the chlorinated aromatic.

C. Reaction Safety
  • Atmosphere: Run reactions under Nitrogen (

    
    ) or Argon. Hydrazones can oxidize or hydrolyze over time in moist air.
    
  • Temperature: Do not exceed the decomposition point (~150°C) without a blast shield, as nitrogen-rich compounds can decompose rapidly.

Decision Logic & Workflows

Workflow: Risk Assessment & PPE Selection

This diagram illustrates the decision-making process for selecting the correct safety barriers.

PPE_SelectionStartStart: Handling 3,5-Dichloro-2-hydroxybenzaldehyde hydrazoneStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution (DMSO/MeOH)State->LiquidQuantQuantity > 1g?Solid->QuantSolventRiskPenetrating Solvent? (DMSO/DMF)Liquid->SolventRiskLevel1Level 1: Fume Hood + Single Nitrile + Safety GlassesQuant->Level1NoLevel2Level 2: Fume Hood + Double Nitrile + Goggles + SleevesQuant->Level2Yes (Dust Risk)SolventRisk->Level1No (Ethanol/Water)Level3Level 3: Laminate Gloves + Face Shield + ApronSolventRisk->Level3Yes (Skin Absorption Risk)

Caption: Logic flow for determining PPE based on physical state and solvent carrier risks.

Emergency Response & Disposal

Spill Response
  • Solid Spill:

    • Do NOT sweep dry (creates dust).

    • Cover with a wet paper towel (water or ethanol) to dampen.

    • Scoop into a wide-mouth jar.

    • Clean surface with 10% bleach solution (oxidizes residual hydrazone), followed by water.

  • Liquid Spill:

    • Absorb with vermiculite or sand.

    • Do NOT use combustible materials (sawdust) if the solvent is flammable.

Waste Disposal[4][5][6][7]
  • Classification: Segregate as Halogenated Organic Waste .

  • Incompatibility: Do not mix with strong acids (risk of hydrolysis) or strong oxidizers (fire risk).

  • Labeling: Clearly tag as "Toxic" and "Halogenated."

References

  • PubChem. (n.d.).[1] 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (Compound).[2][1][][4][5][6] National Library of Medicine. Retrieved February 14, 2026, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dichloro-2-hydroxybenzaldehyde hydrazone
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3,5-Dichloro-2-hydroxybenzaldehyde hydrazone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.